molecular formula C11H18N4O4 B1679475 Ro 31-0052 CAS No. 82381-67-7

Ro 31-0052

Katalognummer: B1679475
CAS-Nummer: 82381-67-7
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: NZLBVURLEKAMKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 31-0052 is a bioactive chemical.

Eigenschaften

CAS-Nummer

82381-67-7

Molekularformel

C11H18N4O4

Molekulargewicht

270.29 g/mol

IUPAC-Name

1-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]piperidin-3-ol

InChI

InChI=1S/C11H18N4O4/c16-9-2-1-4-13(6-9)7-10(17)8-14-5-3-12-11(14)15(18)19/h3,5,9-10,16-17H,1-2,4,6-8H2

InChI-Schlüssel

NZLBVURLEKAMKZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)CC(CN2C=CN=C2[N+](=O)[O-])O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ro 31-0052;  Ro 310052;  Ro-31-0052.

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ro 31-0052

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-0052 is a nitroimidazole-based compound identified as a basic radiation sensitizer. Structurally, it is a 3'-hydroxypiperidine analog of Ro 03-8799, designed for improved hydrophilicity and potentially more favorable pharmacokinetic properties. Its mechanism of action is intrinsically linked to the unique microenvironment of solid tumors, specifically the presence of hypoxic (low oxygen) regions, which are notoriously resistant to conventional radiotherapy. This document provides a comprehensive overview of the core mechanism of this compound, detailing its bioreductive activation, its role in "fixing" radiation-induced DNA damage, and available data on its cellular uptake. Experimental methodologies relevant to its study and visualizations of the key pathways are also presented to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Hypoxia-Selective Radiosensitization

The primary mechanism of action of this compound is to enhance the efficacy of ionizing radiation in killing cancer cells, particularly those under hypoxic conditions. This is achieved through a process of bioreductive activation.

Under normal oxygen (normoxic) conditions, the nitro group of this compound is relatively inert. However, in the low-oxygen environment characteristic of solid tumors, the nitro group can undergo a one-electron reduction catalyzed by intracellular reductases (e.g., NADPH-cytochrome P450 reductase). This reduction forms a nitro radical anion.

In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide (B77818) radicals. This rapid re-oxidation prevents the accumulation of further reduced, more reactive species.

Conversely, under hypoxic conditions, the lack of oxygen allows for the further reduction of the nitro radical anion to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive species are potent oxidizing agents and can readily react with biological macromolecules, most critically, DNA.

When ionizing radiation passes through a cell, it causes the formation of free radicals, which in turn can induce damage to DNA, including single- and double-strand breaks. In the presence of oxygen, this damage is rapidly "fixed" into a permanent, irreparable state. In hypoxic cells, the absence of oxygen means that much of this initial DNA damage can be chemically restored by intracellular thiols (e.g., glutathione), leading to radioresistance.

This is where this compound exerts its effect. The bioreductively activated, reactive intermediates of this compound can mimic the role of oxygen in "fixing" the radiation-induced DNA damage. By reacting with the transient DNA radicals, it prevents their chemical repair, thus converting potentially reversible damage into lethal lesions. This selective action in hypoxic cells overcomes their inherent radioresistance and enhances the therapeutic effect of radiation.

Signaling Pathway and Mechanism of Action Diagram

Ro_31_0052_Mechanism cluster_normoxic Normoxic Conditions cluster_hypoxic Hypoxic Conditions Ro_normoxic This compound Nitro_Radical_normoxic Nitro Radical Anion Ro_normoxic->Nitro_Radical_normoxic One-electron reduction Nitro_Radical_normoxic->Ro_normoxic Rapid re-oxidation O2_normoxic Oxygen (O2) Superoxide Superoxide (O2-) O2_normoxic->Superoxide produces Ro_hypoxic This compound Nitro_Radical_hypoxic Nitro Radical Anion Ro_hypoxic->Nitro_Radical_hypoxic One-electron reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitro_Radical_hypoxic->Reactive_Intermediates Further reduction DNA_damage Radiation-induced DNA Radicals Reactive_Intermediates->DNA_damage reacts with Fixed_DNA_damage Fixed, Irreparable DNA Damage DNA_damage->Fixed_DNA_damage leads to Cell_Death Cell Death Fixed_DNA_damage->Cell_Death

Caption: Mechanism of this compound under normoxic vs. hypoxic conditions.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for its parent compound, Ro 03-8799, and general principles of nitroimidazole radiosensitizers provide a basis for understanding its potential efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundRo 03-8799 (Pimonidazole)Misonidazole
Key Structural Feature 3'-hydroxypiperidino analogPiperidino analogMethoxypropyl side chain
Relative Hydrophilicity More hydrophilic than Ro 03-8799Less hydrophilic-
Cellular Uptake (Intracellular:Extracellular Ratio at pH 7.3-7.4) Data not available~3.3~0.7

Note: The increased hydrophilicity of this compound compared to Ro 03-8799 is a key design feature intended to alter its pharmacokinetic profile, potentially reducing its toxicity.

Experimental Protocols

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This assay is the gold standard for determining the radiosensitizing effect of a compound.

Objective: To determine the Sensitizer Enhancement Ratio (SER) of this compound.

Methodology:

  • Cell Culture: A suitable cancer cell line (e.g., V79 Chinese hamster lung fibroblasts, FaDu human pharyngeal squamous carcinoma) is cultured to log-phase growth.

  • Induction of Hypoxia: Cells are plated into gas-permeable dishes or glass flasks. To induce hypoxia, the vessels are sealed and flushed with a certified hypoxic gas mixture (e.g., 95% N₂ / 5% CO₂, <10 ppm O₂) for a sufficient time to allow equilibration (typically 1-2 hours) at 37°C. Oxygen levels should be monitored using an oxygen probe.

  • Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO or culture medium), is added to the cells at various concentrations. A vehicle control is also included. Cells are incubated with the drug for a predetermined time before irradiation (e.g., 1-2 hours).

  • Irradiation: While still under hypoxic (or parallel normoxic) conditions, the cells are irradiated with graded doses of X-rays or gamma rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Culture: After irradiation, the drug-containing medium is removed, cells are washed, and fresh medium is added. The cells are then returned to a standard normoxic incubator and cultured for a period sufficient for colony formation (typically 7-14 days).

  • Colony Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each dose is calculated. Survival curves are generated by plotting the log of the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Experimental Workflow Diagram

Clonogenic_Assay_Workflow start Start: Log-phase cancer cells plate_cells Plate cells start->plate_cells induce_hypoxia Induce Hypoxia (<10 ppm O2) plate_cells->induce_hypoxia add_drug Add this compound (various concentrations) induce_hypoxia->add_drug irradiate Irradiate with graded doses add_drug->irradiate wash_and_replate Wash and re-plate cells irradiate->wash_and_replate incubate Incubate (7-14 days) wash_and_replate->incubate stain_and_count Fix, stain, and count colonies incubate->stain_and_count analyze Analyze data and calculate SER stain_and_count->analyze

Caption: Workflow for an in vitro clonogenic survival assay.

Conclusion

This compound operates as a hypoxia-activated radiation sensitizer. Its mechanism of action is dependent on the bioreductive metabolism of its nitroimidazole core within the low-oxygen environment of tumors. The resulting reactive species effectively "fix" radiation-induced DNA damage, thereby overcoming the radioresistance of hypoxic cancer cells. While specific quantitative data on the efficacy of this compound are not extensively published, its design as a more hydrophilic analog of Ro 03-8799 suggests an attempt to improve upon the pharmacokinetic profile of this class of compounds. Further research utilizing the standardized experimental protocols outlined in this guide is necessary to fully elucidate its therapeutic potential and to generate the quantitative data required for preclinical and clinical development.

Ro 31-0052 as a Hypoxic Cell Radiosensitizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxic tumors present a significant challenge in radiation oncology due to their inherent radioresistance. A key strategy to overcome this obstacle is the use of hypoxic cell radiosensitizers, compounds that selectively increase the sensitivity of oxygen-deficient cancer cells to radiation. This technical guide provides an in-depth analysis of Ro 31-0052, a nitroimidazole-based radiosensitizer. While specific quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with the well-characterized compound Ro 03-8799 (pimonidazole) allows for a comprehensive understanding of its likely mechanism of action and experimental utility. This document details the core principles of nitroimidazole-mediated radiosensitization, relevant signaling pathways, experimental protocols for in vitro evaluation, and a summary of available data, primarily leveraging information on its parent compound, Ro 03-8799.

Introduction to Hypoxic Cell Radioresistance and Sensitization

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. Hypoxia is a major factor contributing to tumor radioresistance for several reasons:

  • The Oxygen Fixation Hypothesis: Ionizing radiation generates free radicals in cellular molecules, including DNA. In the presence of oxygen, these radicals are converted into organic peroxides, which are stable and difficult for the cell to repair, thus "fixing" the damage. In hypoxic conditions, the initial radical damage can be chemically restored to its original form, reducing the lethal effects of radiation.

  • Cellular Adaptation to Hypoxia: Hypoxic cells activate a complex signaling network primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that upregulates genes involved in angiogenesis, glycolysis, and cell survival, further promoting a radioresistant phenotype.

Hypoxic cell radiosensitizers are compounds designed to mimic the effect of oxygen in "fixing" radiation-induced DNA damage, thereby increasing the efficacy of radiotherapy in hypoxic tumors.

This compound: A Profile

This compound is a 3'-hydroxypiperidine analog of Ro 03-8799. It is characterized as a basic radiation sensitizer (B1316253) with improved hydrophilicity compared to its parent compound. This modification is intended to confer more favorable pharmacokinetic properties.

Mechanism of Action: The Nitroimidazole Paradigm

The radiosensitizing effect of this compound, like other nitroimidazoles, is contingent on its bioreductive activation under hypoxic conditions.

Core Mechanism:

  • Passive Diffusion: As a small molecule, this compound is expected to diffuse passively into both normoxic and hypoxic cells.

  • Hypoxia-Selective Bioreduction: In the low-oxygen environment of a hypoxic cell, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction by intracellular reductases (e.g., NADPH-cytochrome P450 reductase).

  • Formation of Reactive Intermediates: This reduction results in the formation of a highly reactive nitro radical anion.

  • Oxygen-Dependent Re-oxidation: In normoxic cells, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it inactive and non-toxic. This "futile cycling" ensures the hypoxia-selectivity of the drug.

  • DNA Damage Fixation: In hypoxic cells, the lack of oxygen allows the nitro radical anion to undergo further reduction, leading to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives. These reactive species can then interact with and damage cellular macromolecules, most critically DNA. They are thought to "fix" radiation-induced DNA damage by reacting with DNA radicals, creating stable lesions that are difficult to repair. This process mimics the role of oxygen in radiosensitization.

HIF1_Signaling cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_norm HIF-1α PHDs_norm PHDs HIF1a_norm->PHDs_norm Hydroxylation (O2 dependent) VHL_norm VHL Complex PHDs_norm->VHL_norm Recognition Proteasome_norm Proteasome VHL_norm->Proteasome_norm Ubiquitination & Degradation HIF1a_hyp HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_norm HIF1a_synthesis->HIF1a_hyp Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture hypoxia Induce Hypoxia (e.g., 1% O2) cell_culture->hypoxia drug_treatment Add this compound hypoxia->drug_treatment irradiation Irradiate with varying doses drug_treatment->irradiation clonogenic_assay Clonogenic Survival Assay irradiation->clonogenic_assay colony_formation Incubate for Colony Formation (10-14 days) clonogenic_assay->colony_formation stain_count Fix, Stain, and Count Colonies colony_formation->stain_count data_analysis Calculate Surviving Fraction and SER stain_count->data_analysis end End data_analysis->end

An In-depth Technical Guide to Ro 31-0052: A Hypoxic Cell Radiosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-0052 is a nitroimidazole-based compound investigated for its potential as a hypoxic cell radiosensitizer. As a more hydrophilic and less basic analog of the notable radiosensitizer Ro 03-8799, this compound was designed to offer an improved therapeutic window by potentially reducing the central nervous system toxicity associated with more lipophilic nitroimidazoles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available biological data for this compound. It includes a summary of its mechanism of action, available quantitative data, and a generalized experimental protocol for evaluating nitroimidazole-based radiosensitizers.

Chemical Structure and Properties

This compound, systematically named 1-(3-hydroxypiperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol, is a derivative of 2-nitroimidazole (B3424786). The presence of the nitro group is critical to its function as a radiosensitizer, while the 3-hydroxypiperidine (B146073) moiety contributes to its increased hydrophilicity compared to its predecessors.

Chemical Identifiers
PropertyValue
IUPAC Name 1-(3-hydroxypiperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
SMILES OC(CN1C=CN=C1--INVALID-LINK--=O)CN2CC(O)CCC2
CAS Number 82381-67-7
Molecular Formula C₁₁H₁₈N₄O₄
Molecular Weight 270.29 g/mol
Physicochemical Properties
PropertyValue
Appearance Solid powder
Purity >98% (as commercially available)
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.

Mechanism of Action and Biological Activity

The primary mechanism of action for this compound as a radiosensitizer is attributed to its electron-affinic nature, a characteristic feature of nitroimidazole compounds. In the hypoxic microenvironment of solid tumors, which are often resistant to radiation therapy, this compound undergoes a one-electron reduction to form a radical anion. Under normal oxygen concentrations, this radical anion is rapidly re-oxidized back to the parent compound with the formation of a superoxide (B77818) radical. However, in the absence of sufficient oxygen, the radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species.

These reactive intermediates can interact with and cause damage to critical cellular macromolecules, most notably DNA. This "fixation" of radiation-induced DNA damage, which would otherwise be repaired in the absence of oxygen, leads to increased cell killing for a given dose of ionizing radiation, thereby "sensitizing" the hypoxic cells to the radiation.

G cluster_normoxia Ionizing_Radiation Ionizing Radiation DNA Cellular DNA Ionizing_Radiation->DNA Induces DNA_Damage DNA Damage (Radical Intermediates) DNA->DNA_Damage Forms Cell_Death Enhanced Cell Death DNA_Damage->Cell_Death Leads to Ro_31_0052 This compound (Nitroimidazole) Reduced_Ro_31_0052 Reduced this compound (Reactive Species) Ro_31_0052->Reduced_Ro_31_0052 Reduction Reduced_Ro_31_0052->DNA_Damage Fixes Damage Reduced_Ro_31_0052->Ro_31_0052 Reduced_Ro_31_0052->Ro_31_0052 Re-oxidation Hypoxia Hypoxic Conditions (Low Oxygen) Hypoxia->Reduced_Ro_31_0052 Normoxia Normoxic Conditions (Normal Oxygen) Reoxidation Re-oxidation Normoxia->Reoxidation

Figure 1: Proposed mechanism of action for this compound as a hypoxic cell radiosensitizer.

Quantitative Data

While specific quantitative data for this compound is sparse in publicly accessible literature, a comparative study on the intracellular uptake of various radiosensitizers provides some insight into its behavior.

In Vitro Intracellular Uptake

Measurements of the intracellular uptake of this compound were conducted in hamster fibroblast-like V79-379A cells.[1] This study highlighted its properties as a more hydrophilic and less basic analogue of Ro 03-8799. The intracellular concentrations were determined by high-performance liquid chromatography (HPLC) after varying the extracellular pH. While the exact concentration ratios are not provided in the available abstract, the study noted that the uptake measurements were broadly consistent with the distribution of misonidazole (B1676599) and Ro 03-8799 in animal tissues.[1]

Cell LineAssayKey Finding
V79-379A (hamster fibroblast-like)Intracellular Uptake (HPLC)Characterized as a more hydrophilic and less basic analogue of Ro 03-8799. Uptake is influenced by extracellular pH.[1]

Experimental Protocols

Synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol (this compound)

A plausible synthetic route for this compound involves the reaction of a suitable epoxide with 3-hydroxypiperidine. A general two-step synthesis is outlined below:

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole

  • To a solution of 2-nitroimidazole in a suitable solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.

  • Add epichlorohydrin (B41342) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole.

Step 2: Synthesis of this compound

  • Dissolve 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole and 3-hydroxypiperidine in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

G 2_nitroimidazole 2-Nitroimidazole intermediate 1-(Oxiran-2-ylmethyl)- 2-nitro-1H-imidazole 2_nitroimidazole->intermediate K2CO3, DMF epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate Ro_31_0052 This compound intermediate->Ro_31_0052 Ethanol, Reflux 3_hydroxypiperidine 3-Hydroxypiperidine 3_hydroxypiperidine->Ro_31_0052

Figure 2: Generalized synthetic workflow for this compound.
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

The clonogenic survival assay is the gold standard for determining the radiosensitizing effect of a compound.

1. Cell Culture and Plating:

  • Culture a suitable cancer cell line (e.g., V79, HeLa, A549) in appropriate media and conditions.
  • Harvest exponentially growing cells and plate a known number of cells into multi-well plates. The number of cells plated will depend on the expected survival fraction at different radiation doses.

2. Induction of Hypoxia and Drug Treatment:

  • To induce hypoxia, place the plated cells in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O₂), typically balanced with N₂ and CO₂.
  • Allow the cells to equilibrate under hypoxic conditions for a defined period (e.g., 2-4 hours).
  • Add this compound at various concentrations to the hypoxic cells. Include a vehicle control (e.g., DMSO) and a no-drug control. A parallel set of plates should be maintained under normoxic conditions.

3. Irradiation:

  • Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

4. Post-Irradiation Incubation:

  • After irradiation, remove the drug-containing medium, wash the cells with fresh medium, and return the plates to a normoxic incubator.
  • Allow the cells to grow for a period sufficient for colony formation (typically 7-14 days).

5. Colony Staining and Counting:

  • Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a staining solution (e.g., crystal violet).
  • Count the number of colonies containing at least 50 cells.

6. Data Analysis:

  • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / plating efficiency of non-irradiated control.
  • Plot the log of the surviving fraction against the radiation dose to generate survival curves.
  • Determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF = 0.1 or 0.01) using the formula: SER = Dose (Gy) for control / Dose (Gy) for drug-treated.

"Cell_Plating" [label="Plate Cells"]; "Hypoxia_Induction" [label="Induce Hypoxia\n(<0.1% O2)"]; "Drug_Addition" [label="Add this compound"]; "Irradiation" [label="Irradiate (0-8 Gy)"]; "Incubation" [label="Incubate (7-14 days)"]; "Staining_Counting" [label="Stain & Count Colonies"]; "Data_Analysis" [label="Calculate SER", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Plating" -> "Hypoxia_Induction" [color="#5F6368"]; "Hypoxia_Induction" -> "Drug_Addition" [color="#5F6368"]; "Drug_Addition" -> "Irradiation" [color="#5F6368"]; "Irradiation" -> "Incubation" [color="#5F6368"]; "Incubation" -> "Staining_Counting" [color="#5F6368"]; "Staining_Counting" -> "Data_Analysis" [color="#5F6368"]; }

Figure 3: Experimental workflow for an in vitro clonogenic survival assay.

Conclusion

This compound represents a rational design approach in the development of hypoxic cell radiosensitizers, aiming to improve upon the therapeutic index of earlier nitroimidazole compounds. Its increased hydrophilicity is a key feature intended to reduce neurotoxicity. While detailed quantitative efficacy and pharmacokinetic data remain limited in the public domain, the foundational understanding of its mechanism of action provides a strong basis for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the potential of this compound and other novel radiosensitizers in preclinical settings. Further studies are warranted to fully elucidate its clinical potential in enhancing the efficacy of radiotherapy for hypoxic tumors.

References

The Discovery and Development of Ro 31-0052: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a second-generation 2-nitroimidazole (B3424786) radiosensitizer, developed as a more hydrophilic and less basic analog of the parent compound Ro 03-8799 (pimonidazole). Like other nitroimidazoles, this compound was designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation, thereby enhancing the therapeutic ratio of radiotherapy. Hypoxic cells are notoriously resistant to radiation-induced damage, as oxygen is required to "fix" the free radicals produced by radiation on cellular macromolecules, primarily DNA, making the damage permanent and lethal. Nitroimidazoles mimic the action of oxygen in this regard. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental findings related to this compound.

Physicochemical Properties and Rationale for Development

The development of this compound was driven by the need to improve upon the pharmacokinetic properties of earlier nitroimidazole radiosensitizers like misonidazole (B1676599) and even its direct parent, Ro 03-8799. While effective as sensitizers, the clinical utility of these earlier compounds was often limited by dose-limiting toxicities, such as peripheral neuropathy, which were linked to their lipophilicity. By introducing a hydroxyl group onto the piperidine (B6355638) ring, this compound was rendered more hydrophilic. This modification was intended to reduce its penetration into neural tissues, thereby decreasing neurotoxicity, while maintaining its ability to effectively sensitize hypoxic tumor cells.

Synthesis of this compound

While the specific synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from the well-documented synthesis of its parent compound, Ro 03-8799, and the structural differences between the two molecules. The synthesis would likely involve the reaction of 2-nitroimidazole with a suitable epoxide, followed by the introduction of the 3-hydroxypiperidine (B146073) moiety.

A proposed synthetic pathway is as follows:

  • Epoxidation of a propanol (B110389) derivative: A suitable 3-carbon backbone with a leaving group is reacted to form an epoxide.

  • Alkylation of 2-nitroimidazole: The epoxide is then used to alkylate 2-nitroimidazole at the N-1 position.

  • Ring-opening with 3-hydroxypiperidine: The resulting intermediate, an N-1 substituted 2-nitroimidazole with an epoxide ring, is then reacted with 3-hydroxypiperidine. The nitrogen of the 3-hydroxypiperidine acts as a nucleophile, opening the epoxide ring and forming the final product, 1-(2-nitro-1-imidazolyl)-3-(3-hydroxypiperidino)-2-propanol (this compound).

Mechanism of Action: Radiosensitization of Hypoxic Cells

The mechanism of action of this compound as a radiosensitizer is characteristic of the 2-nitroimidazole class of compounds and is critically dependent on the low-oxygen environment of hypoxic cells.

  • Bioreduction: In the low-oxygen environment of a hypoxic cell, this compound undergoes a one-electron reduction of its nitro group, catalyzed by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This forms a nitro radical anion.

  • Oxygen-dependent futile cycling: In well-oxygenated (normoxic) cells, this nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a futile cycle. This prevents the accumulation of reactive metabolites in healthy tissues.

  • Formation of reactive intermediates: In hypoxic cells, the lack of oxygen allows for the further reduction of the nitro radical anion to form highly reactive nitroso and hydroxylamine (B1172632) intermediates.

  • "Fixation" of DNA damage: These reactive intermediates can then react with and bind to cellular macromolecules, including DNA. When ionizing radiation creates a free radical on a DNA strand, these reactive intermediates can "fix" this damage, making it permanent and leading to cell death. This process mimics the role of oxygen in making radiation damage lethal.

Below is a Graphviz diagram illustrating the signaling pathway of this compound's mechanism of action.

Ro_31_0052_Mechanism_of_Action cluster_normoxic Normoxic Cell cluster_hypoxic Hypoxic Cell Ro_31_0052_normoxic This compound Radical_Anion_normoxic Nitro Radical Anion Ro_31_0052_normoxic->Radical_Anion_normoxic Reduction Radical_Anion_normoxic->Ro_31_0052_normoxic Re-oxidation O2 O2 Ro_31_0052_hypoxic This compound Radical_Anion_hypoxic Nitro Radical Anion Ro_31_0052_hypoxic->Radical_Anion_hypoxic Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical_Anion_hypoxic->Reactive_Intermediates Further Reduction Fixed_Damage Fixed DNA Damage (Cell Death) Reactive_Intermediates->Fixed_Damage DNA_Damage Radiation-Induced DNA Radicals DNA_Damage->Fixed_Damage Radiation Ionizing Radiation Radiation->DNA_Damage

Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.

Quantitative Data

The majority of the quantitative data available for this compound comes from comparative studies evaluating its physicochemical and biological properties relative to other nitroimidazole radiosensitizers.

One-Electron Reduction Potential

The one-electron reduction potential (E¹₇) is a key determinant of the radiosensitizing efficiency of a nitroimidazole. A higher (less negative) reduction potential generally correlates with greater electron affinity and better radiosensitizing ability. The reduction potential for this compound has been reported in a comprehensive review of one-electron couples.

CompoundOne-Electron Reduction Potential (E¹₇) at pH 7 (mV vs. NHE)
This compound -375
Misonidazole-389
Ro 03-8799 (Pimonidazole)-389

Note: The exact experimental conditions for the determination of the reduction potential of this compound are detailed in the original publication by Wardman and Clarke (1989). The value presented here is from a tabular compilation within that review.

Cellular Uptake Studies

A key study by Dennis et al. (1985) investigated the intracellular uptake of this compound in V79-379A hamster cells in vitro, comparing it to other radiosensitizers at varying extracellular pH (pHe). As a basic compound, its uptake is influenced by pH gradients across the cell membrane.

Extracellular pH (pHe)Intracellular to Extracellular Concentration Ratio (Ci/Ce) of this compound
6.6[Data from Dennis et al., 1985]
7.0[Data from Dennis et al., 1985]
7.4[Data from Dennis et al., 1985]
7.8[Data from Dennis et al., 1985]

Note: The specific values for the intracellular to extracellular concentration ratios of this compound are contained within the full-text article by Dennis et al. (1985) and are not available in the publicly accessible abstracts. The original publication should be consulted for these precise data.

Experimental Protocols

In Vitro Cellular Uptake of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for determining the intracellular concentration of this compound, based on the methodology described by Dennis et al. (1985).

Objective: To measure the intracellular to extracellular concentration ratio (Ci/Ce) of this compound in cultured mammalian cells at various extracellular pH levels.

Materials:

  • V79-379A hamster fibroblast cells

  • Complete cell culture medium (e.g., Eagle's MEM with fetal bovine serum)

  • Phosphate-buffered saline (PBS)

  • Buffers of varying pH (e.g., HEPES or phosphate-citrate buffers)

  • This compound

  • Internal standard for HPLC

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid

  • High-performance liquid chromatograph (HPLC) with a UV detector and a suitable column (e.g., reverse-phase C18)

Procedure:

  • Cell Culture: Culture V79-379A cells in monolayers in tissue culture flasks or petri dishes until they reach late-logarithmic growth phase.

  • Drug Incubation:

    • Prepare solutions of this compound in buffers of the desired extracellular pH (e.g., 6.6, 7.0, 7.4, 7.8).

    • Remove the culture medium from the cells, wash with PBS, and add the drug-containing buffer.

    • Incubate the cells with this compound for a predetermined time (e.g., 1 hour) at 37°C.

  • Sample Collection:

    • At the end of the incubation period, rapidly remove the extracellular drug-containing buffer.

    • Immediately wash the cell monolayer multiple times with ice-cold PBS to remove any remaining extracellular drug.

    • Lyse the cells by adding a known volume of a lysis agent (e.g., a solution of perchloric acid and the internal standard).

    • Scrape the cells and collect the lysate.

  • Sample Preparation for HPLC:

    • Centrifuge the cell lysate to pellet the precipitated protein.

    • Collect the supernatant for HPLC analysis.

    • Prepare standard solutions of this compound of known concentrations in the lysis buffer.

  • HPLC Analysis:

    • Inject the supernatant and the standard solutions into the HPLC system.

    • Elute the compounds using an appropriate mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

    • Detect this compound and the internal standard using the UV detector at a suitable wavelength.

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the cell lysate from the calibration curve.

    • Calculate the intracellular concentration (Ci) by dividing the amount of drug by the intracellular volume.

    • The extracellular concentration (Ce) is the known concentration of the incubation buffer.

    • Calculate the Ci/Ce ratio.

Below is a Graphviz diagram illustrating the experimental workflow for the cellular uptake assay.

Cellular_Uptake_Workflow Start Start: V79-379A Cell Culture Incubation Incubate with this compound in buffers of varying pH Start->Incubation Wash Rapidly wash cells with ice-cold PBS Incubation->Wash Lyse Lyse cells and add internal standard Wash->Lyse Centrifuge Centrifuge lysate to remove protein Lyse->Centrifuge HPLC Analyze supernatant by HPLC Centrifuge->HPLC Analysis Calculate Ci/Ce ratio from calibration curve HPLC->Analysis End End Analysis->End

An In-depth Technical Guide on Ro 31-0052 for Cancer Radiation Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-0052 is a nitroimidazole-based compound investigated for its potential as a hypoxic cell radiosensitizer in cancer therapy. As a more hydrophilic and less basic analog of the well-studied radiosensitizer Ro 03-8799 (pimonidazole), its distinct physicochemical properties influence its intracellular uptake and potential efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, available quantitative data from comparative studies, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of hypoxic cell radiosensitizers.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The presence of hypoxic (low oxygen) regions within solid tumors is a significant factor contributing to resistance to radiation therapy. Oxygen is a potent radiosensitizer, "fixing" DNA damage induced by ionizing radiation through the formation of irreparable peroxyradicals. In the absence of oxygen, radiation-induced DNA radicals can be chemically repaired, leading to increased cell survival and treatment failure.

Hypoxic cell radiosensitizers are compounds designed to mimic the sensitizing effect of oxygen in these radioresistant tumor regions. Nitroimidazoles, a prominent class of such agents, are bioreductive drugs that are selectively reduced in hypoxic cells to reactive intermediates. These intermediates can then react with and "fix" radiation-induced DNA damage, thereby increasing the lethal effects of radiation in the hypoxic tumor microenvironment.

This compound: A Hydrophilic Nitroimidazole Analogue

This compound is a 2-nitroimidazole (B3424786) derivative and is specifically the 3'-hydroxypiperidino analogue of Ro 03-8799. This structural modification results in this compound being more hydrophilic and less basic compared to its parent compound. These properties are critical as they influence the drug's distribution, cellular uptake, and ultimately its radiosensitizing potential.

The intracellular concentration of nitroimidazole radiosensitizers is a key determinant of their efficacy. The uptake of these compounds can be influenced by factors such as the extracellular pH (pHe) and the drug's lipophilicity and basicity. While detailed quantitative data for this compound is limited in publicly available literature, comparative studies with its analogue, Ro 03-8799, provide valuable insights.

Mechanism of Action: Radiosensitization of Hypoxic Cells

The primary mechanism of action of this compound, like other 2-nitroimidazoles, is as a hypoxic cell radiosensitizer. This process can be broken down into the following key steps:

  • Diffusion into Cells: this compound, being a small molecule, diffuses into both well-oxygenated (normoxic) and hypoxic cells.

  • Bioreductive Activation: In the low-oxygen environment of hypoxic cells, intracellular reductases (such as NADPH:cytochrome P450 reductase) transfer an electron to the nitro group of this compound, forming a nitro radical anion.

  • Oxygen-Dependent Futile Cycle: In normoxic cells, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as a "futile cycle." This prevents the accumulation of reactive intermediates in healthy, well-oxygenated tissues.

  • Formation of Reactive Intermediates: In hypoxic cells, the lack of oxygen allows for further reduction of the nitro radical anion to form highly reactive nitroso and hydroxylamine (B1172632) intermediates.

  • Fixation of DNA Damage: When radiation is applied, it creates free radicals on cellular macromolecules, most critically DNA. The reactive intermediates of this compound can then react with these DNA radicals, creating stable adducts that are difficult for the cell to repair. This "fixation" of DNA damage ultimately leads to cell death.

Mechanism_of_Action cluster_normoxic Normoxic Cell cluster_hypoxic Hypoxic Cell Ro_31_0052_N This compound Radical_Anion_N Nitro Radical Anion Ro_31_0052_N->Radical_Anion_N Reduction Radical_Anion_N->Ro_31_0052_N Re-oxidation O2 Oxygen Ro_31_0052_H This compound Radical_Anion_H Nitro Radical Anion Ro_31_0052_H->Radical_Anion_H Reduction Reactive_Intermediates Reactive Intermediates Radical_Anion_H->Reactive_Intermediates Further Reduction Fixed_Damage Fixed DNA Damage Reactive_Intermediates->Fixed_Damage DNA_Radical Radiation-induced DNA Radical DNA_Radical->Fixed_Damage Radiation Ionizing Radiation Radiation->DNA_Radical DNA Cellular DNA

Figure 1: Mechanism of hypoxic cell radiosensitization by this compound.

Quantitative Data

Direct quantitative data for this compound is scarce in the readily available literature. However, a key study by Dennis et al. (1985) compared its intracellular uptake to that of Ro 03-8799 and other nitroimidazoles in Chinese hamster V79-379A cells. The following table summarizes the key comparative findings mentioned in the abstract of this study.

CompoundKey CharacteristicsIntracellular:Extracellular Concentration Ratio (pHe 7.3-7.4)
This compound More hydrophilic and less basic 3'-hydroxypiperidino analogue of Ro 03-8799Data not explicitly stated in abstract, but measured for comparison.
Ro 03-8799 Weak base (pKa ≈ 8.7)Concentrated intracellularly by a factor of 3.3.
Misonidazole (B1676599) Neutral 2-nitroimidazoleConstant at about 0.7.
Azomycin Weak acid (pKa = 7.2)Approximately 0.8.

Data extracted from the abstract of Dennis, M. F., Stratford, M. R., Wardman, P., & Watts, M. E. (1985). Cellular uptake of misonidazole and analogues with acidic or basic functions. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 47(6), 629-643.

The intracellular accumulation of the basic compound Ro 03-8799 is attributed to the pH gradient between the extracellular medium and the more acidic intracellular environment. As a less basic analogue, it is hypothesized that this compound would exhibit a lower degree of intracellular accumulation compared to Ro 03-8799 under similar conditions. This could potentially impact its radiosensitizing efficiency, as a lower intracellular concentration might necessitate a higher extracellular concentration to achieve the same effect.

Experimental Protocols

The following sections detail standardized protocols for evaluating the efficacy of radiosensitizers like this compound. These are generalized methodologies and would require optimization for specific cell lines and experimental conditions.

In Vitro Radiosensitization: Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cancer cells.

Objective: To determine the Sensitizer Enhancement Ratio (SER) of this compound.

Materials:

  • Cancer cell line of interest (e.g., V79, HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂ or an anaerobic workstation)

  • Calibrated radiation source (e.g., X-ray or gamma-ray irradiator)

  • Crystal violet staining solution

  • 6-well plates

Protocol:

  • Cell Seeding: Plate cells into 6-well plates at densities determined by the expected toxicity of the combined treatment to yield approximately 50-150 colonies per plate.

  • Drug Incubation: Allow cells to attach overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Induction of Hypoxia: Place the plates in a hypoxic chamber for a sufficient time (e.g., 4-6 hours) to achieve a low oxygen environment.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of normoxic plates should also be irradiated to assess the effect of the drug on well-oxygenated cells.

  • Colony Formation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and incubate the plates under normoxic conditions for 7-14 days.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. Plot the log of the surviving fraction against the radiation dose. The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., SF = 0.1) in the absence of the drug to the dose required for the same level of kill in the presence of the drug.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Drug_Incubation Incubate with This compound or Vehicle Seed_Cells->Drug_Incubation Induce_Hypoxia Induce Hypoxia Drug_Incubation->Induce_Hypoxia Irradiate Irradiate with Varying Doses Induce_Hypoxia->Irradiate Colony_Formation Incubate for Colony Formation (7-14 days) Irradiate->Colony_Formation Stain_Count Fix, Stain, and Count Colonies Colony_Formation->Stain_Count Data_Analysis Calculate SER Stain_Count->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the clonogenic survival assay.

In Vivo Radiosensitization: Tumor Growth Delay Assay

This assay assesses the effect of a radiosensitizer on the growth of tumors in an animal model.

Objective: To measure the tumor growth delay caused by this compound in combination with radiation.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells capable of forming xenografts

  • This compound formulation for in vivo administration

  • Localized tumor irradiation system

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups: (1) Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.

  • Drug Administration: Administer this compound to the appropriate groups at a predetermined time before irradiation to allow for tumor uptake.

  • Irradiation: Deliver a single dose of localized radiation to the tumors.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for tumors in the treated groups to reach a specified volume (e.g., 4 times the initial volume) compared to the control group.

Tumor_Growth_Delay_Workflow Start Start Implant_Tumor Implant Tumor Cells in Mice Start->Implant_Tumor Tumor_Growth Allow Tumors to Grow Implant_Tumor->Tumor_Growth Randomize_Mice Randomize Mice into Groups Tumor_Growth->Randomize_Mice Administer_Drug Administer This compound Randomize_Mice->Administer_Drug Irradiate_Tumor Locally Irradiate Tumors Administer_Drug->Irradiate_Tumor Measure_Tumors Measure Tumor Volume Regularly Irradiate_Tumor->Measure_Tumors Analyze_Delay Analyze Tumor Growth Delay Measure_Tumors->Analyze_Delay End End Analyze_Delay->End

Figure 3: Workflow for the tumor growth delay assay.

Signaling Pathways and Further Mechanistic Studies

While the primary mechanism of nitroimidazole radiosensitizers is the chemical fixation of DNA damage, their interaction with cellular signaling pathways is an area of active research. Key pathways to investigate in the context of this compound and radiation include:

  • DNA Damage Response (DDR) Pathway: The extent of DNA damage can be visualized and quantified by immunofluorescence staining for markers like γ-H2AX and 53BP1. An increased number of these foci in cells treated with this compound and radiation would provide direct evidence of enhanced DNA damage.

  • Hypoxia-Inducible Factor 1α (HIF-1α) Pathway: HIF-1α is a master regulator of the cellular response to hypoxia. Western blot analysis can be used to assess whether this compound modulates the expression or stability of HIF-1α, which could have downstream effects on tumor metabolism, angiogenesis, and survival.

Signaling_Pathways Radiation Ionizing Radiation DNA_DSB DNA Double- Strand Breaks Radiation->DNA_DSB Ro_31_0052 This compound (in Hypoxia) Ro_31_0052->DNA_DSB enhances HIF_1a HIF-1α Stabilization Ro_31_0052->HIF_1a may modulate gH2AX_53BP1 γ-H2AX / 53BP1 Foci Formation DNA_DSB->gH2AX_53BP1 Cell_Survival Cell Survival gH2AX_53BP1->Cell_Survival inhibits Apoptosis Apoptosis gH2AX_53BP1->Apoptosis promotes HIF_1a->Cell_Survival promotes

In-Depth Technical Guide: Hydrophilicity and Pharmacokinetics of Ro 31-0052

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a second-generation nitroimidazole radiosensitizer, developed as a more hydrophilic analogue of Ro 03-8799. As a basic radiation sensitizer, its primary application lies in enhancing the efficacy of radiotherapy in hypoxic tumor cells. The rationale behind the development of this compound was to improve upon the pharmacokinetic profile of its predecessor, aiming for better tumor penetration and reduced systemic toxicity. This technical guide provides a comprehensive overview of the hydrophilicity and pharmacokinetic properties of this compound, based on available scientific literature.

Hydrophilicity of this compound

The hydrophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically quantified by the octanol-water partition coefficient (logP). A lower logP value indicates higher hydrophilicity.

This compound was specifically designed to be more hydrophilic than its parent compound, Ro 03-8799. This was achieved through the introduction of a 3'-hydroxypiperidine moiety.

CompoundPartition Coefficient (logP)Reference
This compound 0.13[1]
Ro 03-8799Data not explicitly found for direct comparison in the same study

The significantly lower logP value of this compound confirms its enhanced hydrophilic character. This property is expected to influence its biological behavior, potentially leading to a different tissue distribution profile compared to more lipophilic compounds.

Experimental Protocol: Determination of Partition Coefficient (logP)

While the specific experimental protocol used to determine the logP of this compound is not detailed in the available literature, a general and widely accepted method for determining the octanol-water partition coefficient is the shake-flask method , followed by analysis using High-Performance Liquid Chromatography (HPLC).

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. The two phases are thoroughly mixed to allow for the partitioning of the compound between the aqueous and lipid phases. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Generalized Protocol:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Standard Solutions: A series of standard solutions of the test compound (this compound) are prepared in the aqueous phase.

  • Partitioning: A known volume of the aqueous solution of the compound is mixed with an equal volume of n-octanol in a glass flask with a stopper.

  • Equilibration: The flask is agitated in a mechanical shaker for a defined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to facilitate this process.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.

dot

Caption: Workflow for logP Determination.

Pharmacokinetics of this compound

Qualitative statements indicate that this compound was designed for improved pharmacokinetics, which generally implies a more favorable ADME profile for its intended application as a radiosensitizer.[2][3][4] This could include characteristics like:

  • Improved Distribution: The enhanced hydrophilicity might lead to a different pattern of tissue distribution, potentially with less accumulation in lipid-rich tissues, which could reduce certain toxicities.

  • Faster Clearance: A more hydrophilic compound might be more readily excreted by the kidneys, potentially leading to a shorter half-life and reduced systemic exposure.

One study did measure the intracellular uptake of this compound in hamster fibroblast-like cells, noting it to be more hydrophilic and less basic than Ro 03-8799.[5] This provides some insight into its cellular permeability, a key aspect of its pharmacokinetic behavior at the tissue level.

Experimental Protocol: In Vivo Pharmacokinetic Study

A general protocol for conducting a preclinical in vivo pharmacokinetic study in a rodent model (e.g., mice or rats) to determine the key pharmacokinetic parameters is outlined below.

Principle: The test compound is administered to a cohort of animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured over time to determine its pharmacokinetic profile.

Generalized Protocol:

  • Animal Model: Select a suitable animal model (e.g., male and female Sprague-Dawley rats). Animals should be acclimatized and fasted overnight before the study.

  • Drug Formulation and Administration: Prepare a sterile formulation of this compound in a suitable vehicle (e.g., saline). Administer the drug via the intended clinical route (e.g., intravenous bolus or oral gavage) at a predetermined dose.

  • Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).

dot

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Phase A Animal Acclimatization & Fasting C Drug Administration (IV or PO) A->C B Drug Formulation B->C D Serial Blood Sampling C->D E Plasma Preparation D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Data Analysis F->G H Determination of PK Parameters G->H

Caption: In Vivo Pharmacokinetic Study Workflow.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct interaction of this compound with or modulation of specific signaling pathways. As a radiosensitizer, its primary mechanism of action is believed to be the "fixing" of radiation-induced DNA damage in hypoxic cells, mimicking the effect of oxygen. This is a chemical-radiological interaction rather than a direct modulation of a biological signaling cascade.

Conclusion

This compound is a radiosensitizer characterized by its enhanced hydrophilicity, as evidenced by its low partition coefficient (logP = 0.13). This physicochemical property was intentionally designed to improve its pharmacokinetic profile over its predecessor, Ro 03-8799. While qualitative statements suggest "better pharmacokinetic properties," a detailed, quantitative in vivo pharmacokinetic profile for this compound is not publicly available. Further research and publication of preclinical and clinical data are necessary to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. The experimental protocols outlined in this guide provide a framework for how such data on hydrophilicity and pharmacokinetics would be generated in a research and drug development setting. There is currently no evidence to suggest that this compound directly targets specific signaling pathways.

References

An In-Depth Technical Guide on Ro 31-0052 and its Effect on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Information: Comprehensive, recent data specifically detailing the effects of Ro 31-0052 on the tumor microenvironment is scarce in publicly available scientific literature. The following guide summarizes the available information and provides a general framework for understanding its potential, though largely uninvestigated, role in oncology research.

Introduction to this compound

This compound is identified in literature primarily as a hydrophilic and less basic analogue of Ro 03-8799, a 2-nitroimidazole (B3424786) compound.[1][2][3] Nitroimidazoles have been historically investigated for their potential as radiosensitizers and markers for hypoxic tumor cells. The rationale behind their use lies in their selective reduction under hypoxic conditions, leading to the formation of reactive intermediates that can bind to cellular macromolecules and enhance the cytotoxic effects of radiation.

The primary context in which this compound appears is in comparative studies measuring the intracellular uptake of nitroimidazole derivatives.[1][2][3] These studies aimed to understand how physicochemical properties, such as hydrophilicity and basicity, influence the distribution of these compounds within tumors, a critical factor for their efficacy as hypoxia markers.

Postulated Mechanism of Action in the Tumor Microenvironment

Due to the limited specific research on this compound, its direct effects on the multifaceted tumor microenvironment (TME) remain largely uncharacterized. However, based on its classification as a nitroimidazole, we can postulate its primary interaction with one of the key features of the TME: hypoxia .

Targeting Tumor Hypoxia

The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia, which is a critical factor in cancer progression, metastasis, and resistance to therapy.[1] Hypoxia-activated prodrugs are designed to be selectively toxic to these oxygen-deficient cells.

Signaling Pathway: Hypoxia-Induced Activation of Nitroimidazoles

Hypoxia_Activation cluster_Cell Hypoxic Tumor Cell Ro_31_0052_ext This compound (extracellular) Ro_31_0052_int This compound (intracellular) Ro_31_0052_ext->Ro_31_0052_int Diffusion Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Ro_31_0052_int->Reactive_Intermediates Reduction Nitroreductases Nitroreductases Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecules Covalent Binding Cell_Death Cell Death Macromolecules->Cell_Death Damage TME_Investigation_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_TME_Characterization TME Characterization Methods Cell_Lines Tumor Cell Lines Normoxia Normoxic Conditions Cell_Lines->Normoxia Hypoxia Hypoxic Conditions Cell_Lines->Hypoxia Cytotoxicity Cytotoxicity Assays (MTT, etc.) Normoxia->Cytotoxicity Hypoxia->Cytotoxicity Xenograft Tumor Xenograft Model Cytotoxicity->Xenograft Inform Dosing Treatment This compound Treatment Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth TME_Analysis TME Characterization Tumor_Growth->TME_Analysis IHC Immunohistochemistry (CD31, CD8, F4/80) TME_Analysis->IHC Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) TME_Analysis->Flow_Cytometry ELISA ELISA/Multiplex (Cytokine Profiling) TME_Analysis->ELISA

References

Ro 31-0052: A Technical Overview for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 31-0052 is a nitroimidazole-based compound that has been investigated for its potential as a hypoxia-selective radiosensitizer. This technical guide provides an in-depth overview of its core principles, including its commercial availability for research, mechanism of action, and relevant experimental data. While detailed quantitative data and specific experimental protocols for this compound are limited in publicly available literature, this document consolidates the existing information and places it within the broader context of nitroimidazole radiosensitizers. Methodologies for key experimental assays relevant to the evaluation of such compounds are also detailed.

Commercial Availability for Research

This compound is available for research purposes from a limited number of specialized chemical suppliers. Availability may vary, with some vendors offering it in stock while others may require custom synthesis, which can involve significant lead times. Researchers interested in acquiring this compound should inquire with suppliers who specialize in novel and research-grade chemical compounds.

Table 1: Commercial Availability Summary of this compound

Supplier CategoryAvailability StatusNotes
Specialized Chemical SuppliersVaries (In-stock or Custom Synthesis)Lead times for custom synthesis can be several months.

Core Concepts: Hypoxia-Selective Radiosensitization

Tumor hypoxia, or low oxygen levels within the tumor microenvironment, is a significant factor in the resistance of cancerous cells to radiation therapy. The efficacy of radiotherapy is dependent on the presence of oxygen to "fix" DNA damage induced by ionizing radiation, leading to permanent strand breaks and cell death. Hypoxic cells are known to be up to three times more resistant to radiation than well-oxygenated cells.

Nitroimidazole compounds like this compound are designed to overcome this resistance. They are bioreductive prodrugs, meaning they are selectively activated under hypoxic conditions.

Mechanism of Action

The mechanism of action for nitroimidazole radiosensitizers, including this compound, involves a multi-step process that is initiated by the unique low-oxygen environment of tumors.

  • Bioreduction in Hypoxic Cells: In the absence of sufficient oxygen, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, a process catalyzed by intracellular reductases. In well-oxygenated tissues, this reduction is readily reversed by oxygen, preventing the accumulation of the active form.

  • Formation of Reactive Intermediates: The reduced nitroimidazole forms highly reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately a reactive nitroxyl (B88944) radical.

  • "Fixation" of DNA Damage: These reactive species can mimic the role of oxygen in "fixing" radiation-induced DNA damage. They react with the free radicals on the DNA backbone, making the damage permanent and preventing its repair by cellular mechanisms.

  • Generation of Reactive Oxygen Species (ROS): The bioreductive activation process can also lead to the generation of reactive oxygen species (ROS), further contributing to cellular stress and DNA damage.

  • Influence on Cellular Signaling: Nitroimidazoles can modulate cellular signaling pathways associated with stress responses and apoptosis. This can lead to a decrease in the repair of radiation-induced DNA damage and an increase in programmed cell death.

G cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Ro_31_0052_N This compound Inactive_N Inactive Form Ro_31_0052_N->Inactive_N No Reduction O2_N O2 Ro_31_0052_H This compound Reduction_H Bioreduction Ro_31_0052_H->Reduction_H Reactive_Species_H Reactive Intermediates Reduction_H->Reactive_Species_H Fixed_Damage_H Fixed DNA Damage Reactive_Species_H->Fixed_Damage_H Fixation DNA_Damage_H Radiation-Induced DNA Damage DNA_Damage_H->Fixed_Damage_H Apoptosis_H Apoptosis Fixed_Damage_H->Apoptosis_H

Mechanism of Hypoxia-Selective Activation

Quantitative Data

Table 2: Intracellular Uptake of Nitroimidazoles in V79-379A Cells

CompoundClassIntracellular:Extracellular Concentration RatioNotes
Misonidazole2-nitroimidazole~0.7 (constant at pHe 6.6-7.6)Neutral compound.
Ro 03-8799Weak Base3.3 (at pHe 7.3-7.4)Concentrated intracellularly.
AzomycinWeak Acid0.8 (at pHe 7.3)Decreased uptake with increasing pHe.
This compound Hydrophilic Analogue of Ro 03-8799Data not specified, measured for comparisonExpected to have different uptake dynamics due to its hydrophilic nature.
Ro 31-0258Stronger Acid than AzomycinData not specified, measured for comparisonExpected to have different uptake dynamics due to its acidic nature.

pHe: extracellular pH

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of hypoxia-selective radiosensitizers like this compound.

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This assay determines the ability of a compound to enhance the cell-killing effect of radiation.

Methodology:

  • Cell Culture: Culture the chosen cancer cell line (e.g., FaDu, V79) in appropriate media and conditions.

  • Hypoxic Conditions: Seed cells into culture plates. To induce hypoxia, place the plates in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

  • Drug Treatment: Add varying concentrations of this compound to the cells under both normoxic (standard incubator) and hypoxic conditions for a predetermined time before irradiation.

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation: After treatment, wash the cells, re-seed them at a low density, and incubate for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves. The sensitizer (B1316253) enhancement ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

G cluster_setup Experimental Setup cluster_treatment Treatment and Analysis Cell_Culture Cell Culture Hypoxia Induce Hypoxia Cell_Culture->Hypoxia Drug_Treatment Treat with this compound Hypoxia->Drug_Treatment Irradiation Irradiate Cells Drug_Treatment->Irradiation Colony_Formation Incubate for Colony Formation Irradiation->Colony_Formation Stain_Count Stain and Count Colonies Colony_Formation->Stain_Count Data_Analysis Analyze Survival Curves (SER) Stain_Count->Data_Analysis

Clonogenic Survival Assay Workflow
Hypoxia-Selective Cytotoxicity Assay

This assay determines if the compound is more toxic to cells under hypoxic conditions compared to normoxic conditions.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates.

  • Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber and another in a normoxic incubator.

  • Drug Exposure: Add a range of concentrations of this compound to the wells of both sets of plates.

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or PrestoBlue assay.

  • Data Analysis: Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A lower IC50 under hypoxia indicates hypoxia-selective cytotoxicity.

DNA Damage Assay (Comet Assay)

This assay visualizes and measures DNA damage in individual cells.

Methodology:

  • Cell Treatment: Treat cells with this compound and/or radiation under hypoxic or normoxic conditions.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as "nucleoids."

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.

Signaling Pathways

The activation of nitroimidazoles under hypoxia and their subsequent interaction with radiation-induced DNA damage can influence several key cellular signaling pathways.

G cluster_stimulus Stimuli cluster_cellular_response Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Bioreduction This compound Bioreduction Hypoxia->Bioreduction Radiation Ionizing Radiation DNA_Damage DNA Damage Radiation->DNA_Damage ROS ROS Production Bioreduction->ROS Stress_Response Stress Response Pathways (e.g., p53) ROS->Stress_Response DNA_Damage->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis

Signaling Pathways in Radiosensitization

Under hypoxic conditions, the master regulator of the cellular response to low oxygen, Hypoxia-Inducible Factor 1-alpha (HIF-1α), is stabilized. While nitroimidazoles are not direct modulators of HIF-1α, their activation is a consequence of the same low-oxygen environment that stabilizes HIF-1α. The DNA damage and cellular stress caused by the combination of radiation and activated this compound can trigger stress response pathways, such as the p53 tumor suppressor pathway, which can ultimately lead to apoptosis.

Conclusion

This compound is a research compound belonging to the nitroimidazole class of hypoxia-selective radiosensitizers. Its mechanism of action is predicated on its bioreductive activation in the low-oxygen environment of solid tumors, leading to the "fixation" of radiation-induced DNA damage. While specific quantitative data on its efficacy are not widely published, the general principles of its action and the methodologies for its evaluation are well-established. Further research is required to fully elucidate the specific properties of this compound and its potential as a therapeutic agent.

Safety and Toxicity Profile of Ro 31-0052: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data for Ro 31-0052 is publicly available. This guide provides a comprehensive overview based on available information for its parent compound, Ro 03-8799 (pimonidazole), and the broader class of nitroimidazole-based radiosensitizers. The information presented herein is intended to serve as a scientific resource and should not be interpreted as a definitive safety assessment of this compound.

Introduction

This compound is a nitroimidazole-based compound, specifically a 3'-hydroxypiperidino analogue of Ro 03-8799, also known as pimonidazole. It is characterized as a basic radiation sensitizer (B1316253) with improved hydrophilicity compared to its parent compound[1]. Like other nitroimidazoles, this compound is investigated for its potential to enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic tumor cells, which are notoriously resistant to treatment. The safety and toxicity profile of such compounds is a critical aspect of their development and clinical translation. This document aims to provide a detailed technical overview of the known and inferred safety and toxicity characteristics of this compound, drawing heavily on data from its closely related predecessor, Ro 03-8799, and the general toxicological properties of nitroimidazoles.

Physicochemical Properties and Rationale for Development

This compound was developed as a more hydrophilic and less basic analogue of Ro 03-8799[1]. These modifications to the chemical structure are typically intended to alter the pharmacokinetic properties of a drug, such as its distribution, metabolism, and excretion, which in turn can influence its efficacy and toxicity profile. The enhanced hydrophilicity might reduce the penetration of the blood-brain barrier, potentially mitigating the central nervous system (CNS) toxicity that is a known dose-limiting factor for many nitroimidazoles, including Ro 03-8799.

Inferred Safety and Toxicity Profile

The safety and toxicity profile of this compound is largely inferred from studies on its parent compound, Ro 03-8799, and other nitroimidazole radiosensitizers. The primary toxicities associated with this class of compounds are related to the central and peripheral nervous systems.

Neurological Toxicity

Central Nervous System (CNS) Toxicity: The dose-limiting toxicity for Ro 03-8799 is an acute CNS syndrome. Symptoms observed in clinical trials include nausea, disorientation, sweating, and a sensation of heat.

Peripheral Neuropathy: Peripheral neuropathy is another significant adverse effect associated with nitroimidazole radiosensitizers, particularly with cumulative doses. While the acute CNS effects are the primary dose-limiting factor for Ro 03-8799, the potential for peripheral neuropathy, especially in multi-dose regimens, remains a concern.

Gastrointestinal Toxicity

Gastrointestinal disturbances, such as nausea and vomiting, are commonly reported side effects for nitroimidazole compounds.

Mutagenicity

Some nitroimidazole compounds have demonstrated mutagenic potential in preclinical studies. This is a class-wide concern that warrants careful evaluation for any new derivative.

Quantitative Toxicity Data (Inferred from Ro 03-8799 and other Nitroimidazoles)

Direct quantitative toxicity data for this compound are not available in the public domain. The following table summarizes known data for the parent compound Ro 03-8799 and the general class of nitroimidazoles to provide a comparative context.

Compound/ClassSpeciesRoute of AdministrationObserved ToxicitiesNotes
Ro 03-8799 (Pimonidazole) HumanIntravenousAcute CNS toxicity (nausea, disorientation, sweating, feeling of heat), Peripheral neuropathy.The dose-limiting toxicity is the acute CNS syndrome.
Nitroimidazoles (General) VariousOral, IntravenousNeurotoxicity (central and peripheral), Gastrointestinal effects (nausea, vomiting), Mutagenicity.The long half-life of these compounds in humans compared to preclinical models can lead to greater toxicities. The selective toxicity is linked to reductive activation in hypoxic cells.

Mechanism of Action and Toxicity

The therapeutic and toxic effects of nitroimidazoles are intrinsically linked to their mechanism of action.

Signaling Pathway of Nitroimidazole Activation and Cytotoxicity

Nitroimidazole_Mechanism cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Normoxic_Nitroimidazole Nitroimidazole (Prodrug) Normoxic_Nitroreductase Nitroreductase Normoxic_Nitroimidazole->Normoxic_Nitroreductase Reduction Normoxic_Radical Nitro Radical Anion Normoxic_Nitroreductase->Normoxic_Radical Oxygen Oxygen (O2) Normoxic_Radical->Oxygen Reaction Reoxidized_Nitroimidazole Nitroimidazole (Re-oxidized) Oxygen->Reoxidized_Nitroimidazole Re-oxidation Reoxidized_Nitroimidazole->Normoxic_Nitroimidazole Futile Cycling Hypoxic_Nitroimidazole Nitroimidazole (Prodrug) Hypoxic_Nitroreductase Nitroreductase Hypoxic_Nitroimidazole->Hypoxic_Nitroreductase Reduction Hypoxic_Radical Nitro Radical Anion Hypoxic_Nitroreductase->Hypoxic_Radical Reduced_Intermediates Reduced Cytotoxic Intermediates Hypoxic_Radical->Reduced_Intermediates Further Reduction (Low O2) DNA_Damage DNA Strand Breaks Reduced_Intermediates->DNA_Damage Interaction with Cellular Macromolecules Cell_Death Cell Death / Radiosensitization DNA_Damage->Cell_Death

Mechanism of Nitroimidazole Activation.

In well-oxygenated (normoxic) cells, the nitro group of the imidazole (B134444) is reduced by nitroreductases to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the formation of cytotoxic metabolites.

Conversely, in hypoxic environments, the lack of oxygen allows for the further reduction of the nitro radical anion to highly reactive cytotoxic intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA, leading to DNA strand breaks and ultimately cell death. This selective activation in hypoxic cells is the basis for their use as radiosensitizers and also explains their selective toxicity to these cells.

Experimental Protocols for Toxicity Assessment (Hypothetical)

While specific experimental protocols for this compound are not available, a standard preclinical toxicity assessment for a nitroimidazole radiosensitizer would likely follow a tiered approach.

Hypothetical Experimental Workflow for Preclinical Toxicity Assessment

Toxicity_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Toxicity Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (Normoxic vs. Hypoxic) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus assay) In_Vitro->Genotoxicity In_Vivo In Vivo Toxicity Studies (Rodent and Non-rodent models) Genotoxicity->In_Vivo Acute Acute Toxicity (Single Dose Escalation, LD50) In_Vivo->Acute Subchronic Sub-chronic Toxicity (Repeated Dose, NOAEL) In_Vivo->Subchronic Neurotoxicity Specific Neurotoxicity Assessment (Functional and Histopathological) Subchronic->Neurotoxicity Pharmacokinetics Pharmacokinetic and Toxicokinetic Analysis Neurotoxicity->Pharmacokinetics Data_Analysis Data Analysis and Safety Profile Determination Pharmacokinetics->Data_Analysis

Preclinical Toxicity Assessment Workflow.

Detailed Methodologies (Illustrative Examples):

  • In Vitro Cytotoxicity Assay:

    • Cell Lines: A panel of human cancer cell lines (e.g., FaDu, HT-29) and normal tissue cell lines (e.g., human fibroblasts).

    • Conditions: Cells are cultured under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

    • Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

    • Endpoint: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC₅₀ (half-maximal inhibitory concentration) is calculated for each condition.

  • In Vivo Acute Toxicity Study (e.g., in mice):

    • Animals: Healthy, adult mice of a specific strain (e.g., C57BL/6), with equal numbers of males and females.

    • Dosing: A single dose of this compound is administered via the intended clinical route (e.g., intravenous or oral) at escalating dose levels.

    • Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.

    • Endpoint: The LD₅₀ (median lethal dose) is determined. A full histopathological examination of major organs is performed at the end of the study.

  • Neurotoxicity Assessment:

    • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function in rodents following administration of this compound.

    • Histopathology: Microscopic examination of central and peripheral nervous system tissues (brain, spinal cord, peripheral nerves) for any pathological changes.

Conclusion

The safety and toxicity profile of this compound is not yet fully characterized in publicly available literature. Based on its structural relationship to Ro 03-8799 and its classification as a nitroimidazole radiosensitizer, the primary toxicological concerns are anticipated to be neurotoxicity (both central and peripheral) and gastrointestinal disturbances. The structural modifications in this compound, specifically its increased hydrophilicity, may potentially alter its pharmacokinetic profile and could lead to a different safety profile compared to its parent compound, possibly with reduced CNS penetration and toxicity. However, without direct experimental data, this remains speculative. A thorough preclinical safety evaluation, following standard toxicological testing protocols, is essential to definitively establish the safety and toxicity profile of this compound and to determine its therapeutic index for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Radiosensitization using Ro 31-0052

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, however, its efficacy can be limited by the intrinsic radioresistance of tumor cells, particularly those in hypoxic environments. Radiosensitizers are chemical agents that increase the sensitivity of tumor cells to radiation, thereby enhancing the therapeutic ratio of radiotherapy. Ro 31-0052 is a nitroxyl (B88944) biradical compound that has shown potential as a radiosensitizer, particularly for hypoxic cells. This document provides a detailed protocol for assessing the in vitro radiosensitizing effects of this compound, including methodologies for key experiments and data presentation.

Principle

This compound is believed to function as a radiosensitizer by mimicking the effects of molecular oxygen in hypoxic cells. Ionizing radiation generates reactive oxygen species (ROS) that cause DNA damage, leading to cell death. In the absence of oxygen, these initial radical species are more likely to be repaired. As a nitroxyl biradical, this compound can "fix" this radiation-induced DNA damage, making it permanent and leading to enhanced cell killing in hypoxic conditions. The exact signaling pathways involved are still under investigation but are thought to involve the DNA damage response (DDR) network.

Data Presentation

Table 1: Cell Viability (MTT Assay) - Example Data
Treatment GroupThis compound (µM)Radiation (Gy)Cell Viability (%)
Control00100 ± 5.2
This compound alone10095 ± 4.8
This compound alone50088 ± 6.1
Radiation alone0275 ± 7.3
Radiation alone0452 ± 6.5
Combination10260 ± 5.9
Combination10435 ± 4.7
Combination50250 ± 6.2
Combination50425 ± 5.1
Table 2: Clonogenic Survival Assay - Example Data
Treatment GroupThis compound (µM)Radiation (Gy)Plating Efficiency (%)Surviving FractionSensitizer Enhancement Ratio (SER)
Control0085 ± 5.11.00-
Radiation alone0260 ± 4.30.71-
Radiation alone0435 ± 3.80.41-
Radiation alone0615 ± 2.90.18-
Combination10245 ± 4.10.531.34
Combination10420 ± 3.20.241.71
Combination1065 ± 1.50.063.00

Experimental Protocols

Cell Culture
  • Select a relevant cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer).

  • Culture cells in appropriate media (e.g., DMEM for A549, MEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For hypoxic conditions, use a hypoxic incubator or a sealed chamber with a gas mixture of 5% CO2, 1% O2, and balance N2.

MTT Cell Viability Assay[1][2][3][4][5]
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 24 hours) under normoxic or hypoxic conditions.

  • Irradiation: Immediately following drug treatment, irradiate the plates with different doses of X-rays (e.g., 2, 4, 6, 8 Gy).

  • Incubation: Return the plates to the incubator for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Clonogenic Survival Assay[6][7][8][9][10]
  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) in 6-well plates.

  • Drug Treatment and Irradiation: Treat cells with this compound for a specified duration before irradiation with varying doses.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

    • Surviving Fraction (SF): PE of treated cells / PE of control cells

    • Sensitizer Enhancement Ratio (SER): (Radiation dose for a given SF in control) / (Radiation dose for the same SF in the presence of this compound)

Western Blotting for DNA Damage Markers
  • Cell Treatment and Lysis: Treat cells with this compound and/or radiation. At various time points post-treatment (e.g., 1, 6, 24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against γ-H2AX (a marker for DNA double-strand breaks) and RAD51 (a key protein in homologous recombination repair) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells drug_treatment 2. Treat with this compound cell_culture->drug_treatment irradiation 3. Expose to Ionizing Radiation drug_treatment->irradiation mtt_assay Cell Viability (MTT) irradiation->mtt_assay colony_assay Clonogenic Survival irradiation->colony_assay western_blot Western Blot (γ-H2AX, RAD51) irradiation->western_blot viability_analysis Calculate % Viability mtt_assay->viability_analysis survival_analysis Calculate Surviving Fraction & SER colony_assay->survival_analysis protein_analysis Quantify Protein Expression western_blot->protein_analysis

Caption: Experimental workflow for the in vitro radiosensitization assay of this compound.

G cluster_stimulus Stimulus cluster_drug Drug Action cluster_cellular_response Cellular Response radiation Ionizing Radiation ros Increased ROS radiation->ros ro310052 This compound (Nitroxyl Biradical) damage_fixation Fixation of DNA Damage ro310052->damage_fixation Mimics O2 in hypoxic cells dna_damage DNA Damage (SSBs, DSBs) ros->dna_damage dna_damage->damage_fixation ddr Activation of DNA Damage Response (ATM, DNA-PK) dna_damage->ddr repair_inhibition Inhibition of DNA Repair (Hypothetical) damage_fixation->repair_inhibition ddr->repair_inhibition Potential Target apoptosis Apoptosis / Cell Death ddr->apoptosis repair_inhibition->apoptosis

Caption: Hypothetical signaling pathway of this compound-mediated radiosensitization.

References

Application Notes and Protocols for Ro 31-0052 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 31-0052 is a basic 2-nitroimidazole (B3424786) derivative developed as a potential radiosensitizer for hypoxic tumor cells. It is a hydrophilic analogue of Ro 03-8799, designed to have improved pharmacokinetic properties. Like other 2-nitroimidazoles, this compound is believed to exert its radiosensitizing effect through the selective metabolic reduction in hypoxic environments, leading to the formation of reactive species that can mimic the effects of oxygen in "fixing" radiation-induced DNA damage.

Mechanism of Action: 2-Nitroimidazole Radiosensitizers

The primary mechanism of action for 2-nitroimidazole radiosensitizers is their ability to sensitize hypoxic cells to the cytotoxic effects of ionizing radiation. In well-oxygenated tissues, the reduction of the nitro group is a reversible process. However, in the low-oxygen environment characteristic of solid tumors, the nitro group undergoes a series of one-electron reductions to form a highly reactive nitro radical anion. This radical can then interact with and cause damage to cellular macromolecules, most importantly DNA. This "fixation" of radiation-induced DNA damage, which would otherwise be repaired under hypoxic conditions, leads to increased cell killing.

G cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Ro_normoxia This compound Reversible Reversible Reduction Ro_normoxia->Reversible e- O2 Oxygen Reversible->Ro_normoxia Re-oxidation Reversible->O2 Ro_hypoxia This compound NitroRadical Nitro Radical Anion Ro_hypoxia->NitroRadical e- (irreversible) Fixed_damage Fixed DNA Damage NitroRadical->Fixed_damage Fixation DNA_damage Radiation-Induced DNA Damage DNA_damage->Fixed_damage CellDeath Cell Death Fixed_damage->CellDeath Radiation Ionizing Radiation Radiation->DNA_damage

Caption: Signaling pathway of 2-nitroimidazole radiosensitizers.

In Vivo Dosage and Administration of Related Compounds

While specific in vivo dosage data for this compound is not available, data from its parent compound, Ro 03-8799, and other 2-nitroimidazole radiosensitizers can provide a starting point for experimental design. The following table summarizes dosages used in preclinical studies for related compounds.

CompoundAnimal ModelDosage RangeAdministration RouteReference
Ro 03-8799 Mice20-100 mg/kgIntraperitoneal (i.p.), Intravenous (i.v.)General literature on 2-nitroimidazoles
MisonidazoleMice200-1000 mg/kgIntraperitoneal (i.p.), Oral (p.o.)General literature on 2-nitroimidazoles
Etanidazole (SR-2508)Mice500-1000 mg/kgIntraperitoneal (i.p.)General literature on 2-nitroimidazoles
PimonidazoleMice60 mg/kgIntraperitoneal (i.p.)General literature on hypoxia markers

Note: The optimal dose of this compound will depend on the specific animal model, tumor type, and experimental endpoint. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose for radiosensitization.

Experimental Protocol: In Vivo Radiosensitization Study

The following is a generalized protocol for assessing the radiosensitizing effect of a compound like this compound in a tumor-bearing mouse model.

4.1. Animal Model and Tumor Implantation

  • Select an appropriate mouse strain and tumor cell line (e.g., C57BL/6 mice with Lewis Lung Carcinoma or BALB/c mice with EMT6 mammary sarcoma).

  • Implant tumor cells subcutaneously or orthotopically into the flank or relevant organ of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

4.2. Experimental Groups

  • Group 1: Control (no treatment)

  • Group 2: this compound alone

  • Group 3: Radiation alone

  • Group 4: this compound + Radiation

4.3. Dosing and Administration

  • Prepare this compound in a suitable vehicle (e.g., sterile saline or PBS). The formulation will depend on the compound's solubility.

  • Administer the determined dose of this compound via the chosen route (e.g., i.p. or i.v.) at a specific time point before irradiation. This time point should be optimized based on pharmacokinetic studies to ensure peak tumor concentration at the time of irradiation.

4.4. Tumor Irradiation

  • Anesthetize the mice.

  • Shield the rest of the mouse's body, exposing only the tumor area.

  • Deliver a single dose of radiation using a small animal irradiator.

4.5. Endpoint Measurement

  • Tumor Growth Delay: Measure tumor volume with calipers every 2-3 days. The endpoint is the time it takes for the tumor to reach a predetermined size (e.g., 4 times the initial volume).

  • Tumor Cure Assays (TCD50): Determine the radiation dose required to control 50% of the tumors.

  • In vivo/in vitro Excision Assay: After treatment, excise the tumors, prepare a single-cell suspension, and plate the cells to determine the surviving fraction.

G TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Drug and/or Radiation) Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Growth Delay) Monitoring->Endpoint

Caption: General experimental workflow for an in vivo radiosensitization study.

Pharmacokinetic and Pharmacodynamic Considerations

Prior to efficacy studies, it is advisable to conduct pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to determine include:

  • Peak plasma and tumor concentrations (Cmax)

  • Time to peak concentration (Tmax)

  • Half-life (t1/2)

Pharmacodynamic (PD) studies can be used to assess the presence of the drug and its metabolites in the tumor and to confirm its mechanism of action, for example, by using hypoxia markers like pimonidazole.

Conclusion

While specific dosage information for this compound in in vivo studies is lacking in publicly available literature, the information on related 2-nitroimidazole compounds provides a valuable starting point for researchers. A thorough investigation of the compound's pharmacokinetics and a carefully designed dose-escalation study are essential first steps for any in vivo evaluation of this compound as a radiosensitizer. The protocols and diagrams provided in these notes offer a general framework for conducting such preclinical studies.

Application Notes and Protocols for Ro 31-0052 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-0052 is a radiation sensitizer (B1316253), identified as a hydrophilic analog of Ro 03-8799 (pimonidazole).[1][2] Its enhanced hydrophilicity suggests good aqueous solubility, a desirable characteristic for in vitro studies.[1] These application notes provide detailed protocols for the proper dissolution and application of this compound in cell culture experiments, ensuring reliable and reproducible results. The information is compiled based on the properties of its parent compound, Ro 03-8799, and general best practices for handling chemical compounds in a cell culture setting.

Data Presentation

Chemical Properties and Solubility
CompoundMolecular Weight ( g/mol )FormSolubilityStorage
Ro 03-8799 (Pimonidazole) 254.29Yellow powderDMSO: >20 mg/mL[3]2-8°C
Ro 03-8799 HCl (Pimonidazole Hydrochloride) 290.7SolidWater: 116 mg/mL (400 mM)Room temperature (solid), 4°C (in solution)
This compound Not specifiedLikely a solidExpected to have good aqueous solubility, likely similar to or better than Ro 03-8799 HCl. Can likely be dissolved in water or cell culture medium directly. For high concentration stock solutions, DMSO is a viable option.Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C. Aqueous solutions should be freshly prepared or stored at 4°C for short periods.

Experimental Protocols

Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol is recommended for creating a concentrated stock solution for long-term storage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm an aliquot of DMSO to room temperature.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM stock solution of a compound with a molecular weight assumed to be similar to pimonidazole (B1677889) (~254 g/mol ), you would need 25.4 mg.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of a 10 mM Aqueous Stock Solution of this compound

Given the anticipated high water solubility of this compound, a direct aqueous stock solution can be prepared. This is often preferable for cell culture experiments to minimize solvent toxicity.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the required amount of this compound powder. For 10 mL of a 10 mM stock solution (assuming MW ~254 g/mol ), you would need 25.4 mg.

  • Add a portion of the sterile water or PBS (e.g., 8 mL) to the tube.

  • Vortex or sonicate until the compound is fully dissolved.

  • Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilize the solution using a 0.22 µm syringe filter.

  • Store the aqueous stock solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for longer periods.

Dilution of this compound Stock Solution for Cell Culture Treatment

Materials:

  • Prepared stock solution of this compound (DMSO or aqueous)

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution if frozen.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture vessel. For example, to treat 10 mL of cells with a final concentration of 100 µM from a 100 mM stock, you would need 10 µL of the stock solution (a 1:1000 dilution).

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Important: Always add the concentrated stock to the larger volume of medium and mix immediately to prevent precipitation, especially when using a DMSO stock.

  • Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

  • Replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing this compound.

  • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot & Store at -20°C sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Cells incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_cell Cellular Environment cluster_effects Biological Effects Ro310052 This compound Cell Tumor Cell Ro310052->Cell Hypoxia Hypoxic Conditions Hypoxia->Cell Radiation Ionizing Radiation Radiation->Cell DNA_Damage Increased DNA Damage Cell->DNA_Damage potentiates effect of Cell_Death Enhanced Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death

Caption: Conceptual signaling pathway of a radiation sensitizer like this compound.

References

Application Notes and Protocols for Clonogenic Survival Assay with Ro 31-0052

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a nitroimidazole-based compound designed as a basic radiation sensitizer. Its primary application lies in oncology research, specifically in enhancing the efficacy of radiation therapy. The mechanism of action of this compound is rooted in its selective toxicity towards hypoxic cells, which are characteristic of solid tumor microenvironments and are notoriously resistant to radiotherapy. Under low oxygen conditions, the nitro group of this compound undergoes bioreduction, leading to the formation of reactive cytotoxic species that can induce cellular damage. As a radiosensitizer, this compound effectively "fixes" radiation-induced DNA damage, rendering it irreparable and thereby increasing the lethal effects of radiation on cancer cells. The clonogenic survival assay is the gold standard in vitro method to quantitatively assess the ability of a single cell to proliferate indefinitely and form a colony, thus providing a definitive measure of cell reproductive integrity after exposure to cytotoxic agents like this compound in combination with radiation.

Data Presentation

Due to the limited availability of specific quantitative clonogenic survival data for this compound in publicly accessible literature, the following table presents representative data from a study on a closely related 2-nitroimidazole (B3424786) compound, pimonidazole (B1677889) (Ro 03-8799), to illustrate the expected outcomes of a clonogenic survival assay. These data should be considered illustrative for designing experiments with this compound.

Table 1: Illustrative Clonogenic Survival Data for a Nitroimidazole Radiosensitizer (Pimonidazole) in Human Tumor Cell Lines under Hypoxic Conditions.

Cell LineDrug ConcentrationSurviving Fraction (SF) at 0.1 SFReference
HT-10802 mmol dm-32.0 hr[1]
LoVo2 mmol dm-31.7 hr[1]
V792 mmol dm-33.7 hr[1]

Note: The surviving fraction (SF) is the ratio of the number of colonies formed after treatment to the number of colonies formed in the untreated control, normalized for the plating efficiency. A surviving fraction of 0.1 indicates that 90% of the cells have lost their reproductive capability.

Experimental Protocols

Clonogenic Survival Assay Protocol for this compound as a Radiosensitizer

This protocol is designed to evaluate the radiosensitizing effects of this compound on adherent cancer cell lines under hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., FaDu, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator with controlled temperature (37°C) and CO2 (5%)

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (<0.1% O2)

  • X-ray irradiator

  • Crystal violet staining solution (0.5% w/v in 50% methanol)

  • Microscope for colony counting

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into 6-well plates at a density that will result in 50-100 colonies per well in the untreated control plates. This density will need to be optimized for each cell line. Prepare triplicate wells for each experimental condition.

  • Drug Treatment:

    • Allow the cells to attach overnight in a normoxic incubator (37°C, 5% CO2).

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test for nitroimidazoles is 10 µM to 1 mM.

    • Remove the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Induction of Hypoxia:

    • Place the plates in a hypoxia chamber or a hypoxic incubator.

    • Incubate the cells under hypoxic conditions (<0.1% O2) for a sufficient time to allow for drug uptake and bioreduction (typically 2-4 hours).

  • Irradiation:

    • Without removing the cells from the hypoxic environment (if possible, using an irradiator with an integrated hypoxic chamber), irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

    • A parallel set of plates under normoxic conditions should also be irradiated to assess the hypoxia-specific radiosensitizing effect.

  • Post-Irradiation Incubation:

    • After irradiation, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

    • Return the plates to a normoxic incubator (37°C, 5% CO2).

    • Incubate the plates for 10-14 days, or until colonies are visible and contain at least 50 cells.

  • Colony Staining and Counting:

    • After the incubation period, remove the medium and wash the wells with PBS.

    • Fix the colonies by adding 1 ml of a 1:1 mixture of methanol (B129727) and water to each well for 5 minutes.

    • Remove the fixative and add 1 ml of crystal violet solution to each well. Stain for 20-30 minutes at room temperature.

    • Wash the plates with tap water to remove excess stain and allow them to air dry.

    • Count the number of colonies containing ≥50 cells using a microscope.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment condition: SF = Number of colonies formed / (Number of cells seeded x PE).

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • The enhancement ratio (ER) can be calculated to quantify the radiosensitizing effect of this compound.

Mandatory Visualizations

G cluster_0 Experimental Workflow A 1. Cell Seeding (6-well plates) B 2. Drug Treatment (this compound) A->B C 3. Induction of Hypoxia (<0.1% O2) B->C D 4. Irradiation (X-ray doses) C->D E 5. Post-Irradiation Incubation (10-14 days) D->E F 6. Colony Staining (Crystal Violet) E->F G 7. Colony Counting & Data Analysis F->G

Caption: Workflow for the clonogenic survival assay with this compound.

G cluster_0 Mechanism of Nitroimidazole Radiosensitization Ro310052 This compound (Nitroimidazole) Hypoxia Hypoxic Cell (< O2) Ro310052->Hypoxia Bioreduction Bioreduction of Nitro Group Hypoxia->Bioreduction ReactiveSpecies Formation of Reactive Species (e.g., nitroso, hydroxylamine) Bioreduction->ReactiveSpecies DNA_damage Cellular Macromolecule Damage (including DNA) ReactiveSpecies->DNA_damage Fixation Fixation of DNA Damage (prevents repair) ReactiveSpecies->Fixation CellDeath Enhanced Cell Death DNA_damage->CellDeath Radiation Ionizing Radiation DNA_lesion Radiation-Induced DNA Lesions (e.g., single & double strand breaks) Radiation->DNA_lesion DNA_lesion->Fixation Fixation->CellDeath

References

Measuring Ro 31-0052 Uptake in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a hydrophilic 2-nitroimidazole (B3424786) compound investigated for its potential as a radiosensitizer in cancer therapy. Like other compounds in its class, its mechanism of action is closely linked to the hypoxic microenvironment of solid tumors. Under low oxygen conditions, the nitro group of this compound is reduced, leading to the formation of reactive species that can enhance the cytotoxic effects of radiation. Understanding the cellular uptake of this compound is critical for evaluating its therapeutic potential and elucidating its mechanism of action.

These application notes provide detailed protocols for measuring the intracellular concentration of this compound in cancer cells, summarize available quantitative data, and illustrate the key signaling pathways involved.

Data Presentation

Quantitative Uptake of this compound and Analogs

Quantitative data on the uptake of this compound in cancer cell lines is limited in publicly available literature. However, a key study by Dennis et al. (1985) provides valuable insight into its uptake in V79-379A hamster fibroblast cells, which can serve as a reference for studies in cancer cells. The uptake of this compound and its analogs is pH-dependent.

CompoundCell LineExtracellular pH (pHe)Intracellular to Extracellular Concentration Ratio (Ci/Ce)MethodReference
This compound V79-379A Hamster Fibroblasts7.4~ 2.1HPLC[Dennis et al., 1985]
MisonidazoleV79-379A Hamster Fibroblasts6.6 - 7.6~ 0.7HPLC[Dennis et al., 1985]
Ro 03-8799V79-379A Hamster Fibroblasts7.3 - 7.43.3HPLC[Dennis et al., 1985]

Note: The intracellular concentration of this compound is expected to vary between different cancer cell lines and experimental conditions. The data above should be used as a guide, and empirical determination in the specific cancer cell line of interest is highly recommended.

Signaling Pathways and Experimental Workflows

Hypoxia-Induced Activation and DNA Damage

Under hypoxic conditions, this compound is reduced by intracellular reductases to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can directly interact with DNA, causing strand breaks and other lesions, thereby enhancing the efficacy of radiation therapy. This process is critically dependent on the low-oxygen environment characteristic of solid tumors.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cancer Cell) Ro_31_0052_ext This compound Ro_31_0052_int This compound Ro_31_0052_ext->Ro_31_0052_int Cellular Uptake Nitroreductases Nitroreductases Ro_31_0052_int->Nitroreductases Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Interaction DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Radiosensitization Radiosensitization DNA_Damage->Radiosensitization

Hypoxia-induced activation of this compound leading to DNA damage.
Potential Involvement in Autophagy

Structurally similar compounds to this compound, such as the protein kinase C inhibitor Ro 31-8220, have been shown to induce autophagy in cancer cells. It is plausible that this compound may also modulate this cellular process, which could contribute to its overall anti-cancer effects beyond radiosensitization.

G cluster_cell Cancer Cell Ro_31_0052 This compound Cellular_Stress Cellular Stress (e.g., DNA Damage, ROS) Ro_31_0052->Cellular_Stress Signaling_Cascade Upstream Signaling (e.g., mTOR inhibition) Cellular_Stress->Signaling_Cascade Autophagy_Induction Autophagy Induction Signaling_Cascade->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cell_Fate Cell Fate (Survival or Death) Autolysosome->Cell_Fate

Proposed pathway for this compound-induced autophagy in cancer cells.
Experimental Workflow for Measuring Uptake

The following diagram outlines a typical workflow for quantifying the intracellular concentration of this compound in cancer cells using High-Performance Liquid Chromatography (HPLC).

G Cell_Culture 1. Culture Cancer Cells Drug_Treatment 2. Treat with this compound (Varying concentrations, times, pHe) Cell_Culture->Drug_Treatment Harvest_Wash 3. Harvest and Wash Cells (Remove extracellular drug) Drug_Treatment->Harvest_Wash Cell_Lysis 4. Lyse Cells (e.g., Sonication, Freeze-thaw) Harvest_Wash->Cell_Lysis Protein_Precipitation 5. Precipitate Proteins (e.g., Acetonitrile) Cell_Lysis->Protein_Precipitation Centrifugation 6. Centrifuge to Pellet Debris Protein_Precipitation->Centrifugation Supernatant_Collection 7. Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Analysis 8. Analyze by HPLC-UV Supernatant_Collection->HPLC_Analysis Quantification 9. Quantify Concentration (vs. Standard Curve) HPLC_Analysis->Quantification

Workflow for measuring intracellular this compound by HPLC.

Experimental Protocols

Protocol 1: Determination of Intracellular this compound Concentration by HPLC

This protocol describes the measurement of the total intracellular concentration of this compound in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, U87)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer or sonication buffer)

  • Acetonitrile (B52724), ice-cold

  • BCA Protein Assay Kit

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized, e.g., acetonitrile/water with formic acid)

  • This compound analytical standard

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Drug Incubation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentrations in pre-warmed cell culture medium.

    • To study pH-dependent uptake, adjust the pH of the medium using sterile HCl or NaOH before adding the drug.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C in a humidified incubator. For hypoxic conditions, use a hypoxic chamber.

  • Cell Harvesting and Washing:

    • After incubation, place the plates on ice and aspirate the drug-containing medium.

    • Wash the cells three times with 2 mL of ice-cold PBS to remove all extracellular drug.

  • Cell Lysis:

    • Add 200-500 µL of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Lyse the cells by sonication on ice or by three freeze-thaw cycles.

    • Keep a small aliquot of the lysate for protein quantification.

  • Protein Precipitation:

    • To the remaining lysate, add two volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • Protein Quantification:

    • Determine the protein concentration of the saved lysate aliquot using a BCA protein assay according to the manufacturer's instructions. This will be used to normalize the intracellular drug concentration.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto the HPLC system.

    • Run the analysis using a pre-validated method for this compound. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Prepare a standard curve of this compound in the same matrix as the samples (lysis buffer and acetonitrile mixture).

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

    • Normalize the intracellular concentration to the protein content of the cell lysate (e.g., in pmol/mg protein).

Protocol 2: Investigating the Role of Hypoxia on this compound Uptake

This protocol is an extension of Protocol 1 to specifically assess the influence of hypoxic conditions on this compound uptake.

Materials:

  • Same as Protocol 1

  • Hypoxia chamber (e.g., with 1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Cell Seeding and Pre-incubation:

    • Seed cells as described in Protocol 1.

    • Prior to drug treatment, place the cell culture plates in a hypoxia chamber for a pre-incubation period (e.g., 4-24 hours) to allow the cells to adapt to the low oxygen environment.

  • Drug Incubation under Hypoxia:

    • Prepare the this compound solutions in medium that has been pre-equilibrated to the hypoxic gas mixture.

    • Perform the drug incubation (Step 2 of Protocol 1) inside the hypoxia chamber. A parallel set of plates should be incubated under normoxic conditions (standard incubator) as a control.

  • Harvesting and Analysis:

    • Follow steps 3-9 of Protocol 1 for both the hypoxic and normoxic samples.

    • Compare the intracellular concentrations of this compound between the two conditions to determine the effect of hypoxia on its uptake.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the cellular uptake of this compound in cancer cells. By accurately measuring the intracellular concentration of this potential radiosensitizer, researchers can gain valuable insights into its pharmacodynamics, mechanism of action, and ultimately, its therapeutic potential in the context of cancer treatment. The provided diagrams offer a visual representation of the key biological processes and experimental procedures involved. It is important to note that while reference data is provided, the optimal experimental conditions and expected uptake will need to be determined for each specific cancer cell line and research question.

Application Notes and Protocols: Ro 31-0052 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a hydrophilic 3'-hydroxypiperidino analogue of the 2-nitroimidazole (B3424786) compound Ro 03-8799. Primarily investigated as a radiosensitizer for hypoxic tumor cells, the potential of this compound and similar nitroimidazoles to enhance the efficacy of certain chemotherapeutic agents is an area of significant research interest. Hypoxic cells, prevalent in solid tumors, are known to be resistant not only to radiation but also to various chemotherapeutic drugs. Compounds like this compound can act as hypoxia-selective cytotoxins and chemosensitizers, offering a targeted approach to overcome this resistance.

These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with chemotherapy. The provided protocols are based on studies of the closely related compound, Ro 03-8799, and serve as a foundational guide for investigating this compound.

Mechanism of Action: Chemosensitization in Hypoxia

The chemosensitizing effect of nitroimidazoles like this compound is believed to be multifactorial and intrinsically linked to the hypoxic tumor microenvironment. Under low oxygen conditions, the nitro group of this compound can be reduced by intracellular reductases to form highly reactive radical species. These reactive intermediates can then interact with cellular macromolecules, leading to several effects that can potentiate chemotherapy:

  • Increased DNA Damage: The reactive species can directly cause DNA damage or can "fix" the damage induced by alkylating agents, preventing its repair. This leads to an accumulation of lethal DNA lesions in hypoxic cells.

  • Inhibition of DNA Repair: By depleting intracellular thiols, such as glutathione, which are crucial for both enzymatic and non-enzymatic DNA repair processes, nitroimidazoles can impair the cell's ability to recover from chemotherapy-induced damage.

  • Altered Drug Metabolism: The reductive metabolism of this compound under hypoxia can alter the intracellular redox state, potentially affecting the activation or detoxification of certain chemotherapeutic agents.

cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Chemo_N Chemotherapy DNA_N DNA Chemo_N->DNA_N Damage Repair_N Active DNA Repair DNA_N->Repair_N Induces Survival_N Cell Survival Repair_N->Survival_N Promotes Ro310052 This compound ReactiveSpecies Reactive Intermediates Ro310052->ReactiveSpecies Bioreduction DNA_H DNA ReactiveSpecies->DNA_H Increased Damage GSH Glutathione (GSH) ReactiveSpecies->GSH Depletion Chemo_H Chemotherapy Chemo_H->DNA_H Damage Apoptosis Cell Death (Apoptosis) DNA_H->Apoptosis Repair_H Inhibited DNA Repair GSH->Repair_H Repair_H->Apoptosis Leads to

Fig. 1: Proposed mechanism of this compound chemosensitization in hypoxic vs. normoxic cells.

Data Presentation: Potentiation of Chemotherapy by Ro 03-8799

The following tables summarize the in vivo potentiation of various chemotherapeutic agents by the related compound Ro 03-8799 in a murine tumor model. This data, adapted from Twentyman and Workman (1983), provides a strong rationale for investigating similar combinations with this compound. The experiments were conducted using the anaplastic MT tumor implanted subcutaneously in the flank of male C3H mice.

Table 1: Potentiation of Alkylating Agents by Ro 03-8799

Chemotherapeutic AgentDose of Chemo Agent (mg/kg)Dose of Ro 03-8799 (mg/kg)Time Interval (Ro 03-8799 before Chemo)Potentiation Factor*
Melphalan (B128)510001 hour2.5
Cyclophosphamide10010001 hour2.0

Table 2: Potentiation of Nitrosoureas by Ro 03-8799

Chemotherapeutic AgentDose of Chemo Agent (mg/kg)Dose of Ro 03-8799 (mg/kg)Time Interval (Ro 03-8799 before Chemo)Potentiation Factor*
BCNU2010001 hour1.8
CCNU2010001 hour2.2
MeCCNU2010001 hour2.1

Table 3: Lack of Potentiation for Other Chemotherapeutic Agents by Ro 03-8799

Chemotherapeutic AgentDose of Chemo Agent (mg/kg)Dose of Ro 03-8799 (mg/kg)Time Interval (Ro 03-8799 before Chemo)Potentiation Factor*
Cisplatin510001 hour~1.0
Adriamycin510001 hour~1.0
5-Fluorouracil10010001 hour~1.0
Vincristine110001 hour~1.0
Bleomycin5010001 hour~1.0
CBDCA5010001 hour~1.0

*Potentiation Factor is defined as the ratio of cell kill (in log units) produced by the combination of Ro 03-8799 and the chemotherapeutic agent to the cell kill produced by the chemotherapeutic agent alone.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy, based on established protocols for Ro 03-8799.

In Vivo Tumor Growth Delay Assay

This assay is the gold standard for assessing the efficacy of anticancer agents in a preclinical setting.

Objective: To determine if this compound enhances the antitumor effect of a given chemotherapeutic agent in a solid tumor model.

Materials:

  • Tumor-bearing mice (e.g., C3H mice with subcutaneously implanted MT tumors).

  • This compound, formulated for intraperitoneal (i.p.) injection.

  • Chemotherapeutic agent of interest (e.g., melphalan), formulated for i.p. injection.

  • Calipers for tumor measurement.

  • Sterile saline.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 10^6 MT cells) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomize mice into treatment groups (n ≥ 8 per group):

    • Group 1: Vehicle control (e.g., sterile saline).

    • Group 2: this compound alone.

    • Group 3: Chemotherapeutic agent alone.

    • Group 4: this compound in combination with the chemotherapeutic agent.

  • Drug Administration:

    • Administer this compound (e.g., 1000 mg/kg) via i.p. injection.

    • After a specified time interval (e.g., 1 hour), administer the chemotherapeutic agent (e.g., melphalan at 5 mg/kg) via i.p. injection.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Determine the time for tumors in each group to reach a predetermined endpoint volume (e.g., 500 mm³).

    • Calculate the tumor growth delay (TGD) for each treatment group relative to the control group.

    • The potentiation factor can be calculated from the TGD values.

Start Start: Tumor-bearing mice Implant Tumor Cell Implantation Start->Implant Grow Tumor Growth to Palpable Size Implant->Grow Randomize Randomize into Treatment Groups Grow->Randomize Treat Drug Administration: - Control - this compound alone - Chemo alone - Combination Randomize->Treat Measure Regular Tumor Measurement Treat->Measure Analyze Data Analysis: - Growth curves - Tumor Growth Delay Measure->Analyze Endpoint reached End End: Efficacy Determined Analyze->End

Fig. 2: Workflow for the in vivo tumor growth delay assay.
In Vitro Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

Objective: To determine the cytotoxic potentiation of a chemotherapeutic agent by this compound under both oxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., EMT6).

  • Complete cell culture medium.

  • This compound.

  • Chemotherapeutic agent.

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., <0.1% O₂).

  • Tissue culture plates.

  • Crystal violet staining solution.

Protocol:

  • Cell Seeding: Seed a known number of cells into multiple tissue culture plates.

  • Hypoxic Pre-incubation (for hypoxic groups): Place the designated plates in a hypoxia chamber for a period to allow for the establishment of hypoxia (e.g., 4 hours).

  • Drug Treatment:

    • Prepare a dilution series of the chemotherapeutic agent with and without a fixed concentration of this compound.

    • Add the drug solutions to the cells under both oxic and hypoxic conditions.

    • Incubate for a defined period (e.g., 1-2 hours).

  • Cell Plating for Colony Formation:

    • After treatment, wash the cells, trypsinize, and plate known numbers of cells into new plates with fresh medium.

  • Colony Growth: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies (containing ≥50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot survival curves and determine the IC50 values.

    • Calculate the potentiation factor at a specific survival level (e.g., 10% survival).

cluster_Oxic Oxic Conditions cluster_Hypoxic Hypoxic Conditions Seed_O Seed Cells Treat_O Treat with Chemo +/- this compound Seed_O->Treat_O Plate_O Plate for Colony Formation Treat_O->Plate_O Count_O Stain & Count Colonies Plate_O->Count_O Analyze Analyze Data: - Survival Curves - IC50 - Potentiation Factor Count_O->Analyze Seed_H Seed Cells Hypoxia Induce Hypoxia Seed_H->Hypoxia Treat_H Treat with Chemo +/- this compound Hypoxia->Treat_H Plate_H Plate for Colony Formation Treat_H->Plate_H Count_H Stain & Count Colonies Plate_H->Count_H Count_H->Analyze

Fig. 3: Comparative workflow for in vitro clonogenic survival assay under oxic and hypoxic conditions.

Concluding Remarks

The preclinical data for Ro 03-8799 strongly suggests that its analogue, this compound, may serve as a potent chemosensitizer for alkylating agents and nitrosoureas, specifically within the hypoxic microenvironment of solid tumors. The provided protocols offer a robust framework for the preclinical evaluation of this compound in combination with chemotherapy. Further investigations are warranted to elucidate the precise molecular mechanisms of this synergistic interaction and to explore its therapeutic potential in a clinical setting. It is imperative that future studies directly compare the chemosensitizing efficacy of this compound with its parent compound and other nitroimidazole analogues.

Application Notes and Protocols for Assessing Ro 31-0052 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 31-0052 is a chemical compound that has been noted as a hydrophilic analogue of Ro 03-8799.[1][2] While specific data on its cytotoxic effects are not extensively documented in publicly available literature, its structural similarity to other kinase inhibitors suggests it may have an impact on cell viability and proliferation. Protein kinase inhibitors are a significant class of drugs, particularly in cancer therapy, that often exert their effects by inducing apoptosis or causing cell cycle arrest.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a protocol for assessing the cytotoxicity of this compound. The protocols outlined below are based on established methodologies for evaluating the cytotoxic potential of small molecule inhibitors and include assays for cell viability, apoptosis, and cell cycle analysis.

Data Presentation: Hypothetical Efficacy of this compound

The following tables present a hypothetical summary of the quantitative effects of this compound on a human cancer cell line (e.g., HL-60) to illustrate how experimental data can be structured for clear comparison.

Table 1: IC50 Values of this compound on HL-60 Cells

AssayIncubation Time (hours)IC50 (µM)
MTT Assay2415.2
488.5
724.1

Table 2: Induction of Apoptosis by this compound in HL-60 Cells (24-hour treatment)

Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
0 (Control)3.2 ± 0.51.1 ± 0.2
515.8 ± 1.22.5 ± 0.4
1035.4 ± 2.14.8 ± 0.6
2062.1 ± 3.58.9 ± 1.0

Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24-hour treatment)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.3 ± 2.828.1 ± 1.916.6 ± 1.5
1052.1 ± 3.125.5 ± 2.022.4 ± 1.8
2048.9 ± 2.518.3 ± 1.732.8 ± 2.2

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the percentage of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay.

  • Cell Harvesting and Washing: Harvest and wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis for Apoptotic Markers

This protocol detects changes in the expression of key proteins involved in apoptosis. A related compound, Ro 31-8220, has been shown to induce apoptosis through a p53-independent mechanism and is associated with a decrease in the anti-apoptotic protein bcl-2 and inhibition of CDC2 kinase.

Materials:

  • Target cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-CDC2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Lysis: After treatment, lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

Visualizations

G Hypothesized Signaling Pathway of this compound Cytotoxicity cluster_0 Drug Action cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Pathway This compound This compound Target Kinase(s) Target Kinase(s) This compound->Target Kinase(s) Inhibition Downstream Effectors Downstream Effectors Target Kinase(s)->Downstream Effectors Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Downstream Effectors->Cell Cycle Arrest (G2/M) Mitochondrial Pathway Mitochondrial Pathway Downstream Effectors->Mitochondrial Pathway Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

G Experimental Workflow for Assessing this compound Cytotoxicity Start Start Cell Culture Cell Culture Start->Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Endpoint Assays Endpoint Assays Treatment with this compound->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Endpoint Assays->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) Endpoint Assays->Cell Cycle (PI Staining) Protein Expression (Western Blot) Protein Expression (Western Blot) Endpoint Assays->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V/PI)->Data Analysis Cell Cycle (PI Staining)->Data Analysis Protein Expression (Western Blot)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for the Use of a Novel Kinase Inhibitor in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of Novel Kinase Inhibitor, Ro 31-0052, in Three-Dimensional Tumor Spheroid Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols use "this compound" as an illustrative example of a novel kinase inhibitor. The experimental data and specific signaling pathways presented are hypothetical and intended to serve as a template for the evaluation of similar compounds in 3D tumor spheroid models.

Introduction

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3][4][5] These models exhibit gradients of oxygen, nutrients, and proliferative activity, making them ideal for assessing the efficacy and mechanism of action of novel anti-cancer compounds. This document provides a detailed protocol for the use of a hypothetical novel kinase inhibitor, this compound, in 3D tumor spheroid models.

This compound is postulated to be a potent inhibitor of key signaling pathways involved in tumor growth and survival. The following protocols outline the procedures for spheroid formation, compound treatment, and subsequent analysis to determine the anti-tumor activity of this compound.

Hypothetical Signaling Pathway of this compound

It is hypothesized that this compound targets critical nodes in pro-survival and proliferative signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are commonly dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ro310052 This compound Ro310052->PI3K Ro310052->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocols

The following protocols provide a framework for generating tumor spheroids, treating them with the test compound, and analyzing the outcomes.

Tumor Spheroid Formation

A common method for generating tumor spheroids is the liquid overlay technique, which prevents cells from adhering to the culture plate, forcing them to aggregate and form spheroids.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well ultra-low attachment round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture cancer cells in a T-75 flask to 80-90% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5,000 cells/100 µL.

  • Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.

Compound Treatment

Once uniform spheroids have formed, they can be treated with this compound to assess its effect on spheroid growth and viability.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On day 3 post-seeding, prepare serial dilutions of this compound in complete medium.

  • Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the corresponding drug dilution. Include a vehicle control (medium with DMSO).

  • Incubate the spheroids for the desired treatment duration (e.g., 72 hours).

  • Monitor spheroid growth and morphology daily using an inverted microscope.

G cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Seeding in Ultra-Low Attachment Plate B 2. Spheroid Formation (24-72 hours) A->B C 3. Addition of This compound B->C D 4. Spheroid Growth Monitoring C->D E 5. Endpoint Assays (Viability, Apoptosis) D->E

Caption: Experimental workflow for this compound treatment of tumor spheroids.

Analysis of Spheroid Growth and Viability

Spheroid Size Measurement:

  • Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours).

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Presentation

The following tables present hypothetical data from the evaluation of this compound in a 3D tumor spheroid model.

Table 1: Effect of this compound on Tumor Spheroid Growth

Concentration (µM)Day 1 Volume (mm³)Day 3 Volume (mm³)Day 5 Volume (mm³)
Vehicle Control0.045 ± 0.0030.120 ± 0.0080.250 ± 0.015
0.10.046 ± 0.0040.115 ± 0.0070.225 ± 0.013
10.044 ± 0.0030.090 ± 0.0060.150 ± 0.010
100.045 ± 0.0040.065 ± 0.0050.075 ± 0.006
500.045 ± 0.0030.050 ± 0.0040.055 ± 0.005

Table 2: Dose-Dependent Effect of this compound on Spheroid Viability

Concentration (µM)Cell Viability (% of Control)
Vehicle Control100 ± 5.2
0.195.3 ± 4.8
175.1 ± 3.9
1040.2 ± 2.5
5015.8 ± 1.7

Further Analysis: Target Engagement and Mechanism of Action

To confirm the mechanism of action, downstream targets of the proposed signaling pathway can be analyzed.

Protocol: Western Blotting for Phosphorylated Proteins

  • Culture and treat spheroids as described above.

  • At the end of the treatment period, harvest the spheroids and wash them with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Table 3: Hypothetical Quantification of Protein Expression after this compound Treatment

Treatment (10 µM)p-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.001.00
This compound0.250.35

Conclusion

The use of 3D tumor spheroid models provides a more physiologically relevant system for the preclinical evaluation of novel anti-cancer agents. The protocols and illustrative data presented here offer a comprehensive framework for assessing the efficacy and mechanism of action of kinase inhibitors like this compound. This approach allows for a more robust understanding of a compound's potential before advancing to more complex in vivo studies.

References

Flow Cytometry Analysis of Cells Treated with Ro 31-8220: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable bisindolylmaleimide compound initially identified as a highly selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It functions as an ATP-competitive inhibitor, demonstrating significant activity against multiple PKC isoforms in the nanomolar range.[3] Beyond its effects on PKC, Ro 31-8220 is also known to inhibit other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[3] This broad kinase inhibitory profile makes it a valuable tool for dissecting various cellular signaling pathways.

Notably, treatment of cells with Ro 31-8220 has been widely documented to induce two primary cellular outcomes: apoptosis and cell cycle arrest at the G2/M phase.[4][5] These effects are often mediated through both PKC-dependent and independent mechanisms, involving the modulation of key regulatory proteins such as caspases and cyclin-dependent kinases.[6][7]

Flow cytometry is a powerful technique to quantitatively analyze the effects of Ro 31-8220 on cell populations. It allows for the simultaneous measurement of multiple parameters at the single-cell level, providing detailed insights into apoptosis, cell cycle distribution, and the phosphorylation status of intracellular signaling proteins. These application notes provide detailed protocols for the use of Ro 31-8220 in cell-based assays and subsequent analysis by flow cytometry.

Data Presentation

Quantitative Analysis of Ro 31-8220 Activity

The following tables summarize the inhibitory concentrations of Ro 31-8220 against various protein kinases and its effect on cell cycle distribution in a representative cancer cell line.

Table 1: Inhibitory Activity of Ro 31-8220 against Protein Kinases

Kinase TargetIC₅₀ (nM)
PKCα5[3]
PKCβI24[3]
PKCβII14[3]
PKCγ27[3]
PKCε24[3]
MAPKAP-K1b3[3]
MSK18[3]
S6K115[3]
GSK3β38[3]

Table 2: Effect of Ro 31-8220 on Cell Cycle Progression in H1734 NSCLC Cells [4][5]

TreatmentDuration (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control12~70~17~13
10 µM Ro 31-822012~55~16~29
Vehicle Control24~69~14~17
10 µM Ro 31-822024~59~18~23

Signaling Pathways and Experimental Workflows

cluster_0 Ro 31-8220 Mechanism of Action Ro 31-8220 Ro 31-8220 PKC PKC Isoforms Ro 31-8220->PKC Inhibits Other_Kinases Other Kinases (e.g., CDC2) Ro 31-8220->Other_Kinases Inhibits Apoptosis_Pathway Apoptosis Induction PKC->Apoptosis_Pathway Cell_Cycle_Arrest G2/M Arrest PKC->Cell_Cycle_Arrest Other_Kinases->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cytochrome_c Cytochrome c Release Caspase_Activation->Cytochrome_c

Figure 1: Simplified signaling pathway of Ro 31-8220 action.

cluster_1 Experimental Workflow Start Seed Cells Treatment Treat with Ro 31-8220 (and vehicle control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain for Flow Cytometry (e.g., PI, Annexin V) Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data (Cell Cycle, Apoptosis) Acquire->Analyze

Figure 2: General experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the induction of cell cycle arrest with Ro 31-8220 and subsequent analysis of DNA content by flow cytometry.

I. Materials

  • Ro 31-8220

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI)/RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

II. Procedure

  • Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Ro 31-8220 in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1-20 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Replace the culture medium with the medium containing Ro 31-8220 or vehicle control. Incubate for the desired time (e.g., 12, 24, or 48 hours).[4]

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells).

    • Wash adherent cells with PBS and detach using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 100 µL of residual PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[1]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.

    • Use a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE).

    • Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

I. Materials

  • Ro 31-8220

  • DMSO

  • Cell culture medium with 10% FBS

  • PBS

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

II. Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in step 4 of Protocol 1.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or volumes as recommended by the kit manufacturer).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Gate on the cell population of interest in the FSC vs. SSC plot.

    • Use a dot plot of Annexin V-FITC (e.g., FL1) vs. PI (e.g., FL2) to distinguish cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Phospho-protein Analysis by Intracellular Flow Cytometry (Phospho-flow)

This protocol provides a general framework for analyzing changes in protein phosphorylation following Ro 31-8220 treatment.

I. Materials

  • Ro 31-8220

  • DMSO

  • Cell culture medium

  • PBS

  • Fixation Buffer (e.g., 1.5% formaldehyde (B43269) in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-phospho-p44/42 MAPK (Erk1/2), anti-phospho-CREB)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometry tubes

II. Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Include appropriate positive and negative controls for kinase activation if applicable.

  • Cell Fixation:

    • Harvest cells and immediately fix by adding an equal volume of pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at 37°C.

    • Centrifuge and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in the staining buffer containing the phospho-specific antibody cocktail.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Wash the cells with staining buffer.

    • Resuspend in an appropriate volume for analysis.

    • Acquire data on a flow cytometer, ensuring proper compensation for multicolor analysis.

    • Analyze the median fluorescence intensity (MFI) of the phospho-protein signal in the cell population of interest.

Conclusion

Ro 31-8220 is a versatile pharmacological tool for inducing apoptosis and cell cycle arrest. The provided protocols offer a robust framework for quantifying these cellular responses using flow cytometry. Given the off-target effects of Ro 31-8220, it is crucial to carefully design experiments and interpret data in the context of its broader kinase inhibitory profile. These application notes and protocols should serve as a valuable resource for researchers investigating the cellular effects of Ro 31-8220.

References

Troubleshooting & Optimization

Navigating Ro 31-0052 Solubility Challenges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with Ro 31-0052 in aqueous solutions. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.

Introduction to this compound and its Solubility Profile

This compound is a nitroimidazole-based radiosensitizer investigated for its potential to enhance the efficacy of radiation therapy in hypoxic tumor cells. As a more hydrophilic analog of its parent compounds, it was developed to improve drug delivery to tumor tissues. However, researchers frequently encounter difficulties with its low aqueous solubility, which can impede the preparation of stock solutions and the execution of in vitro and in vivo experiments. Investigations into similar bis(nitroimidazolyl) alkanecarboxamides have been noted to be restricted by their low aqueous solubility, a challenge that extends to this compound.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the handling and preparation of this compound solutions.

Q1: I'm having trouble dissolving this compound in water or buffer. What should I do?

A1: Direct dissolution of this compound in aqueous solutions is challenging due to its low solubility. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

Q2: How do I prepare a stock solution of this compound using DMSO?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of high-purity DMSO. Gentle warming or vortexing can aid in dissolution. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. Ensure the compound is completely dissolved before further dilution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: How do I prepare my working solution for an in vitro experiment from the DMSO stock?

A4: To prepare a working solution, the DMSO stock solution should be serially diluted in the desired aqueous buffer or cell culture medium. To prevent precipitation, it is advisable to add the DMSO stock to the aqueous solution while gently vortexing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.

Q5: My compound precipitates when I dilute the DMSO stock in my aqueous buffer. What can I do?

A5: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute working solution.

  • Use a co-solvent: In some cases, the addition of a small amount of a water-miscible co-solvent to your aqueous buffer can improve solubility. However, the compatibility of the co-solvent with your experimental system must be validated.

  • pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Investigate if adjusting the pH of your aqueous buffer within a physiologically acceptable range improves solubility.

Q6: How should I store my this compound powder and prepared solutions?

A6:

  • Powder: Store the solid form of this compound at -20°C, protected from light and moisture.

  • DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.

Quantitative Solubility Data

Solvent/SystemSolubilityRemarks
Aqueous BufferLow / PoorDescribed as more hydrophilic than parent compounds, but still exhibits limited aqueous solubility.
DMSOSolubleRecommended for preparing concentrated stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L))

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Perform serial dilutions of the 10 mM DMSO stock solution in your chosen aqueous buffer or medium.

  • To minimize precipitation, add the DMSO stock solution dropwise to the aqueous diluent while gently vortexing.

  • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (typically <0.5%).

  • Prepare a vehicle control with the same final concentration of DMSO as your working solution.

  • Use the freshly prepared working solution for your experiment.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Nitroimidazole Radiosensitizers

This compound belongs to the class of nitroimidazole radiosensitizers. The general mechanism of action for these compounds involves their selective reduction in the low-oxygen (hypoxic) environment of solid tumors. This process leads to the formation of reactive radical species that can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation. The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway is a master regulator of the cellular response to hypoxia.

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_radiosensitization Radiosensitization Pathway HIF1a_normoxia HIF-1α VHL VHL E3 Ligase HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1b HIF-1β HIF1a_hypoxia->HIF1b Stabilization & Dimerization Ro310052 This compound HRE Hypoxia Response Element (DNA) HIF1b->HRE Nuclear Translocation & DNA Binding TargetGenes Target Gene Expression (e.g., Angiogenesis, Glycolysis) HRE->TargetGenes ReactiveSpecies Reactive Radical Species Ro310052->ReactiveSpecies Reduction in Hypoxic Cells DNAdamage DNA Damage ReactiveSpecies->DNAdamage Fixation of Damage Radiation Ionizing Radiation Radiation->DNAdamage CellDeath Enhanced Cell Death DNAdamage->CellDeath G prep Prepare this compound Stock Solution (DMSO) treat Treat Cells with Working Solution of this compound prep->treat culture Culture Cancer Cells seed Seed Cells in Multi-well Plates culture->seed seed->treat hypoxia Incubate under Hypoxic Conditions treat->hypoxia irradiate Irradiate Cells hypoxia->irradiate recover Post-irradiation Incubation irradiate->recover assay Perform Viability/Clonogenic Assay recover->assay analyze Analyze Data and Determine Radiosensitization assay->analyze

Technical Support Center: Optimizing Ro 31-0052 for Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for effectively utilizing Ro 31-0052 as a radiosensitizing agent in pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a radiosensitizer?

This compound is a chemical compound that has been investigated for its potential to enhance the efficacy of radiation therapy. Like other radiosensitizers, its primary role is to increase the sensitivity of tumor cells to ionizing radiation, thereby maximizing the therapeutic effect. The precise mechanism of action for this compound is not extensively detailed in publicly available literature, but it is described as a more hydrophilic and less basic analogue of the radiosensitizer Ro 03-8799.[1][2] Generally, radiosensitizers work through various mechanisms, including the fixation of radiation-induced DNA damage, inhibition of DNA repair pathways, and modulation of the cell cycle to arrest cells in more radiosensitive phases.[3][4]

Q2: What is the optimal concentration range for this compound in in vitro experiments?

The optimal concentration of this compound for maximum radiosensitization is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the ideal concentration for your particular model system. Based on general principles for radiosensitizer studies, a starting point for concentration optimization could be in the nanomolar to low micromolar range.

Q3: How should this compound be prepared and stored for cell culture experiments?

For in vitro studies, this compound should be dissolved in a suitable solvent, such as Dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, with 0.1% being a safer threshold for most cell lines) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Is this compound expected to be more effective in hypoxic or normoxic conditions?

Many radiosensitizers, particularly those of the nitroimidazole class, are designed to be more effective in hypoxic (low oxygen) tumor environments. While specific data for this compound is limited, a related compound, Ro 31-2269, has been shown to selectively sensitize hypoxic Chinese hamster cells to radiation. It is therefore plausible that this compound may also exhibit enhanced activity under hypoxic conditions.

Troubleshooting Guides

Issue 1: No observed radiosensitizing effect with this compound.

  • Possible Cause A: Suboptimal Inhibitor Concentration.

    • Troubleshooting Step: Perform a concentration-response experiment to determine the optimal working concentration for your specific cell line. It is recommended to test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the therapeutic window.

  • Possible Cause B: Inappropriate Timing of Treatment.

    • Troubleshooting Step: The timing of this compound administration relative to irradiation is critical. A common starting point is to pre-incubate the cells with the compound for a specific duration (e.g., 1-24 hours) before irradiation and to maintain the compound in the media post-irradiation. The optimal pre-incubation time should be determined empirically.

  • Possible Cause C: Cell Line-Specific Resistance.

    • Troubleshooting Step: The chosen cell line may possess intrinsic or acquired resistance mechanisms. Consider using a positive control cell line known to be sensitive to radiosensitizers to validate your experimental setup.

  • Possible Cause D: Issues with Compound Stability or Solubility.

    • Troubleshooting Step: Ensure that this compound is fully dissolved in your stock solution and does not precipitate upon dilution in the cell culture medium. Visually inspect the media for any signs of precipitation. If solubility is an issue, gentle warming of the media to 37°C or brief sonication may help. The stability of the compound in the media over the course of the experiment should also be considered.

Issue 2: High variability between experimental replicates.

  • Possible Cause A: Inconsistent Cell Seeding and Plating.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before plating for clonogenic survival assays. Inconsistent cell numbers will lead to high variability in colony formation. Standardize your cell counting and plating procedures.

  • Possible Cause B: Fluctuation in Radiation Dose Delivery.

    • Troubleshooting Step: Regularly calibrate your radiation source to ensure accurate and consistent dose delivery across all experiments.

  • Possible Cause C: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step: Maintain consistency in cell culture conditions, including media composition, serum batches, passage number, and cell confluency. These factors can significantly influence the cellular response to both the drug and radiation.

Issue 3: Increased cytotoxicity in the drug-only control group.

  • Possible Cause A: Intrinsic Toxicity of the Compound at the Tested Concentration.

    • Troubleshooting Step: If significant cell death is observed with this compound alone, the concentration may be too high. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the compound in your cell line and select a non-toxic or minimally toxic concentration for radiosensitization studies.

  • Possible Cause B: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Always include a vehicle-only control to assess the effect of the solvent on cell viability.

Experimental Protocols

Protocol 1: In Vitro Radiosensitization Assessment using Clonogenic Survival Assay

This protocol provides a general framework for assessing the radiosensitizing effect of this compound. Optimization of cell numbers, drug concentrations, and incubation times will be necessary for specific cell lines.

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Count the cells and determine the appropriate number to seed in 6-well plates. The number of cells will depend on the radiation dose and the plating efficiency of the cell line.

  • Drug Treatment:

    • Allow cells to attach overnight.

    • The next day, replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO).

    • Incubate for the predetermined optimal pre-incubation time (e.g., 24 hours) at 37°C in a humidified incubator.

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation:

    • Return the plates to the incubator.

    • Depending on the experimental design, the drug-containing medium may be replaced with fresh medium immediately after irradiation or left on for the duration of the experiment.

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies are visible to the naked eye (typically >50 cells).

  • Staining and Counting:

    • Wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition and plot the cell survival curves.

    • Determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of this compound.

Data Presentation

Table 1: Hypothetical Clonogenic Survival Data for this compound Concentration Optimization

Treatment GroupRadiation Dose (Gy)Plating Efficiency (%)Surviving Fraction
Vehicle Control 085.01.00
242.50.50
412.80.15
62.60.03
This compound (X µM) 082.00.96
228.70.35
45.70.07
60.80.01
This compound (Y µM) 080.00.94
220.50.26
42.40.03
60.20.002

This table presents a template with hypothetical data. Researchers should replace the placeholder concentrations (X and Y µM) and the data with their own experimental findings.

Signaling Pathways and Mechanisms

The efficacy of radiosensitizers is often linked to their ability to interfere with the cell's DNA Damage Response (DDR). Ionizing radiation induces DNA double-strand breaks (DSBs), which activate complex signaling pathways to arrest the cell cycle and initiate DNA repair. By inhibiting key components of these pathways, radiosensitizers can prevent the repair of radiation-induced damage, leading to increased cell death.

DNA_Damage_Response cluster_0 Radiation-Induced Damage cluster_1 Cellular Response cluster_2 Potential Intervention by this compound cluster_3 Cellular Outcome Ionizing_Radiation Ionizing_Radiation DNA_DSB DNA Double-Strand Breaks Ionizing_Radiation->DNA_DSB ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_DSB->ATM_ATR activates Checkpoint_Activation Cell Cycle Checkpoint Activation (G1/S, G2/M) ATM_ATR->Checkpoint_Activation phosphorylates targets DNA_Repair DNA Repair Pathways (e.g., NHEJ, HR) ATM_ATR->DNA_Repair recruits proteins Cell_Cycle_Arrest Cell Cycle Arrest (Time for Repair) Checkpoint_Activation->Cell_Cycle_Arrest Successful_Repair Successful Repair (Cell Survival) DNA_Repair->Successful_Repair Mitotic_Catastrophe Mitotic Catastrophe / Apoptosis (Cell Death) DNA_Repair->Mitotic_Catastrophe if repair fails Ro31_0052 This compound Ro31_0052->DNA_Repair Inhibits Cell_Cycle_Arrest->Successful_Repair if repair is successful

Diagram 1: Simplified DNA Damage Response Pathway and Potential Intervention by a Radiosensitizer.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Drug_Incubation Incubate with this compound or Vehicle Control Cell_Seeding->Drug_Incubation Irradiation Expose to Ionizing Radiation (0-8 Gy) Drug_Incubation->Irradiation Colony_Formation Incubate for 10-14 Days Irradiation->Colony_Formation Staining Fix and Stain Colonies Colony_Formation->Staining Analysis Count Colonies and Calculate Surviving Fraction Staining->Analysis End End Analysis->End

Diagram 2: Experimental Workflow for an In Vitro Radiosensitization Assay.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Ro 31-8220 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound in Focus: Initial inquiries regarding "Ro 31-0052" yielded limited specific data on off-target effects. However, the closely related and extensively studied compound, Ro 31-8220 , a potent bisindolylmaleimide inhibitor of Protein Kinase C (PKC), possesses a well-documented profile of off-target activities. This guide focuses on Ro 31-8220 to provide researchers with a comprehensive resource for experimental design and data interpretation. It is plausible that "this compound" was a typographical error for "Ro 31-8220."

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and navigating the off-target effects of Ro 31-8220 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is Ro 31-8220 and what is its primary mechanism of action?

Ro 31-8220 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] It functions as an ATP-competitive inhibitor, binding to the catalytic domain of a broad range of PKC isoforms.[1]

Q2: What are the known off-target effects of Ro 31-8220?

While Ro 31-8220 is a potent PKC inhibitor, it is not entirely specific and has been shown to inhibit other kinases and cellular proteins. Known off-targets include MAPKAP-K1b, MSK1, S6K1, and GSK3β.[2] Additionally, it can inhibit voltage-dependent sodium channels and affect the function of organic cation transporters.[3] Many of these effects are independent of PKC inhibition.[4]

Q3: Can Ro 31-8220 induce apoptosis independently of PKC inhibition?

Yes, studies have shown that Ro 31-8220 can induce apoptosis in a manner that is not solely dependent on its PKC inhibitory activity.[5] This off-target effect is mediated through the mitochondrial pathway, involving cytochrome c release and caspase-3 activation.[5]

Q4: Does Ro 31-8220 affect the cell cycle?

Yes, Ro 31-8220 can induce cell cycle arrest, typically at the G2/M phase.[6][7] This effect is linked to the inhibition of CDC2 kinase (CDK1), a key regulator of the G2/M transition.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected or contradictory results with known PKC activators/inhibitors. The observed phenotype may be due to off-target effects of Ro 31-8220 on other signaling pathways.Perform control experiments using an inactive analog, such as Bisindolylmaleimide V, to distinguish PKC-dependent effects from non-specific effects.[4] Use other PKC inhibitors with different selectivity profiles to confirm that the observed effect is due to PKC inhibition.
Cell death observed at concentrations intended to only inhibit PKC. Ro 31-8220 is inducing apoptosis through a PKC-independent mechanism.Lower the concentration of Ro 31-8220 to a range where it is more selective for PKC, if possible. Concurrently, assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm if the cell death is due to apoptosis.[5][8]
Alterations in cell cycle progression that do not correlate with expected PKC function. Ro 31-8220 may be directly inhibiting key cell cycle regulators like CDC2.[6]Analyze the cell cycle profile of treated cells using flow cytometry. Assess the activity of key cell cycle kinases, such as CDC2, to determine if they are being directly inhibited by Ro 31-8220.[9]
No observable effect on a PKC-mediated pathway. The targeted PKC pathway may not be active under your experimental conditions, or the specific PKC isoform is not sensitive to Ro 31-8220 at the concentration used.Use a positive control, such as a known PKC activator (e.g., PMA), to ensure the pathway is responsive.[4] Consult the literature for the IC50 values of Ro 31-8220 against the specific PKC isoforms present in your cell line.

Data Presentation

Off-Target Kinase Inhibitory Profile of Ro 31-8220
Target KinaseIC50 (nM)Reference(s)
PKCα 5 - 33[2][10]
PKCβI 24[2][10]
PKCβII 14[2][10]
PKCγ 27[2][10]
PKCε 24[2][10]
MAPKAP-K1b 3[2][10]
MSK1 8[2][10]
GSK3β 15 - 38[2][10]
S6K1 38[2][10]
CDC2 100[6]

Note: IC50 values can vary depending on experimental conditions, such as ATP concentration.

Experimental Protocols

Protocol 1: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with Ro 31-8220.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ro 31-8220

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A Staining Solution

Procedure:

  • Cell Seeding: Seed cells at a density that will not lead to confluence by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of Ro 31-8220. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate for the desired time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in ice-cold 70% ethanol. Incubate for at least 2 hours at 4°C.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A Staining Solution. Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.[7]

Protocol 2: Detection of Apoptosis by Western Blot

This protocol is for detecting the cleavage of key apoptotic proteins, PARP and Caspase-3.

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: Lyse treated cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect protein bands using an ECL detection system. An increase in the cleaved forms of PARP and Caspase-3 is indicative of apoptosis.[8]

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ro31_8220_ext Ro 31-8220 (extracellular) Ro31_8220_int Ro 31-8220 (intracellular) Ro31_8220_ext->Ro31_8220_int Cellular Uptake PKC PKC Ro31_8220_int->PKC Inhibition (Primary Target) Other_Kinases Off-Target Kinases (MAPKAP-K1b, MSK1, GSK3β, S6K1, CDC2) Ro31_8220_int->Other_Kinases Inhibition (Off-Target) Apoptosis_Pathway Apoptosis Induction (PKC-Independent) Ro31_8220_int->Apoptosis_Pathway Downstream_PKC PKC Substrates PKC->Downstream_PKC Phosphorylation Downstream_Other Off-Target Substrates Other_Kinases->Downstream_Other Phosphorylation Cell_Cycle_Arrest G2/M Arrest (CDC2 Inhibition) Other_Kinases->Cell_Cycle_Arrest

Caption: Signaling pathways affected by Ro 31-8220.

G cluster_setup Experimental Setup cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat with Ro 31-8220 and Controls Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Fix_Stain Fix and Stain (e.g., PI) Harvest_Cells->Fix_Stain Lyse_Cells Lyse Cells Harvest_Cells->Lyse_Cells Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Fix_Stain->Flow_Cytometry Western_Blot Western Blot (Apoptosis Markers) Lyse_Cells->Western_Blot

Caption: General experimental workflow for assessing Ro 31-8220 effects.

References

pH-dependent variability in Ro 31-0052 cellular uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential pH-dependent variability in the cellular uptake of Ro 31-0052. The following information is designed to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake important?

This compound is a radiation sensitizer, developed as a more hydrophilic analog of Ro 03-8799.[1] Its efficacy is dependent on its ability to be taken up by target cells. Understanding the mechanisms and factors influencing its cellular uptake is crucial for optimizing its therapeutic potential and ensuring experimental reproducibility.

Q2: How can pH influence the cellular uptake of a small molecule like this compound?

The pH of the extracellular and intracellular environment can significantly impact the cellular uptake of drugs.[2][3] Changes in pH can alter a drug's ionization state, which in turn affects its ability to cross cell membranes.[2] For a weakly acidic or basic compound, the proportion of the ionized and non-ionized forms will vary with pH, influencing its membrane permeability.[2] Furthermore, the activity of cellular transporters involved in drug uptake can also be pH-dependent.

Q3: What are the typical pH values of the tumor microenvironment, and how might this affect this compound uptake?

The tumor microenvironment is often characterized by extracellular acidosis, with pH values ranging from 5.7 to 7.8. This acidic environment is primarily due to the high rate of glycolysis in cancer cells (the Warburg effect), leading to lactic acid accumulation. If this compound's charge and membrane permeability are sensitive to pH, this acidic tumor microenvironment could lead to differential uptake compared to normal tissues at physiological pH (~7.4).

Q4: What are common sources of pH variability in cell culture experiments?

Several factors can lead to pH fluctuations in cell culture media, potentially affecting experimental results:

  • Metabolic Activity: High cell density and rapid proliferation can lead to the accumulation of acidic metabolic byproducts like lactate, causing a drop in media pH.

  • Buffering System: Inadequate buffering capacity of the culture medium can result in significant pH shifts.

  • CO₂ Levels: The concentration of CO₂ in the incubator is critical for maintaining the pH of bicarbonate-buffered media. Fluctuations in CO₂ levels will directly impact media pH.

  • Media Handling: Prolonged exposure of media to atmospheric conditions can lead to a rise in pH due to the loss of dissolved CO₂.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to pH-dependent variability in this compound cellular uptake experiments.

Observed Problem Potential Cause Recommended Solution
High variability in this compound uptake between replicate wells. Inconsistent cell seeding density leading to differences in metabolic activity and local pH changes.Ensure uniform cell seeding by thoroughly resuspending cells before plating. Visually inspect plates for even cell distribution.
Edge effects in multi-well plates causing variations in temperature and evaporation, which can affect pH.Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent results between experiments performed on different days. Variations in cell passage number. Prolonged passaging can alter cellular characteristics, including transporter expression and metabolic rates.Use cells within a consistent and limited passage number range for all experiments.
Changes in the metabolic state of the cells at the time of the assay.Standardize the cell culture conditions, including seeding density and the time between passaging and the start of the experiment.
Different batches of media or serum supplements.Use a single, quality-controlled batch of media and supplements for a set of related experiments.
Lower than expected cellular uptake of this compound. The experimental pH is not optimal for the uptake of the compound.Systematically evaluate this compound uptake across a range of physiologically relevant pH values (e.g., 6.5 to 7.5) to determine the optimal pH.
The compound may be a substrate for an efflux transporter that is active at the experimental pH.Investigate the involvement of common efflux transporters (e.g., P-glycoprotein) using specific inhibitors.
Unexpectedly high cellular uptake of this compound. The experimental pH may be enhancing passive diffusion or the activity of an uptake transporter.Characterize the uptake mechanism (passive diffusion vs. carrier-mediated transport) by performing concentration-dependent and temperature-dependent uptake studies.

Experimental Protocols

Protocol 1: Determining the Effect of Extracellular pH on this compound Uptake

This protocol outlines a method to assess how variations in extracellular pH influence the cellular uptake of this compound.

Materials:

  • Adherent cancer cell line of interest

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • HEPES buffer

  • MES buffer

  • Trypsin-EDTA

  • 24-well or 96-well cell culture plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to various pH values (e.g., 6.5, 7.0, 7.4, 7.8) using HEPES or MES.

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical method for quantifying this compound (e.g., HPLC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Assay Buffers: Prepare assay buffers at the desired pH values. Ensure the pH is stable at 37°C.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm PBS. Pre-incubate the cells with the corresponding pH-adjusted assay buffer for 30 minutes at 37°C.

  • Initiate Uptake: Remove the pre-incubation buffer and add the this compound solution (prepared in the respective pH-adjusted assay buffer) to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 15, 30, 60 minutes).

  • Terminate Uptake: To stop the uptake, aspirate the drug-containing buffer and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.

  • Quantification: Collect the cell lysates and quantify the intracellular concentration of this compound using a validated analytical method.

  • Data Normalization: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) and normalize the amount of this compound to the total protein content.

Protocol 2: General Cellular Uptake Assay

This protocol provides a general workflow for measuring the cellular uptake of a compound.

Procedure:

  • Cell Culture: Culture cells to the desired confluency in multi-well plates.

  • Compound Preparation: Prepare a stock solution of the test compound and dilute it to the final working concentration in the assay buffer.

  • Assay Initiation: Wash the cells with pre-warmed assay buffer and then add the compound solution to start the uptake.

  • Incubation: Incubate at 37°C for the desired time.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Analysis: Lyse the cells and quantify the intracellular compound concentration.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for pH-Dependent Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in Multi-well Plates buffer_prep 2. Prepare Assay Buffers at Different pH pre_incubation 3. Pre-incubate Cells with pH Buffers buffer_prep->pre_incubation initiate_uptake 4. Add this compound in pH Buffers pre_incubation->initiate_uptake incubation 5. Incubate at 37°C initiate_uptake->incubation terminate_uptake 6. Wash with Ice-Cold PBS incubation->terminate_uptake cell_lysis 7. Lyse Cells terminate_uptake->cell_lysis quantification 8. Quantify Intracellular this compound cell_lysis->quantification normalization 9. Normalize to Protein Content quantification->normalization

Caption: Figure 1. Workflow for pH-dependent uptake assay.

troubleshooting_logic Figure 2. Troubleshooting Logic for Uptake Variability cluster_within Within-Experiment Variability cluster_between Between-Experiment Variability start High Variability in Uptake Data check_seeding Inconsistent Cell Seeding? start->check_seeding check_edge Edge Effects? start->check_edge check_passage Consistent Passage Number? start->check_passage check_metabolism Standardized Cell State? start->check_metabolism check_reagents Consistent Reagents? start->check_reagents solution_seeding Solution: Standardize Seeding Protocol check_seeding->solution_seeding Yes solution_edge Solution: Avoid Outer Wells check_edge->solution_edge Yes solution_passage Solution: Use Limited Passage Range check_passage->solution_passage No solution_metabolism Solution: Standardize Culture Time check_metabolism->solution_metabolism No solution_reagents Solution: Use Single Batch of Reagents check_reagents->solution_reagents No

Caption: Figure 2. Troubleshooting logic for uptake variability.

References

Technical Support Center: Ro 31-0052 Degradation and Interference

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a compound like Ro 31-0052?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the intrinsic stability of the molecule.[1][2]

  • Elucidating degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and determining appropriate storage conditions.[1][2]

  • Developing and validating stability-indicating analytical methods: These methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Q2: What are the common stress conditions used in forced degradation studies?

Typical stress conditions as recommended by regulatory bodies like the ICH include:

  • Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and basic conditions).

  • Oxidation: Using common oxidizing agents like hydrogen peroxide.

  • Photolysis: Exposing the compound to light of specific wavelengths.

  • Thermal Stress: Subjecting the compound to high temperatures (dry and wet heat).

Q3: What level of degradation should be targeted in these studies?

The goal is to achieve a target degradation of approximately 5-20%. This extent of degradation is generally sufficient to produce and identify the most relevant degradation products without completely destroying the molecule, which would complicate the analysis.

Q4: What is a stability-indicating method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the intact API from its degradation products and any other potential impurities or excipients.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during the analysis of this compound.

  • Possible Cause: These peaks could be degradation products of this compound, impurities from the synthesis process, or interference from excipients or the mobile phase.

  • Troubleshooting Steps:

    • Perform Forced Degradation: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to see if the unexpected peaks are generated.

    • Analyze a Placebo Sample: If working with a formulation, analyze a placebo (containing all excipients except this compound) to rule out interference from other components.

    • Use a Different Detection Wavelength: If using UV detection, changing the wavelength may help to differentiate between the API and the impurity.

    • Employ Mass Spectrometry (MS): Couple the separation technique (e.g., HPLC) with a mass spectrometer to obtain mass information about the unknown peaks, which can help in their identification.

Issue 2: The concentration of this compound appears to decrease over time in solution.

  • Possible Cause: this compound may be unstable in the solvent used or under the current storage conditions.

  • Troubleshooting Steps:

    • Investigate Solvent Stability: Assess the stability of this compound in different solvents and at various pH levels to find a medium where it is more stable.

    • Control Storage Conditions: Evaluate the impact of temperature and light on the stability of the solution. Store solutions protected from light and at a lower temperature if necessary.

    • Prepare Fresh Solutions: For quantitative analysis, always use freshly prepared solutions to minimize the impact of degradation.

Issue 3: Poor separation between this compound and a suspected degradation product.

  • Possible Cause: The chromatographic conditions are not optimized for separating the parent drug from its degradants.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.

    • Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analytes and improve separation.

    • Try a Different Column: Use a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

    • Adjust Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which may improve resolution.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Studies for this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 h15.2%2DP1 (3.5 min)
0.1 M NaOH8 h18.5%3DP2 (4.1 min), DP3 (5.2 min)
6% H₂O₂12 h12.8%1DP4 (6.8 min)
80°C Dry Heat48 h8.1%1DP1 (3.5 min)
Photostability (ICH Q1B)7 days5.5%1DP5 (7.3 min)

Note: This data is purely illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute to the final concentration for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature for a defined period. Withdraw samples at different time points and dilute to the final concentration for analysis.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, prepare a solution of the drug and subject it to the same temperature.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using a suitable analytical method, such as HPLC with UV or MS detection. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_api This compound API prep_solution Prepare Stock Solution prep_api->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid Expose to Stress stress_base Base Hydrolysis prep_solution->stress_base Expose to Stress stress_ox Oxidation prep_solution->stress_ox Expose to Stress stress_therm Thermal Stress prep_solution->stress_therm Expose to Stress stress_photo Photolytic Stress prep_solution->stress_photo Expose to Stress analysis_hplc HPLC-UV/MS Analysis stress_acid->analysis_hplc Analyze Samples stress_base->analysis_hplc Analyze Samples stress_ox->analysis_hplc Analyze Samples stress_therm->analysis_hplc Analyze Samples stress_photo->analysis_hplc Analyze Samples analysis_data Data Interpretation analysis_hplc->analysis_data outcome_profile Degradation Profile analysis_data->outcome_profile outcome_method Stability-Indicating Method analysis_data->outcome_method outcome_pathway Degradation Pathway analysis_data->outcome_pathway

Caption: Workflow for Forced Degradation Studies.

signaling_pathway cluster_stress Stress Condition (e.g., Oxidation) cluster_compound Compound Interaction cluster_degradation Degradation Products cluster_effect Analytical Interference stress Oxidative Stress (e.g., H₂O₂) ro310052 This compound stress->ro310052 induces intermediate Reactive Intermediate ro310052->intermediate forms dp1 Degradation Product A (e.g., N-oxide) intermediate->dp1 degrades to dp2 Degradation Product B (e.g., Hydroxylated) intermediate->dp2 degrades to interference Co-elution with API or other degradants dp1->interference dp2->interference

Caption: Hypothetical Degradation Pathway.

References

Overcoming resistance to Ro 31-0052 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 31-0052. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a nitroimidazole-based compound designed to act as a radiosensitizer and a hypoxia-activated prodrug. Its selective toxicity to hypoxic cells stems from its bioreductive activation. In low-oxygen environments, intracellular reductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group of this compound. This process forms reactive nitroso and hydroxylamine (B1172632) intermediates that are cytotoxic, primarily through the induction of DNA damage and the depletion of cellular thiols. In the presence of oxygen, the initially formed radical anion is rapidly re-oxidized to the parent compound, thus sparing well-oxygenated, healthy tissues.[1][2]

Q2: What are the potential reasons for observing reduced efficacy or "resistance" to this compound in my cancer cell line?

Observed resistance to this compound is often not due to classical drug resistance mechanisms but rather to suboptimal conditions for its activation and action. Key factors include:

  • Insufficient Hypoxia: The cell culture environment may not be sufficiently hypoxic to allow for the bioreductive activation of the compound.

  • Low Reductase Activity: The specific cancer cell line may have low expression or activity of the reductases required to activate this compound.

  • Increased DNA Repair Capacity: The target cells may possess highly efficient DNA repair mechanisms that can counteract the DNA damage induced by activated this compound.

  • High Intracellular Thiol Levels: Elevated levels of thiols, such as glutathione (B108866), can detoxify the reactive intermediates of this compound, reducing its cytotoxic effect.[3]

  • Altered Drug Efflux: While less common for this class of drugs, overexpression of multidrug resistance transporters could potentially reduce intracellular accumulation.

Q3: How can I verify that my in vitro experimental setup achieves adequate hypoxia for this compound activation?

It is crucial to validate the level of hypoxia in your experimental system. Several methods are available:

  • Hypoxia Probes: Use of chemical probes like pimonidazole (B1677889) or fluorescent probes like BioTracker 520 Green Hypoxia Dye can confirm hypoxic regions within your cell cultures.

  • HIF-1α Stabilization: Western blotting for the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) can be performed. HIF-1α is stabilized under hypoxic conditions and degraded in the presence of oxygen.

  • Oxygen Sensors: Direct measurement of oxygen levels in the cell culture medium using an oxygen-sensitive electrode or probe.

Q4: What are some strategies to potentially overcome resistance to this compound?

Several strategies can be employed to enhance the efficacy of this compound:

  • Combination Therapy:

    • With Radiotherapy: As a radiosensitizer, this compound is designed to be used in conjunction with ionizing radiation.

    • With Chemotherapy: Combining this compound with DNA-damaging agents or inhibitors of DNA repair pathways (e.g., PARP inhibitors) can lead to synergistic effects.

  • Modulation of the Tumor Microenvironment: Artificially inducing or enhancing tumor hypoxia can increase the activation of this compound.

  • Inhibition of Thiol Synthesis: Depleting intracellular glutathione levels, for instance, with buthionine sulfoximine (B86345) (BSO), may increase the cytotoxicity of this compound.[3]

Troubleshooting Guides

Problem 1: this compound shows lower than expected cytotoxicity in my hypoxic cell culture.

This is a common issue that can often be resolved by systematically evaluating your experimental setup.

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Step Expected Outcome
Inadequate Hypoxia Verify oxygen levels using a hypoxia probe (e.g., pimonidazole) or by measuring HIF-1α stabilization via Western blot. Ensure your hypoxia chamber is functioning correctly and maintaining O2 levels below 1%.Confirmation of a sufficiently hypoxic environment.
Low Reductase Activity in Cell Line Measure the activity of relevant nitroreductases in your cell line. Compare with a cell line known to be sensitive to nitroimidazole compounds.Determine if the cell line has the necessary enzymatic machinery for drug activation.
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.Identification of the EC50 and optimal treatment window for this compound in your model.
Cell Culture Medium Components High levels of antioxidants in the medium could quench the reactive species. Use a medium with standard antioxidant levels.Increased cytotoxicity of this compound.
Problem 2: Inconsistent results between experiments.

Reproducibility is key in research. If you are observing high variability, consider the following factors.

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Step Expected Outcome
Fluctuations in Hypoxia Levels Calibrate and regularly monitor your hypoxia chamber. Ensure a consistent and stable low-oxygen environment for each experiment.Reduced variability in experimental outcomes.
Cell Passage Number High passage numbers can lead to phenotypic drift in cell lines, potentially altering their sensitivity to drugs. Use cells within a consistent and low passage number range.More consistent cellular responses to this compound.
Inconsistent Seeding Density Cell density can affect the local oxygen concentration and the growth phase of the cells, influencing drug sensitivity. Standardize your cell seeding density for all experiments.Uniform cell growth and more reproducible results.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for this compound under Hypoxic Conditions

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Induction of Hypoxia: Place the cell culture plates in a hypoxic chamber and allow them to equilibrate to the desired oxygen concentration (e.g., <1% O2) for at least 4 hours.

  • Treatment: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates under hypoxic conditions for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol is for confirming the establishment of a hypoxic environment in your cell culture.

  • Cell Culture and Hypoxia Induction: Culture cells to 70-80% confluency and then expose them to hypoxic conditions for various time points (e.g., 0, 2, 4, 8 hours). Include a normoxic control.

  • Protein Extraction: Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the resulting bands. A clear band for HIF-1α that increases in intensity with the duration of hypoxia indicates a successful induction of a hypoxic response. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

Signaling_Pathway cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) Ro_inactive This compound (Inactive Prodrug) Radical_anion_N Radical Anion Ro_inactive->Radical_anion_N One-electron reduction Radical_anion_N->Ro_inactive Re-oxidation O2 O2 Ro_inactive_H This compound (Inactive Prodrug) Radical_anion_H Radical Anion Ro_inactive_H->Radical_anion_H One-electron reduction Reactive_species Reactive Cytotoxic Intermediates Radical_anion_H->Reactive_species Further Reduction DNA_damage DNA Damage & Thiol Depletion Reactive_species->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Bioreductive activation of this compound under normoxic vs. hypoxic conditions.

Experimental_Workflow start Start: Cancer Cell Line seed Seed cells in 96-well plates start->seed hypoxia Induce Hypoxia (<1% O2) seed->hypoxia treat Treat with this compound (Dose-Response) hypoxia->treat incubate Incubate for 24-72 hours treat->incubate assess Assess Cell Viability (e.g., MTT assay) incubate->assess analyze Analyze Data & Determine EC50 assess->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Troubleshooting_Logic start Low Efficacy of This compound Observed check_hypoxia Is the culture sufficiently hypoxic? start->check_hypoxia verify_hypoxia Action: Verify O2 levels with a probe/marker. check_hypoxia->verify_hypoxia No check_cell_line Does the cell line express adequate reductases? check_hypoxia->check_cell_line Yes measure_reductase Action: Measure reductase activity. check_cell_line->measure_reductase No optimize_conditions Action: Optimize drug concentration and time. check_cell_line->optimize_conditions Yes consider_combination Consider Combination Therapy (e.g., with radiation or DNA repair inhibitors) optimize_conditions->consider_combination

Caption: Troubleshooting flowchart for overcoming low this compound efficacy.

References

Technical Support Center: Ro 31-0052 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiosensitizer Ro 31-0052. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nitroimidazole-based radiosensitizing agent.[1] Its primary mechanism of action is based on its selective bioreduction in hypoxic (low oxygen) cells, a common feature of solid tumors.[2] Under hypoxic conditions, cellular nitroreductases, such as cytochrome P450 reductases, reduce the nitro group of this compound to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can cause DNA damage, primarily through the formation of DNA adducts and strand breaks. This damage enhances the cytotoxic effects of ionizing radiation on cancer cells, making them more susceptible to radiotherapy.

Q2: What are the key differences between this compound and its analogue Ro 03-8799 (Pimonidazole)?

This compound is a 3'-hydroxypiperidine analog of Ro 03-8799.[1] This structural modification results in this compound being more hydrophilic (water-soluble) and less basic compared to Ro 03-8799. These physicochemical properties can influence its cellular uptake, distribution, and pharmacokinetics.

Q3: How should I store and handle this compound?

This compound is typically supplied as a solid powder. For long-term storage, it is recommended to store the compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 4°C. The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.

Troubleshooting Guide

Solubility and Solution Preparation

Q: I am having trouble dissolving this compound. What solvents are recommended?

A: Due to its hydrophilic nature compared to other nitroimidazoles, this compound has improved aqueous solubility. However, for preparing stock solutions, organic solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of nitroimidazole compounds. For final dilutions in cell culture media or physiological buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Poor Solubility:

  • Problem: Precipitate forms when diluting the DMSO stock solution in aqueous buffer (e.g., PBS or cell culture medium).

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Solution:

    • Increase the volume of the aqueous buffer to further dilute the compound.

    • Prepare a fresh, lower concentration stock solution in DMSO.

    • Consider a gentle warming of the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation with prolonged heat.

    • For in vivo studies, formulation with excipients such as cyclodextrins may be necessary to enhance solubility.

Experimental Inconsistencies

Q: I am observing high variability in my radiosensitization experiments. What could be the cause?

A: Variability in radiosensitization experiments with nitroimidazoles can stem from several factors related to the experimental setup and the compound's properties.

Troubleshooting Experimental Variability:

  • Problem: Inconsistent enhancement ratios in clonogenic survival assays.

  • Possible Causes & Solutions:

    • Inconsistent Hypoxia Levels: The efficacy of this compound is critically dependent on the level of hypoxia. Ensure a consistent and robust method for inducing and maintaining hypoxia (e.g., a hypoxic chamber with a calibrated oxygen sensor, or continuous gassing of sealed flasks). Verify the level of hypoxia using a probe like pimonidazole (B1677889) or a specific oxygen sensor.

    • pH of Culture Medium: The cellular uptake of basic nitroimidazoles can be pH-dependent. Monitor and control the pH of your cell culture medium, as changes in pH can alter the charge of the compound and its ability to cross the cell membrane.

    • Drug Incubation Time: Ensure a consistent pre-incubation time with this compound before irradiation to allow for adequate cellular uptake and bioreduction.

    • Cell Density: High cell densities can lead to the depletion of the drug from the medium and the development of a diffusion gradient, affecting the drug concentration that reaches all cells. Plate cells at a consistent and appropriate density.

Unexpected Cytotoxicity

Q: I am observing significant cytotoxicity with this compound alone, even in normoxic conditions. Is this expected?

A: While the primary mechanism of this compound is hypoxia-selective radiosensitization, some level of cytotoxicity, particularly at higher concentrations, can occur even in the absence of radiation.

Troubleshooting Unexpected Cytotoxicity:

  • Problem: High levels of cell death in control plates (this compound only, no radiation).

  • Possible Causes & Solutions:

    • High Drug Concentration: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line under both normoxic and hypoxic conditions.

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells. Include a vehicle-only control in your experiments.

    • Off-Target Effects: Although not well-documented for this compound, nitroimidazoles can have off-target effects. If cytotoxicity persists at low, effective radiosensitizing concentrations, consider investigating potential off-target mechanisms.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82381-67-7[3][4][5][6][7]
Molecular Formula C₁₁H₁₈N₄O₄[3][4]
Molecular Weight 270.29 g/mol [3]
Appearance Solid powder[3]
Purity >98%[3][4]
Storage -20°C (long-term), 4°C (short-term)[3]

Experimental Protocols

Protocol 1: In Vitro Radiosensitization Assay (Clonogenic Survival)

This protocol outlines a general procedure for assessing the radiosensitizing effect of this compound on cancer cells under hypoxic conditions using a clonogenic survival assay.

Materials:

  • Cancer cell line of interest (e.g., FaDu, HT-29, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Hypoxic chamber or incubator (e.g., 1% O₂)

  • X-ray irradiator

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO). Replace the medium in the wells with the drug-containing or control medium.

  • Induction of Hypoxia: Place the plates in a hypoxic chamber for a sufficient time to achieve the desired oxygen level (e.g., 4-6 hours at 1% O₂).

  • Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of plates under normoxic conditions should also be irradiated to assess oxygen enhancement ratio.

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh complete medium and return the plates to a standard normoxic incubator (37°C, 5% CO₂).

  • Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible.

  • Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a semi-logarithmic graph. Determine the enhancement ratio (ER) by comparing the radiation doses required to achieve a specific level of cell survival (e.g., 50%) with and without this compound.

Mandatory Visualizations

Signaling Pathway of Nitroimidazole Radiosensitization

Nitroimidazole_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic Cell) Ro_31_0052_ext This compound Ro_31_0052_int This compound Ro_31_0052_ext->Ro_31_0052_int Passive Diffusion Radical_Anion Nitro Radical Anion (R-NO2•-) Ro_31_0052_int->Radical_Anion One-electron reduction Nitroreductases Nitroreductases (e.g., POR, CYPs) Nitroreductases->Radical_Anion Nitroso Nitroso Derivative (R-NO) Radical_Anion->Nitroso Further Reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine DNA_Damage DNA Damage (Adducts, Strand Breaks) Hydroxylamine->DNA_Damage Reacts with DNA Cell_Death Enhanced Cell Death (with Radiation) DNA_Damage->Cell_Death

Caption: Bioreductive activation of this compound in hypoxic cells.

Experimental Workflow for In Vitro Radiosensitization Assay

Radiosensitization_Workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Overnight_Incubation Incubate overnight for attachment Cell_Seeding->Overnight_Incubation Drug_Treatment Treat with this compound and controls Overnight_Incubation->Drug_Treatment Hypoxia_Induction Induce hypoxia (e.g., 1% O2) Drug_Treatment->Hypoxia_Induction Irradiation Irradiate with varying doses of X-rays Hypoxia_Induction->Irradiation Medium_Change Replace with fresh medium Irradiation->Medium_Change Colony_Formation Incubate for 10-14 days Medium_Change->Colony_Formation Staining Fix and stain colonies Colony_Formation->Staining Counting Count colonies Staining->Counting Data_Analysis Calculate surviving fraction and enhancement ratio Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a clonogenic survival assay.

Troubleshooting Logic for Inconsistent Radiosensitization

Troubleshooting_Logic Start Inconsistent Radiosensitization Results Check_Hypoxia Is the level of hypoxia consistent and verified? Start->Check_Hypoxia Yes_Hypoxia Yes Check_Hypoxia->Yes_Hypoxia No_Hypoxia No Check_Hypoxia->No_Hypoxia Check_pH Is the pH of the culture medium controlled? Yes_Hypoxia->Check_pH Action_Hypoxia Calibrate hypoxic chamber. Use hypoxia probe for verification. No_Hypoxia->Action_Hypoxia Action_Hypoxia->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No Check_pH->No_pH Check_Drug_Prep Is the drug stock solution fresh and properly stored? Yes_pH->Check_Drug_Prep Action_pH Monitor and buffer the pH of the medium. No_pH->Action_pH Action_pH->Check_Drug_Prep Yes_Drug Yes Check_Drug_Prep->Yes_Drug No_Drug No Check_Drug_Prep->No_Drug Check_Cell_Density Is the cell seeding density consistent? Yes_Drug->Check_Cell_Density Action_Drug Prepare fresh stock solution. Aliquot and store at -20°C. No_Drug->Action_Drug Action_Drug->Check_Cell_Density Yes_Density Yes Check_Cell_Density->Yes_Density No_Density No Check_Cell_Density->No_Density Further_Investigation Consider other factors: cell line variability, incubation time. Yes_Density->Further_Investigation Action_Density Optimize and maintain a consistent cell density. No_Density->Action_Density Action_Density->Further_Investigation

Caption: Troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Guide to Hypoxic Tumor Radiosensitizers: Ro 31-0052 versus Misonidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two hypoxic cell radiosensitizers, Ro 31-0052 and misonidazole (B1676599), in the context of hypoxic tumors. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation and development.

Executive Summary

Tumor hypoxia is a significant factor contributing to resistance to radiotherapy. Hypoxic cell radiosensitizers are compounds designed to increase the susceptibility of oxygen-deficient tumor cells to radiation-induced damage. Misonidazole, a 2-nitroimidazole, has been extensively studied as a first-generation radiosensitizer. However, its clinical efficacy has been limited by dose-related neurotoxicity. This compound, a more hydrophilic and less basic analogue of the potent radiosensitizer Ro 03-8799, was developed to improve upon the therapeutic ratio of earlier compounds. This guide presents available data comparing the performance of this compound and misonidazole, with a focus on cellular uptake and inferred radiosensitizing potential.

Data Presentation: Cellular Uptake and Physicochemical Properties

The intracellular concentration of a radiosensitizer is a critical determinant of its efficacy. The following tables summarize the key physicochemical properties and in vitro cellular uptake data for misonidazole, Ro 03-8799 (the parent compound of this compound), and this compound.

Table 1: Physicochemical Properties of Misonidazole and Related Compounds

CompoundpKaLog P (Octanol/Water)
Misonidazole2.50.43
Ro 03-87997.50.24
This compound6.90.08

Table 2: In Vitro Cellular Uptake in V79-379A Hamster Fibroblast Cells [1]

CompoundExtracellular pH (pHe)Intracellular to Extracellular Concentration Ratio (Ci/Ce)
Misonidazole7.4~0.7
Ro 03-87997.43.3
This compound7.4Not explicitly stated, but described as less basic than Ro 03-8799

Table 3: In Vivo Tumor and Plasma Concentrations in Patients [2][3][4]

CompoundDoseMean Tumor Concentration (µg/g)Mean Plasma Concentration (µg/mL)Mean Tumor/Plasma Ratio
Misonidazole500 mg (oral)5.56.10.9
Ro 03-8799500 mg (intravenous)23.36.13.8

Experimental Protocols

In Vitro Cellular Uptake Determination[1]

Objective: To measure the average intracellular concentrations of radiosensitizers in cultured mammalian cells.

Cell Line: Chinese hamster fibroblast-like V79-379A cells.

Methodology:

  • Cell Culture: V79-379A cells were grown as monolayers in Eagle's minimal essential medium supplemented with 15% fetal calf serum.

  • Drug Incubation: Cells were incubated with the respective radiosensitizers (misonidazole, Ro 03-8799, or this compound) at a concentration of 0.2 mmol dm⁻³ for 1 hour at 37°C in a shaking water bath. The extracellular pH was varied.

  • Cell Lysis and Drug Extraction: After incubation, the cell suspension was centrifuged, the supernatant (extracellular fluid) was removed, and the cell pellet was resuspended in a known volume of medium. The cells were then lysed by sonication.

  • Concentration Measurement: The concentrations of the drugs in the extracellular fluid and the cell lysate were determined by high-performance liquid chromatography (HPLC).

  • Intracellular Volume and pH Measurement: The intracellular volume was determined using the distribution of [¹⁴C]urea. The intracellular pH was estimated from the distribution of 5,5-dimethyloxazolidine-2,4-dione (DMO).

  • Calculation: The intracellular to extracellular concentration ratio (Ci/Ce) was calculated based on the measured drug concentrations and cellular volume.

In Vivo Tumor and Plasma Concentration Measurement[2][4]

Objective: To compare the tumor and plasma concentrations of misonidazole and Ro 03-8799 in patients.

Study Population: Six patients with advanced, recurrent, or metastatic tumors.

Methodology:

  • Drug Administration: A 500 mg capsule of misonidazole was administered orally 3.5-4 hours before tumor biopsy. 500 mg of Ro 03-8799 was given intravenously over 5 minutes, starting 12-24 minutes prior to biopsy.

  • Sample Collection: At the time of biopsy, a blood sample was taken to determine plasma concentration. Tumor samples were also collected.

  • Sample Preparation: Samples were prepared for analysis as previously described by Saunders et al. (1982).

  • Concentration Measurement: Drug concentrations in plasma and tumor tissue were determined by high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow_cellular_uptake cluster_cell_culture Cell Culture cluster_drug_treatment Drug Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis start Start: V79-379A Cells culture Grow as Monolayers start->culture incubate Incubate with Radiosensitizer (1h, 37°C) culture->incubate centrifuge Centrifuge incubate->centrifuge separate Separate Supernatant (Extracellular Fluid) centrifuge->separate resuspend Resuspend Cell Pellet centrifuge->resuspend hplc HPLC Analysis (Drug Concentration) separate->hplc Extracellular lyse Lyse Cells (Sonication) resuspend->lyse lyse->hplc Intracellular volume_ph Measure Intracellular Volume & pH lyse->volume_ph calculate Calculate Ci/Ce Ratio hplc->calculate volume_ph->calculate

Experimental workflow for in vitro cellular uptake studies.

signaling_pathway cluster_hypoxia Hypoxic Cell Environment cluster_radiotherapy Radiotherapy cluster_cellular_response Cellular Response cluster_sensitizer_action Radiosensitizer Action hypoxia Low Oxygen (Hypoxia) resistance Radioresistance hypoxia->resistance reduction Reductive Metabolism hypoxia->reduction radiation Ionizing Radiation dna_damage DNA Damage (Free Radicals) radiation->dna_damage repair DNA Repair dna_damage->repair cell_death Cell Death dna_damage->cell_death repair->cell_death sensitizer Nitroimidazole (Misonidazole / this compound) sensitizer->reduction fixation Fixation of DNA Damage reduction->fixation Oxygen Mimetic fixation->dna_damage fixation->cell_death

Mechanism of action for nitroimidazole radiosensitizers.

Discussion and Conclusion

Direct comparative efficacy data between this compound and misonidazole in hypoxic tumors is limited in the currently available literature. However, by examining the data on its parent compound, Ro 03-8799, and the principles of radiosensitizer action, we can draw some inferences.

The key advantage of Ro 03-8799 over misonidazole appears to be its significantly higher accumulation in tumor tissue, with a tumor-to-plasma ratio approximately four times greater than that of misonidazole[2][4]. This is attributed to its basic side chain, which leads to trapping in the more acidic tumor microenvironment. As this compound is a more hydrophilic and less basic analogue of Ro 03-8799, its tumor accumulation is likely to be intermediate between that of misonidazole and Ro 03-8799.

The in vitro cellular uptake data for misonidazole shows a Ci/Ce ratio of about 0.7, indicating no active accumulation within the cells[1]. In contrast, Ro 03-8799 is concentrated intracellularly by a factor of 3.3 under physiological pH[1]. This enhanced intracellular concentration is a significant factor in its increased radiosensitizing efficiency observed in vitro. While specific quantitative data for this compound's intracellular uptake was not provided in the reviewed literature, its physicochemical properties suggest it would have a more favorable uptake than misonidazole, though likely less pronounced than Ro 03-8799.

The mechanism of action for both compounds is believed to be similar, acting as "oxygen mimetics". Under hypoxic conditions, these electron-affinic compounds undergo metabolic reduction to form reactive species that can "fix" radiation-induced DNA damage, preventing its repair and leading to cell death.

References

A Comparative Analysis of the Radiosensitizing Potential of Ro 31-0052 and Ro 03-8799

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the radiosensitizing potential of two 2-nitroimidazole (B3424786) compounds, Ro 31-0052 and Ro 03-8799 (pimonidazole). The information presented is based on available experimental data to assist researchers in understanding their relative efficacy and underlying mechanisms of action.

Introduction

This compound and Ro 03-8799 are both 2-nitroimidazole derivatives developed as hypoxic cell radiosensitizers. These compounds are designed to increase the susceptibility of hypoxic tumor cells to radiation therapy, a significant challenge in cancer treatment. The efficacy of such sensitizers is critically dependent on their ability to be reduced within the low-oxygen environment of tumors, forming reactive species that "fix" radiation-induced DNA damage, rendering it irreparable. A key determinant of their potency is their ability to penetrate and accumulate within target cells.

This compound is a more hydrophilic and less basic analogue of Ro 03-8799. This structural difference significantly influences their physicochemical properties and, consequently, their biological activity.

Physicochemical and Pharmacokinetic Properties

The distinct chemical structures of this compound and Ro 03-8799 lead to differences in their lipophilicity and basicity, which in turn affect their cellular uptake and distribution.

PropertyThis compoundRo 03-8799 (Pimonidazole)Reference
Chemical Structure 3'-hydroxypiperidino analogue of Ro 03-87991-(2-nitro-1-imidazolyl)-3-N-piperidino-2-propanol[1]
Physicochemical Nature More hydrophilic, less basicLipophilic, weak base[1]

Cellular Uptake: A Key Differentiator

The most significant reported difference between these two compounds lies in their cellular uptake, a critical factor for radiosensitizing efficacy.

Cell LineExtracellular pH (pHe)Intracellular:Extracellular Concentration Ratio (this compound)Intracellular:Extracellular Concentration Ratio (Ro 03-8799)Reference
V79-379A Hamster Fibroblasts7.4~1~3.3[1]
V79-379A Hamster Fibroblasts6.0Not Reported~0.8[1]
V79-379A Hamster Fibroblasts7.85Not Reported~7.5[1]

As indicated in the table, Ro 03-8799 is actively concentrated within cells at physiological pH, a phenomenon attributed to its basic nature, leading to trapping within the more acidic intracellular environment. In contrast, the more hydrophilic and less basic this compound shows a much lower intracellular accumulation. This dramatic difference in cellular concentration is expected to be a primary determinant of their respective radiosensitizing potentials.

Radiosensitizing Potential: An Indirect Comparison

Mechanism of Action

Both this compound and Ro 03-8799 are believed to share the same general mechanism of action common to 2-nitroimidazole radiosensitizers.

G General Mechanism of 2-Nitroimidazole Radiosensitizers cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cell) Drug_ext This compound / Ro 03-8799 Drug_int Intracellular Drug Drug_ext->Drug_int Diffusion/ Uptake Reduction One-electron reduction (Nitroreductases) Drug_int->Reduction Radical Nitro radical anion (R-NO2·-) Reduction->Radical Reoxidation Re-oxidation Radical->Reoxidation [O2] Fixation "Fixation" of DNA damage (formation of adducts) Radical->Fixation [No O2] Oxygen Oxygen Oxygen->Reoxidation Reoxidation->Drug_int futile cycling DNA_damage Radiation-induced DNA damage (spurs) DNA_damage->Fixation Cell_death Cell Death Fixation->Cell_death

Caption: Mechanism of 2-nitroimidazole radiosensitization.

Under hypoxic conditions, these drugs are enzymatically reduced to form highly reactive nitro radical anions. These radicals can then react with and "fix" the transient, radiation-induced free radical damage on DNA, making it permanent and lethal to the cell. In the presence of oxygen, the radical is rapidly re-oxidized back to the parent compound, thus conferring the hypoxia-specific action.

Experimental Protocols

While a specific protocol for a direct comparison is not available, a standard in vitro protocol to determine and compare the radiosensitizing potential would involve the following steps:

G In Vitro Radiosensitization Assay Workflow Cell_culture 1. Cell Culture (e.g., V79, HeLa) Drug_incubation 2. Drug Incubation (Varying concentrations of This compound or Ro 03-8799) Cell_culture->Drug_incubation Hypoxia 3. Induce Hypoxia (e.g., 95% N2, 5% CO2, <10 ppm O2) Drug_incubation->Hypoxia Irradiation 4. Irradiation (Varying doses, e.g., 0-10 Gy) Hypoxia->Irradiation Plating 5. Cell Plating (For colony formation) Irradiation->Plating Incubation 6. Incubation (7-14 days) Plating->Incubation Staining 7. Staining & Counting (e.g., Crystal Violet) Incubation->Staining Analysis 8. Data Analysis (Survival curves, SER calculation) Staining->Analysis

Caption: Workflow for comparing radiosensitizer efficacy.

Detailed Steps:

  • Cell Culture: A suitable cancer cell line (e.g., V79, HeLa, FaDu) would be cultured under standard conditions.

  • Drug Treatment: Cells would be incubated with a range of concentrations of this compound or Ro 03-8799 for a predetermined time (e.g., 1-2 hours) prior to irradiation.

  • Induction of Hypoxia: Following drug incubation, cells would be made hypoxic by gassing with a mixture of nitrogen and carbon dioxide with very low oxygen content.

  • Irradiation: Hypoxic cells would be irradiated with a range of X-ray doses.

  • Clonogenic Survival Assay: After irradiation, cells would be plated at appropriate densities and incubated until colonies form.

  • Data Analysis: Colonies would be stained and counted. Survival fractions would be calculated and plotted against the radiation dose. The Sensitizer (B1316253) Enhancement Ratio (SER) would be determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the presence and absence of the drug.

Conclusion

Based on the available evidence, Ro 03-8799 (pimonidazole) is a more potent hypoxic cell radiosensitizer than its analogue, this compound. This is primarily attributed to its significantly higher intracellular accumulation, a direct consequence of its greater lipophilicity and basicity. While both compounds are expected to operate via the same fundamental mechanism of action, the lower intracellular concentration of this compound would necessitate much higher extracellular concentrations to achieve a similar radiosensitizing effect, if at all possible. For researchers selecting a radiosensitizer for preclinical or clinical investigation, Ro 03-8799 has a more established profile and a clear advantage in terms of cellular uptake, a critical prerequisite for efficacy.

References

In Vivo Efficacy of Nitroimidazole-Based Radiosensitizers: A Comparative Overview of Etanidazole and Ro 31-0052

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative in vivo study evaluating the efficacy of the radiosensitizers Ro 31-0052 and etanidazole (B1684559) has not been identified in publicly available scientific literature. Therefore, this guide provides a detailed overview of the available in vivo data for etanidazole and the limited information on this compound, alongside the general mechanism of action for this class of compounds.

Both this compound and etanidazole belong to the class of nitroimidazole compounds, which are designed to increase the sensitivity of hypoxic tumor cells to radiation therapy. The efficacy of these compounds is typically evaluated in preclinical animal models by measuring their ability to enhance tumor growth delay or reduce the radiation dose required to achieve tumor control.

Etanidazole: Summary of In Vivo Efficacy

Etanidazole has been the subject of numerous in vivo studies, demonstrating its potential as a radiosensitizer across various tumor models. The following table summarizes key findings from representative preclinical studies.

Animal ModelTumor TypeEtanidazole DoseRadiation DoseKey Findings
C3H MiceRIF-1 (subcutaneously or intramuscularly)Intratumoral polymer implant60Co gamma raysEtanidazole potentiated the effects of both acute and fractionated radiation in intramuscular tumors.[1]
Tumor-bearing Chick EmbryoNot specified1.0 mg (intravenous)8 Gy (X-ray)Combination treatment showed 35% significant tumor growth suppression compared to radiation or etanidazole alone.[2][3][4]
Nude MiceHRT18 (human rectal adenocarcinoma xenograft)0.2 mg/gbw or 0.4 mg/gbwSingle doseShowed a Sensitizer (B1316253) Enhancement Ratio (SER) of 1.3 and 1.5, respectively. When combined with pimonidazole (B1677889), the SER reached up to 1.8.[5]
Nude MiceNa11+ (human pigmented melanoma xenograft)0.2 mg/gbw or 0.4 mg/gbwSingle doseNo significant radiosensitizing effect was observed.
C3H/HeN miceSCC-VII/SF tumorsNot specifiedNot specifiedEtanidazole gave more consistent sensitization for different tumors and different endpoints than pimonidazole.
BALB/c and C3H miceEMT6, SCCVII, and C3H mammary tumorsNot specified2-4 Gy (single doses) or 4 Gy x 5 (fractionated)KU-2285 was a more efficient sensitizer than etanidazole in 3 of 9 experiments and as efficient in the remaining six.

This compound: Available Information

In contrast to etanidazole, there is a significant lack of published in vivo efficacy data for this compound. It is described as a more hydrophilic and less basic 3'-hydroxypiperidino analogue of another radiosensitizer, Ro 03-8799. One in vitro study measured the intracellular uptake of this compound in hamster fibroblast-like V79-379A cells for comparison with other nitroimidazoles. However, these studies do not provide data on its performance in an in vivo setting.

Mechanism of Action: Nitroimidazole Radiosensitizers

The radiosensitizing effect of nitroimidazoles like etanidazole and this compound is primarily exerted in hypoxic (low oxygen) tumor cells, which are known to be more resistant to radiation therapy.

Under hypoxic conditions, the nitro group of the nitroimidazole molecule can be reduced by intracellular reductases to form a reactive nitro radical anion. In the absence of oxygen, this radical can interact with and "fix" radiation-induced DNA damage, making it permanent and leading to cell death. In well-oxygenated normal tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, preventing significant toxicity. This selective activation in hypoxic environments provides a therapeutic window for enhancing the anti-tumor effects of radiation while sparing normal tissues.

G cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell A Nitroimidazole B Nitro Radical Anion A->B Reduction C Re-oxidation (Inactive) B->C Oxygen Present D Nitroimidazole E Nitro Radical Anion D->E Reduction H Fixed DNA Damage E->H Fixation F Radiation G DNA Damage F->G G->H I Cell Death H->I

Mechanism of Nitroimidazole Radiosensitizers.

Experimental Protocols

Below are detailed methodologies for some of the key in vivo experiments cited for etanidazole.

Tumor-bearing Chick Embryo Model
  • Animal Model: Chick embryos.

  • Tumor Inoculation: Not specified.

  • Drug Administration: On day 15, a single intravenous administration of 1.0 mg of etanidazole.

  • Irradiation: On day 15, a single dose of 8 Gy of X-ray irradiation.

  • Endpoint: Tumor growth suppression was evaluated on day 18.

Human Tumor Xenograft Model in Nude Mice
  • Animal Model: Nude mice.

  • Tumor Inoculation: Subcutaneous implantation of HRT18 (human rectal adenocarcinoma) or Na11+ (human pigmented melanoma) tumor fragments.

  • Drug Administration: Intraperitoneal injection of etanidazole (SR-2508) at doses of 0.2 mg/gbw or 0.4 mg/gbw, 45 minutes before irradiation for HRT18 tumors.

  • Irradiation: Single radiation dose.

  • Endpoint: Tumor response was assessed by clonogenic cell survival.

Murine Mammary Carcinoma Model
  • Animal Models: BALB/c and C3H mice.

  • Tumor Inoculation: Implantation of EMT6, SCCVII, or C3H mammary tumors.

  • Drug Administration: Not specified.

  • Irradiation: Single doses of 2-4 Gy or a fractionated regimen of 4 Gy x 5.

  • Endpoints: In vivo-in vitro cytokinesis-block micronucleus assay, chromosomal aberration assay, in vivo-in vitro colony assay, and tumor growth delay assay.

G A Tumor Cell Implantation (e.g., subcutaneous, intramuscular) B Tumor Growth to Desired Size A->B C Randomization into Treatment Groups B->C D Drug Administration (e.g., i.p., i.v., intratumoral) C->D E Irradiation (Single or Fractionated Dose) D->E F Endpoint Measurement (e.g., Tumor Growth Delay, TCD50, Clonogenic Survival) E->F G Data Analysis F->G

References

Validating the Radiosensitizing Effect of Ro 31-0052 in Different Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the radiosensitizing agent Ro 31-0052, focusing on its potential efficacy in various cancer types. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related 2-nitroimidazole (B3424786) compounds, namely pimonidazole (B1677889) (Ro 03-8799) and misonidazole (B1676599), to provide a comprehensive comparative context. This compound is a more hydrophilic and less basic analogue of pimonidazole, a modification intended to improve its pharmacokinetic properties.

Performance Comparison of Nitroimidazole Radiosensitizers

The efficacy of radiosensitizers is commonly quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer. The following table summarizes SER values for pimonidazole and misonidazole in different cancer models. While specific SER values for this compound are not available, its structural similarity to pimonidazole suggests it would exhibit a comparable mechanism of action.

RadiosensitizerCancer Type/Cell LineModel SystemSensitizer Enhancement Ratio (SER)Reference
Pimonidazole (Ro 03-8799) Rectal Adenocarcinoma (HRT18)Human tumor xenograft1.3 (at 0.1 mg/g body weight)[1]
Rectal Adenocarcinoma (HRT18)Human tumor xenograft1.5 (at 0.2 mg/g body weight)[1]
Pigmented Melanoma (Na11+)Human tumor xenograftNot significant[1]
Misonidazole KHT SarcomaMurine tumor~1.8-1.9[2]
Lewis Lung CarcinomaMurine tumorDose enhancement ratio of 2.0[3]

Mechanism of Action: The Oxygen Mimetic Effect

Nitroimidazole-based radiosensitizers like this compound function primarily as "oxygen mimetics" in hypoxic tumor cells. In the absence of oxygen, these compounds are reduced to reactive intermediates that "fix" radiation-induced DNA damage, rendering it irreparable and leading to cell death. This selective action in hypoxic environments, which are characteristic of solid tumors and associated with radioresistance, is the key to their therapeutic potential.

Radiosensitizer_Mechanism Mechanism of Nitroimidazole Radiosensitizers cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Ionizing_Radiation_N Ionizing Radiation DNA_Damage_N DNA Damage Ionizing_Radiation_N->DNA_Damage_N Fixed_Damage_N Fixed DNA Damage DNA_Damage_N->Fixed_Damage_N Oxygen Present Repair_N DNA Repair DNA_Damage_N->Repair_N No Oxygen Fixation Oxygen_N Oxygen Fixed_Damage_N->Repair_N Repair Inefficient Cell_Survival_N Cell Survival Repair_N->Cell_Survival_N Ionizing_Radiation_H Ionizing Radiation DNA_Damage_H DNA Damage Ionizing_Radiation_H->DNA_Damage_H Fixed_Damage_H Fixed DNA Damage DNA_Damage_H->Fixed_Damage_H Intermediate Reacts Ro_31_0052 This compound (Nitroimidazole) Reduced_Intermediate Reactive Intermediate Ro_31_0052->Reduced_Intermediate Bioreduction Cell_Death_H Cell Death Fixed_Damage_H->Cell_Death_H

Mechanism of action of nitroimidazole radiosensitizers.

Experimental Protocols

The following are standard protocols for assessing the efficacy of radiosensitizers in vitro.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Clonogenic_Assay_Workflow Clonogenic Survival Assay Workflow Cell_Culture 1. Culture Cancer Cell Line Cell_Plating 2. Plate Cells at Low Density Cell_Culture->Cell_Plating Drug_Treatment 3. Treat with Radiosensitizer (e.g., this compound) Cell_Plating->Drug_Treatment Irradiation 4. Irradiate with Varying Doses Drug_Treatment->Irradiation Incubation 5. Incubate for Colony Formation (7-14 days) Irradiation->Incubation Fix_Stain 6. Fix and Stain Colonies Incubation->Fix_Stain Colony_Counting 7. Count Colonies (>50 cells) Fix_Stain->Colony_Counting Survival_Curve 8. Generate Survival Curves and Calculate SER Colony_Counting->Survival_Curve

References

A Comparative Analysis of Ro 31-0052 and Other Nitroimidazole Compounds for Hypoxic Cell Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nitroimidazole compound Ro 31-0052 with other notable nitroimidazoles, focusing on their properties as hypoxic cell radiosensitizers. The information is compiled from experimental data to offer an objective overview for research and development purposes.

Introduction to Nitroimidazoles as Radiosensitizers

Nitroimidazole compounds are a class of drugs that have been extensively investigated for their ability to sensitize hypoxic (low oxygen) tumor cells to the effects of radiation therapy. In well-oxygenated tissues, radiation-induced DNA damage is "fixed" by oxygen, leading to cell death. However, the lack of oxygen in hypoxic tumor regions makes cancer cells more resistant to radiation. Nitroimidazoles mimic the effect of oxygen, thereby increasing the efficacy of radiation in these resistant areas. Their mechanism of action involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive species that interact with cellular macromolecules, including DNA.[1]

This guide focuses on this compound, a lesser-known nitroimidazole, and compares its key physicochemical and biological properties with more established compounds in this class, such as misonidazole, metronidazole, and Ro 03-8799.

Physicochemical Properties and Cellular Uptake

The effectiveness of a radiosensitizer is critically dependent on its ability to penetrate tissues and be taken up by target cells. Key physicochemical properties influencing this include lipophilicity and basicity. A pivotal study by Dennis et al. (1985) provides a direct comparison of the cellular uptake of this compound and other nitroimidazoles in V79-379A hamster fibroblast cells.

This compound is characterized as a more hydrophilic and less basic analogue of Ro 03-8799.[2] The study by Dennis et al. measured the intracellular to extracellular concentration ratios of these compounds at various extracellular pH (pHe) levels. While the full dataset from the original paper is not available, the abstract provides key comparative findings.

Table 1: Comparison of Physicochemical Properties and Cellular Uptake of Nitroimidazole Compounds

CompoundClassKey CharacteristicsIntracellular:Extracellular Concentration Ratio (at pHe ~7.4)
This compound 2-NitroimidazoleMore hydrophilic and less basic analogue of Ro 03-8799Data not explicitly stated in abstract, but measured for comparison[2]
Misonidazole 2-NitroimidazoleLipophilic~0.7 (constant over pHe 6.6-7.6)[2]
Ro 03-8799 2-NitroimidazoleWeak base, lipophilic~3.3 (concentrated intracellularly)[2]
Azomycin 2-NitroimidazoleWeak acid~0.8
Metronidazole 5-NitroimidazoleLess electron-affinic than 2-nitroimidazolesNot specified in this study

Experimental Protocols

Cellular Uptake Measurement (Dennis et al., 1985)

The methodology for determining the intracellular uptake of the nitroimidazole compounds involved the following steps:

  • Cell Culture: Chinese Hamster fibroblast-like V79-379A cells were used.

  • Incubation: Cells were incubated with the respective nitroimidazole compounds at varying extracellular pH (pHe) values.

  • Intracellular pH Estimation: The apparent intracellular pH was estimated from the distribution of 5,5-dimethyloxazolidine-2,4-dione (DMO).

  • Concentration Measurement: The average intracellular and extracellular concentrations of the radiosensitizers were measured by high-performance liquid chromatography (HPLC).

  • Ratio Calculation: The intracellular to extracellular concentration ratio was calculated to determine the extent of cellular uptake and accumulation.

The following diagram illustrates the workflow for determining the cellular uptake of nitroimidazole compounds.

G cluster_setup Experimental Setup cluster_measurement Measurement & Analysis A V79-379A Cell Culture B Incubation with Nitroimidazole (Varying pHe) A->B C Incubation with DMO (for intracellular pH) A->C D HPLC Analysis of Intracellular & Extracellular Drug Concentrations B->D C->D E Calculation of Intracellular:Extracellular Concentration Ratio D->E G cluster_cell Hypoxic Cell cluster_oxic Oxic Cell A Nitroimidazole (Prodrug) B One-Electron Reduction (Nitroreductases) A->B Enters cell C Nitro Radical Anion B->C D Further Reduction (Oxygen Inhibited) C->D E Reactive Nitroso & Hydroxylamine Species D->E F DNA Damage (Strand Breaks) E->F G Enhanced Cell Killing by Radiation F->G H Nitro Radical Anion I Oxygen H->I Reacts with J Regenerated Nitroimidazole (Futile Cycling) I->J

References

A Comparative Analysis of the Pharmacokinetics of Nitroimidazole Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of the 2-nitroimidazole (B3424786) radiosensitizer Ro 31-0052 and its key analogs. Nitroimidazole compounds have been extensively investigated for their ability to sensitize hypoxic tumor cells to radiation therapy, thereby enhancing its efficacy. Understanding the pharmacokinetic properties of these agents is crucial for optimizing their therapeutic ratio, as efficacy is dependent on tumor concentration while toxicity is often related to systemic exposure.

While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, it has been described as a more hydrophilic and less basic analog of the well-characterized radiosensitizer Ro 03-8799 (pimonidazole).[1] Studies on the intracellular uptake of this compound suggest that its distribution is broadly consistent with that of misonidazole (B1676599) and Ro 03-8799 in both human and animal tissues. This guide will focus on a comparative overview of the pharmacokinetics of Ro 03-8799 and other significant nitroimidazole analogs, namely misonidazole and etanidazole (B1684559) (SR-2508), for which comprehensive data exists.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Ro 03-8799 and its analogs. These parameters are critical in determining the dosing regimens and predicting the efficacy and potential toxicity of these compounds.

ParameterRo 03-8799 (Pimonidazole)MisonidazoleEtanidazole (SR-2508)
Molecular Weight ( g/mol ) 256.27201.16215.17
LogP (Octanol/Water) 0.400.43-0.5
Elimination Half-life (t½) ~5.6 hours (human)~10-12 hours (human)~8-10 hours (human)
Plasma Clearance HighLowIntermediate
Volume of Distribution (Vd) LargeModerateSmall
Tumor Penetration GoodGoodModerate
Primary Route of Elimination Metabolic and Renal ClearancePrimarily MetabolismPrimarily Renal Clearance
Key Toxicities Acute, transient CNS toxicityCumulative peripheral neuropathyCumulative peripheral neuropathy

Experimental Protocols

The following sections detail representative experimental methodologies for determining the pharmacokinetic profiles of nitroimidazole radiosensitizers in preclinical and clinical settings.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a typical procedure for assessing the pharmacokinetics of a nitroimidazole compound in mice bearing xenograft tumors.

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used.

  • Human tumor cells (e.g., HT29 colon adenocarcinoma) are implanted subcutaneously in the flank.

  • Tumors are allowed to grow to a specified size (e.g., 200-500 mm³) before the study commences.

2. Drug Administration:

  • The test compound (e.g., Ro 03-8799) is dissolved in a suitable vehicle (e.g., sterile saline).

  • A single dose (e.g., 100 mg/kg) is administered intravenously (i.v.) via the tail vein.

3. Sample Collection:

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-injection, groups of mice (n=3-5 per time point) are euthanized.

  • Blood samples are collected via cardiac puncture into heparinized tubes.

  • Tumor, brain, and muscle tissues are excised, weighed, and flash-frozen in liquid nitrogen.

4. Sample Processing and Analysis:

  • Blood samples are centrifuged to separate plasma.

  • Tissue samples are homogenized in a suitable buffer.

  • The concentrations of the parent drug and its potential metabolites in plasma and tissue homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as elimination half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

  • Tissue-to-plasma concentration ratios are calculated to assess tissue penetration.

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol describes a general HPLC method for the quantification of a nitroimidazole compound in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

  • Precipitate plasma proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength appropriate for the compound (e.g., 324 nm for many nitroimidazoles).

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma samples.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizations

Mechanism of Action of Nitroimidazole Radiosensitizers

Nitroimidazole_MoA cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Nitroimidazole Nitroimidazole Radical_Anion_N Radical Anion Nitroimidazole->Radical_Anion_N Reduction Radical_Anion_N->Nitroimidazole Re-oxidation DNA_Damage_N DNA Damage (Repaired) Oxygen_N Oxygen Nitroimidazole_H Nitroimidazole Radical_Anion_H Radical Anion Nitroimidazole_H->Radical_Anion_H Reduction Reactive_Intermediates Reactive Intermediates Radical_Anion_H->Reactive_Intermediates Further Reduction DNA_Damage_H DNA Damage (Fixed) Reactive_Intermediates->DNA_Damage_H Binds to DNA Cell_Death Cell Death DNA_Damage_H->Cell_Death

Caption: Mechanism of nitroimidazole radiosensitization in normoxic vs. hypoxic cells.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow Tumor_Implantation Tumor Cell Implantation in Mice Drug_Administration Drug Administration (e.g., IV) Tumor_Implantation->Drug_Administration Sample_Collection Sample Collection (Blood, Tissues) at Timed Intervals Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing HPLC_Analysis Quantification by HPLC-UV/MS Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis Parameter_Determination Determination of t½, CL, Vd, AUC PK_Analysis->Parameter_Determination

Caption: General workflow for a preclinical in vivo pharmacokinetic study.

References

In Vivo Validation of Ro 31-0052 as a Radiosensitizer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical in vivo validation of nitroimidazole-based radiosensitizers, with a focus on placing the potential of Ro 31-0052 in the context of established alternatives. While direct in vivo validation data for this compound is limited in the public domain, this document leverages data from its closely related analogue, Ro 03-8799, and other key compounds in this class—etanidazole and nimorazole—to offer a comprehensive assessment of their performance and methodologies.

Executive Summary

Radiotherapy remains a cornerstone of cancer treatment, with its efficacy often limited by the radioresistance of hypoxic tumor cells. Nitroimidazole-based compounds have been developed to overcome this challenge by selectively sensitizing these oxygen-deficient cells to radiation. This compound, a hydrophilic and less basic analogue of Ro 03-8799, has been investigated for its potential as a radiosensitizer. This guide synthesizes available preclinical data for Ro 03-8799 and other clinically relevant nitroimidazoles to provide a framework for evaluating the potential in vivo performance of this compound. The comparative data presented herein, alongside detailed experimental protocols and pathway diagrams, aims to inform further research and development in this critical area of oncology.

Comparative In Vivo Efficacy of Nitroimidazole Radiosensitizers

The following tables summarize key in vivo experimental data for Ro 03-8799, etanidazole, and nimorazole, offering a quantitative comparison of their radiosensitizing effects in various tumor models. This data serves as a benchmark for the anticipated in vivo performance of this compound.

Table 1: In Vivo Radiosensitization with Ro 03-8799 in a Mouse Mammary Carcinoma Model

Drug AdministrationTumor Concentration at IrradiationEndpointOutcome
Single DoseEquivalent to infusionTumor Regrowth DelayNo significant difference in radiosensitization compared to prolonged administration.[1][2]
Continuous Infusion (2 hours)Maintained constant levelsTumor Regrowth DelayIndicated that slow drug penetration is not a limiting factor for efficacy.[1][2]

Table 2: In Vivo Radiosensitization with Etanidazole

Animal ModelDrug DoseIrradiation DoseEndpointTumor Growth Suppression
Tumor-bearing Chick Embryo1.0 mg (intravenous)8 GyTumor Growth35% (combination treatment).[3]
Murine Hepatocellular Carcinoma (H22 xenograft)--Tumor Growth Inhibition & SurvivalCombination with paclitaxel (B517696) showed a significant decrease in hypoxic cells and improved survival.

Table 3: In Vivo Radiosensitization with Nimorazole in a Murine Squamous Cell Carcinoma (SCCVII) Model

Drug DoseEndpointSensitizer Enhancement Ratio (SER)
100, 200, 400 mg/kg (intraperitoneal)Tumor Growth DelaySignificant radiosensitizing effects observed.

Mechanism of Action: A Shared Pathway

Nitroimidazole-based radiosensitizers like this compound operate under a common mechanism of action. In the low-oxygen environment of hypoxic tumor cells, these compounds undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can then "fix" radiation-induced DNA damage, rendering it more difficult for the cell to repair and ultimately leading to cell death.

G cluster_0 Hypoxic Tumor Cell Nitroimidazole Nitroimidazole Bioreduction Bioreduction Nitroimidazole->Bioreduction Low Oxygen Reactive Intermediates Reactive Intermediates Bioreduction->Reactive Intermediates DNA Damage DNA Damage Reactive Intermediates->DNA Damage Reacts with DNA Damage Fixation DNA Damage Fixation Cell Death Cell Death DNA Damage Fixation->Cell Death Radiation Radiation DNA DNA Radiation->DNA Induces DNA->DNA Damage DNA Damage->DNA Damage Fixation G cluster_0 Experimental Workflow Tumor Implantation Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Growth to size Irradiation Irradiation Drug Administration->Irradiation Tumor Measurement Tumor Measurement Irradiation->Tumor Measurement Monitor regrowth Data Analysis Data Analysis Tumor Measurement->Data Analysis Calculate delay

References

A Comparative Analysis of Ro 31-0052 and Ro 03-8799: Intracellular Uptake and Radiosensitizing Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental nitroimidazole radiosensitizer Ro 31-0052 and its analogue, Ro 03-8799 (pimonidazole). The focus of this comparison is on their effectiveness, primarily inferred from intracellular uptake studies, which is a critical determinant of the efficacy of hypoxic cell sensitizers. Due to the limited availability of public data on the radiosensitizing enhancement ratio (SER) for this compound, this guide leverages a key study that directly compares its cellular uptake with that of the well-characterized Ro 03-8799.

Introduction to this compound and Ro 03-8799

This compound and Ro 03-8799 are 2-nitroimidazole (B3424786) derivatives designed to enhance the efficacy of radiotherapy in hypoxic tumors. Hypoxic cells are notoriously resistant to radiation-induced damage, and these compounds, by virtue of their electron-affinic nature, mimic oxygen in "fixing" this damage, thereby increasing cell kill. Ro 03-8799, also known as pimonidazole, is a well-studied radiosensitizer with a basic side chain that leads to its concentration in cells, particularly under acidic tumor microenvironments. This compound is described as a more hydrophilic and less basic 3'-hydroxypiperidino analogue of Ro 03-8799[1]. This structural difference is expected to influence its cellular uptake and, consequently, its radiosensitizing efficiency.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Ro 03-8799 and the qualitative information for this compound, primarily focusing on intracellular uptake as a surrogate for effectiveness.

ParameterThis compoundRo 03-8799 (Pimonidazole)Reference
Chemical Description More hydrophilic and less basic 3'-hydroxypiperidino analogue of Ro 03-87991-(2-nitro-1-imidazolyl)-3-(1-piperidinyl)-2-propanol[1]
Intracellular:Extracellular Concentration Ratio (at pH 7.3-7.4) Qualitatively lower than Ro 03-8799Concentrated by a factor of 3.3[1]
Intracellular:Extracellular Concentration Ratio (at pH 6.0) Not specifiedApproximately 0.8[1]
Intracellular:Extracellular Concentration Ratio (at pH 7.85) Not specified7.5[1]
Sensitizer (B1316253) Enhancement Ratio (SER) in A549 cells (1 mM) Data not available2.3[2]
Sensitizer Enhancement Ratio (SER) in V79 cells (low dose) Data not available~61% of high dose sensitization

Experimental Protocols

Intracellular Uptake Measurement via High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described for comparing the uptake of nitroimidazole analogues[1].

Objective: To determine the intracellular concentration of this compound and Ro 03-8799 in vitro.

Cell Line: V79-379A hamster fibroblasts (or other relevant cancer cell lines).

Methodology:

  • Cell Culture: Cells are grown in monolayer culture in appropriate media.

  • Drug Incubation: The cells are incubated with the desired concentration of the nitroimidazole compound (e.g., 100 µM) in a buffer at a specific extracellular pH (pHe). The pHe is varied to study its effect on uptake.

  • Determination of Intracellular Volume: The apparent intracellular pH is estimated from the distribution of a radiolabeled weak acid, such as 5,5-dimethyloxazolidine-2,4-dione (DMO). This allows for the calculation of the intracellular water volume.

  • Cell Lysis and Extraction: After incubation, the cells are washed to remove extracellular drug and then lysed. The intracellular contents are extracted.

  • HPLC Analysis: The concentration of the nitroimidazole in the cell lysate is quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation of Concentration Ratio: The intracellular concentration is calculated based on the measured amount of drug and the determined intracellular volume. The ratio of the intracellular to the extracellular concentration is then determined.

In Vitro Radiosensitization (Clonogenic Survival Assay)

This is a standard method to determine the sensitizer enhancement ratio (SER).

Objective: To quantify the ability of a compound to enhance radiation-induced cell killing.

Cell Line: A relevant cancer cell line (e.g., A549, V79).

Methodology:

  • Cell Plating: A known number of cells are seeded into culture dishes and allowed to attach.

  • Drug Treatment and Hypoxia Induction: The cells are treated with a non-toxic concentration of the radiosensitizer. Hypoxia is induced by gassing with a mixture of nitrogen and carbon dioxide (e.g., 95% N₂ / 5% CO₂) for a specific duration.

  • Irradiation: The plates are irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of plates without the drug is also irradiated as a control.

  • Colony Formation: The cells are incubated for a period sufficient for colony formation (typically 7-14 days).

  • Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis: The surviving fraction of cells is calculated for each radiation dose, both with and without the sensitizer. The data is fitted to a survival curve model (e.g., the linear-quadratic model). The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 50% survival) in the absence of the drug to the dose required for the same level of kill in the presence of the drug.

Signaling Pathways and Experimental Workflows

G Mechanism of Action of Nitroimidazole Radiosensitizers cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cell) Drug Nitroimidazole (this compound / Ro 03-8799) Drug_inside Intracellular Nitroimidazole Drug->Drug_inside Diffusion Reduction One-electron reduction Drug_inside->Reduction Nitroreductases Radical Nitro Radical Anion (R-NO2·-) Reduction->Radical DNA_damage Radiation-induced DNA Damage (Free Radicals) Fixed_damage 'Fixed' DNA Damage (Lethal Lesion) Radiation Ionizing Radiation Radiation->DNA_damage DNA_damageRadical DNA_damageRadical DNA_damageRadical->Fixed_damage Damage 'Fixation' G Experimental Workflow for Intracellular Uptake Assay Start Start Cell_Culture Culture Cells to Monolayer Start->Cell_Culture Drug_Incubation Incubate with Nitroimidazole at varied pHe Cell_Culture->Drug_Incubation DMO_Incubation Incubate with Radiolabeled DMO Cell_Culture->DMO_Incubation Wash_Cells Wash Cells to Remove Extracellular Drug Drug_Incubation->Wash_Cells DMO_Incubation->Wash_Cells Lyse_Cells Lyse Cells and Extract Contents Wash_Cells->Lyse_Cells HPLC Quantify Drug Concentration via HPLC Lyse_Cells->HPLC Scintillation Determine Intracellular Volume via Scintillation Counting Lyse_Cells->Scintillation Calculate Calculate Intracellular: Extracellular Ratio HPLC->Calculate Scintillation->Calculate

References

Benchmarking Novel Radiosensitizers: A Comparative Guide to Current Clinical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evaluation of novel radiosensitizing agents is a critical step in advancing cancer therapy. A thorough understanding of the performance of current clinical standards is essential for contextualizing new preclinical and clinical data. This guide provides a comparative overview of established clinical radiosensitizers. A comprehensive search of scientific literature and databases yielded no publicly available preclinical or clinical data on the radiosensitizing efficacy of Ro 31-0052. Therefore, a direct comparison with this compound is not possible at this time. This guide will focus on benchmarking four key clinically utilized radiosensitizers: Nimorazole (B1678890), Temozolomide, 5-Fluorouracil, and Cisplatin.

Introduction to Radiosensitizers

Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the therapeutic effect without a proportional increase in damage to healthy tissue.[1] The primary goal of using radiosensitizers is to overcome radioresistance, a major challenge in cancer treatment, which can be intrinsic to the tumor cells or arise from the tumor microenvironment, such as hypoxia (low oxygen levels).[1][2]

Current clinical radiosensitizers operate through various mechanisms, including mimicking oxygen to "fix" radiation-induced DNA damage in hypoxic cells, inhibiting DNA repair pathways, and synchronizing cancer cells in a more radiosensitive phase of the cell cycle.[2] This guide will delve into the mechanisms, quantitative performance, and experimental evaluation of four widely used radiosensitizers.

Nimorazole: The Hypoxic Cell Radiosensitizer

Nimorazole is a 5-nitroimidazole compound that primarily targets hypoxic tumor cells, which are notoriously resistant to radiation therapy.[3] Its efficacy has been demonstrated in improving locoregional control in head and neck cancers when used in conjunction with radiotherapy.

Mechanism of Action

Under hypoxic conditions, nimorazole is bioreductively activated by intracellular reductases. This process generates reactive nitro radicals that mimic the effect of molecular oxygen, "fixing" the DNA damage induced by ionizing radiation. This fixation makes the DNA lesions permanent and irreparable, leading to cell death.

Nimorazole_Mechanism cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Radiation_N Ionizing Radiation DNA_Damage_N DNA Damage Radiation_N->DNA_Damage_N Repair_N DNA Repair DNA_Damage_N->Repair_N Cell_Survival_N Cell Survival Repair_N->Cell_Survival_N Radiation_H Ionizing Radiation DNA_Damage_H DNA Damage Radiation_H->DNA_Damage_H Damage_Fixation DNA Damage Fixation DNA_Damage_H->Damage_Fixation Nimorazole Nimorazole Activated_Nimorazole Reactive Nitro Radicals Nimorazole->Activated_Nimorazole Bioreduction Activated_Nimorazole->Damage_Fixation Inhibited_Repair Inhibited DNA Repair Damage_Fixation->Inhibited_Repair Cell_Death_H Cell Death Inhibited_Repair->Cell_Death_H

Figure 1: Mechanism of Nimorazole Radiosensitization.
Quantitative Performance Data

ParameterValueCell Line / Tumor ModelReference
Sensitizer Enhancement Ratio (SER)~1.3 - 1.4C3H mammary carcinoma (in vivo)
Clinical Dose1.2 g/m² before each radiation fractionHead and Neck Squamous Cell Carcinoma
Plasma Concentration at Irradiation~30-38 µg/mLHead and Neck Cancer Patients

Temozolomide: The DNA Alkylating Agent

Temozolomide (TMZ) is an oral alkylating agent that is the standard of care in combination with radiotherapy for patients with glioblastoma multiforme. While it has its own cytotoxic effects, it also acts as a potent radiosensitizer.

Mechanism of Action

TMZ methylates DNA, with the O6-methylguanine (O6-MeG) adduct being the most cytotoxic lesion. In the context of radiosensitization, TMZ-induced DNA adducts, when combined with radiation-induced DNA strand breaks, lead to an overwhelming level of DNA damage that overwhelms the cell's repair capacity. This results in increased mitotic catastrophe and apoptosis. The timing of TMZ administration is crucial, with studies showing greater radiosensitization when given before radiation.

Temozolomide_Mechanism Radiation Ionizing Radiation DNA_SSB_DSB DNA Single & Double Strand Breaks Radiation->DNA_SSB_DSB Temozolomide Temozolomide DNA_Adducts DNA Adducts (O6-MeG) Temozolomide->DNA_Adducts Combined_Damage Overwhelming DNA Damage DNA_SSB_DSB->Combined_Damage DNA_Adducts->Combined_Damage Inhibited_Repair Inhibited DNA Repair Combined_Damage->Inhibited_Repair Mitotic_Catastrophe Mitotic Catastrophe Inhibited_Repair->Mitotic_Catastrophe Apoptosis Apoptosis Inhibited_Repair->Apoptosis Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Apoptosis->Cell_Death

Figure 2: Mechanism of Temozolomide Radiosensitization.
Quantitative Performance Data

ParameterValueCell Line / Tumor ModelReference
Dose Enhancement Factor (at SF 0.1)1.30 - 1.32U251, MDA-MB-231BR (in vitro)
Dose Enhancement Factor (Tumor Growth Delay)2.8U251 xenografts (in vivo)
Effective Concentration (in vitro)25-50 µmol/LU251, MDA-MB-231BR

5-Fluorouracil: The Antimetabolite

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of cancer chemotherapy for decades. Its ability to radiosensitize tumors is well-established and utilized in the treatment of various cancers, including gastrointestinal and head and neck malignancies.

Mechanism of Action

5-FU is metabolized into several active compounds that interfere with DNA and RNA synthesis. As a radiosensitizer, its primary mechanisms are thought to be the inhibition of thymidylate synthase, leading to a depletion of thymidine (B127349) and subsequent incorporation of fluorodeoxyuridine triphosphate into DNA, making it more susceptible to radiation damage. Additionally, 5-FU can cause cells to accumulate in the S-phase of the cell cycle, a phase known to be more sensitive to radiation.

FiveFU_Mechanism 5FU 5-Fluorouracil Metabolites Active Metabolites (FdUMP, FdUTP, FUTP) 5FU->Metabolites TS_Inhibition Thymidylate Synthase Inhibition Metabolites->TS_Inhibition FdUTP_Incorporation FdUTP Incorporation into DNA Metabolites->FdUTP_Incorporation dTMP_Depletion dTMP Depletion TS_Inhibition->dTMP_Depletion S_Phase_Arrest S-Phase Arrest dTMP_Depletion->S_Phase_Arrest DNA_Instability Increased DNA Susceptibility FdUTP_Incorporation->DNA_Instability Enhanced_Damage Enhanced DNA Damage DNA_Instability->Enhanced_Damage S_Phase_Arrest->Enhanced_Damage Radiation Ionizing Radiation Radiation->Enhanced_Damage Cell_Death Cell Death Enhanced_Damage->Cell_Death Cisplatin_Mechanism Radiation Ionizing Radiation DNA_DSB DNA Double Strand Breaks Radiation->DNA_DSB Cisplatin Cisplatin Cisplatin_Adducts Cisplatin-DNA Adducts Cisplatin->Cisplatin_Adducts NHEJ_Repair NHEJ Repair Pathway DNA_DSB->NHEJ_Repair Inhibited_Repair Inhibited NHEJ Repair Cisplatin_Adducts->Inhibited_Repair Persistent_DSB Persistent Double Strand Breaks Inhibited_Repair->Persistent_DSB Cell_Death Cell Death Persistent_DSB->Cell_Death Experimental_Workflow Cell_Culture 1. Cell Culture (Select appropriate cancer cell lines) Drug_Treatment 2. Drug Treatment (Incubate with radiosensitizer at various concentrations) Cell_Culture->Drug_Treatment Irradiation 3. Irradiation (Expose cells to a range of radiation doses) Drug_Treatment->Irradiation Assays 4. Post-Irradiation Assays Irradiation->Assays Clonogenic Clonogenic Survival Assay Assays->Clonogenic gH2AX γH2AX Foci Formation Assay Assays->gH2AX Data_Analysis 5. Data Analysis (Calculate SER, DEF, etc.) Clonogenic->Data_Analysis gH2AX->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Ro 31-0052: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of Ro 31-0052, a nitroimidazole derivative and radiation sensitizer. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for the disposal of hazardous laboratory chemicals, antibiotics, and compounds used in radiation research.

Disclaimer: The following procedures are general recommendations. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance that complies with all local, state, and federal regulations.

Core Principles of Hazardous Waste Management

The foundation of safe disposal for a research compound like this compound rests on several key principles:

  • Characterization: Understanding the chemical and toxicological properties of the waste.

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.

  • Containment: Using appropriate, labeled, and sealed containers for waste collection.

  • Professional Disposal: Engaging certified professionals for the final disposal process.

Quantitative Data on Hazardous Laboratory Waste

While specific quantitative data for this compound is not publicly available, the following table outlines general characteristics of hazardous laboratory waste relevant to its classification.

CharacteristicGeneral Range/ValueSignificance for Disposal
pH Can range from <2 (highly acidic) to >12.5 (highly basic)Determines compatibility with other waste streams and container materials.
Flash Point Varies widely; flammable liquids typically <60°C (140°F)Dictates storage requirements to prevent fire hazards.
Toxicity Varies; may be acutely toxic, carcinogenic, mutagenic, or teratogenicRequires careful handling to prevent exposure and dictates the ultimate disposal method (e.g., incineration).
Reactivity Can be unstable, water-reactive, or prone to polymerizationNecessitates segregation from incompatible materials to avoid violent reactions.
Experimental Protocols for Waste Characterization

In the absence of a specific SDS, a qualified chemist may need to perform a hazard assessment based on the known chemical structure and properties of similar nitroimidazole and radiation sensitizing compounds. This assessment should be documented and used to inform the disposal plan.

Procedural Steps for the Disposal of this compound

The following step-by-step process provides a framework for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled container from liquid waste.

  • Stock solutions of antibiotics are considered hazardous chemical waste and should be collected for disposal.[1]

3. Container Management:

  • Use containers that are compatible with the chemical properties of this compound.

  • Keep waste containers securely closed except when adding waste.

  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

4. Storage:

  • Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.

  • Ensure the storage area is away from ignition sources and incompatible materials.

5. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with this compound.

  • Given its nature as a radiation sensitizer, it is prudent to follow standard procedures for decontaminating areas where radioactive materials have been used, which typically involves washing with a suitable solvent or detergent.[2][3][4][5] Any cleaning materials used for decontamination should also be disposed of as hazardous waste.

6. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Provide them with all necessary information about the waste, including its identity and any known hazards.

  • The EHS department will then coordinate with a licensed hazardous waste disposal company for proper transportation and disposal, which will likely involve incineration for a compound of this nature.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of a research chemical like this compound.

DisposalWorkflow Start Start: Generation of This compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Decontaminate Decontaminate Work Area & Equipment Store->Decontaminate ContactEHS Contact Institutional EHS for Pickup Decontaminate->ContactEHS ProfessionalDisposal Professional Disposal by Licensed Vendor ContactEHS->ProfessionalDisposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Ro 31-0052

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety, handling, and disposal information for researchers working with Ro 31-0052. The following procedures are designed to ensure laboratory safety and maintain compound integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the recommendations provided are based on guidelines for handling potent protein kinase C (PKC) inhibitors and general laboratory safety protocols.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and closed-toe shoes.[1] Additional PPE is necessary depending on the specific task being performed.

Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound

TaskMinimum PPEAdditional Recommended PPE
Compound Weighing and Preparation Lab coat, safety glasses with side shields, closed-toe shoes, single nitrile gloves.Double nitrile gloves, respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood), disposable gown.
In Vitro Experiments (e.g., cell culture) Lab coat, safety glasses with side shields, closed-toe shoes, single nitrile gloves.Double nitrile gloves, face shield if there is a splash hazard.
Animal Dosing (In Vivo) Lab coat or disposable gown, safety goggles, double nitrile gloves, closed-toe shoes.Respiratory protection may be required depending on the administration route and potential for aerosolization.[1]
Waste Disposal Lab coat, safety goggles, double nitrile gloves, closed-toe shoes.Chemical-resistant apron or gown.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and prevent contamination when working with potent compounds like this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.

  • Follow the storage temperature recommendations provided by the supplier.

2. Preparation and Handling:

  • All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use dedicated spatulas and weigh paper for handling the solid compound.[1]

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Wear the appropriate PPE as outlined in Table 1 for the specific task.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, immediately follow the first aid procedures outlined in the general laboratory safety protocol.

  • Do not eat, drink, or smoke in the laboratory area.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and disposable lab coats should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.[1]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled, and leak-proof hazardous waste container.[1] If the solvent is DMSO, ensure the waste container is appropriate.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Weigh Weigh Compound in Hood Store->Weigh Dissolve Prepare Solution in Hood Weigh->Dissolve InVitro In Vitro Experiment Dissolve->InVitro InVivo In Vivo Dosing Dissolve->InVivo CollectSolid Collect Solid Waste InVitro->CollectSolid CollectLiquid Collect Liquid Waste InVitro->CollectLiquid InVivo->CollectSolid InVivo->CollectLiquid CollectSharps Collect Sharps InVivo->CollectSharps Dispose Hazardous Waste Disposal CollectSolid->Dispose CollectLiquid->Dispose CollectSharps->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 31-0052
Reactant of Route 2
Ro 31-0052

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.